Sitagliptin EP Impurity B chemical structure and CAS number
The following technical guide details the chemical identity, formation mechanism, and analytical profiling of Sitagliptin EP Impurity B , designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, formation mechanism, and analytical profiling of Sitagliptin EP Impurity B , designed for researchers and CMC (Chemistry, Manufacturing, and Controls) professionals.
Chemical Structure, Formation Mechanism, and Analytical Control
Executive Summary
In the synthesis and quality control of Sitagliptin Phosphate Monohydrate (a DPP-4 inhibitor), EP Impurity B represents a critical process-related impurity. Unlike degradation products that arise from storage (such as fumarate adducts in finished dosage forms), EP Impurity B is a structural analog arising from the regio-isomeric contamination of the starting material.
Specifically, it is the 2,5-difluoro analog of Sitagliptin, where the fluorine atom at the 4-position of the phenyl ring is missing. Its removal is challenging due to its physicochemical similarity to the API, making upstream control of starting materials the primary mitigation strategy.
Chemical Identity & Specifications
The following data establishes the precise chemical entity defined as Impurity B within the European Pharmacopoeia context.
Listed in Ph.[1][2][3] Eur. Sitagliptin Phosphate Monohydrate
Critical Distinction: Do not confuse EP Impurity B (API impurity, 2,5-difluoro analog) with FP Impurity B (Finished Product impurity, often a fumarate adduct formed in tablets). This guide focuses strictly on the API impurity.
Formation Mechanism: The "Contaminated Precursor" Pathway
Mechanistic Insight
Sitagliptin is synthesized via the coupling of a protected beta-amino acid derivative with a triazole intermediate. EP Impurity B is not formed by degradation of the Sitagliptin molecule itself. Instead, it is a "carry-over" impurity .
The root cause is the quality of the starting material: 2,4,5-trifluorophenylacetic acid .
Impurity Pathway: The starting material often contains 2,5-difluorophenylacetic acid as a contaminant (arising from incomplete fluorination or regio-isomerism during the phenyl ring synthesis).
Result: This contaminant undergoes the exact same chemical transformations (homologation, enantioselective hydrogenation, and coupling) as the desired starting material, resulting in the 2,5-difluoro analog (Impurity B).
Synthesis & Impurity Propagation Flow
The following diagram illustrates how the impurity parallels the API synthesis, making it difficult to separate downstream.
Figure 1: Parallel synthesis pathway showing how the 2,5-difluoro contaminant in the starting material propagates through the reaction to form Impurity B.
Analytical Strategy & Protocol
Because Impurity B differs from Sitagliptin by only one fluorine atom, they share very similar polarity and pKa values. Separation requires a high-efficiency stationary phase.
HPLC Method Parameters (Ph. Eur. Aligned)
To separate the "Desfluoro" impurities (Impurity B and C) from the main peak, the following conditions are recommended.
Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 4.6 x 250 mm, 5 µm.
Mobile Phase A: Buffer solution (0.1% Perchloric acid or Phosphate buffer pH 2.0).
Mobile Phase B: Acetonitrile.
Mode: Gradient Elution.
Detection: UV at 210 nm (Low wavelength required due to lack of strong chromophores).
Critical Resolution: The resolution between Sitagliptin and Impurity B is a system suitability requirement.
Analytical Workflow
Figure 2: Analytical decision tree for identifying Impurity B among structurally similar analogs.
References
European Directorate for the Quality of Medicines (EDQM). Sitagliptin Phosphate Monohydrate Monograph 2778. European Pharmacopoeia.[4][5][6][7] Available at: [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 56641830 (Sitagliptin Impurity B). PubChem. Available at: [Link]
Sitagliptin 4-Desfluoro Impurity: Mechanistic Origins, Formation Pathways, and Control Strategies
Executive Summary & Regulatory Context Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes mellitus. The active pharmaceutical in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Context
Sitagliptin is a highly potent, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor utilized globally for the management of type 2 diabetes mellitus. The active pharmaceutical ingredient (API) features a distinct 2,4,5-trifluorophenyl moiety, which is critical for its binding affinity to the DPP-4 enzyme[1]. During the synthesis of sitagliptin, a critical degradation product and process-related impurity known as 4-Desfluoro Sitagliptin (officially designated as Sitagliptin Impurity B by the Ph. Eur.) can form[2].
Regulatory bodies (ICH Q3A/Q3B) mandate stringent control of such impurities, typically requiring them to be limited to <0.15% in the final API[3]. This technical guide provides an in-depth analysis of the chemical origins of the 4-desfluoro impurity, the catalytic mechanisms driving its formation, and validated experimental protocols for its suppression and quantification.
Chemical Identity & Structural Analysis
The 4-desfluoro impurity is structurally identical to sitagliptin, save for the absence of the fluorine atom at the 4-position of the phenyl ring, which is replaced by a hydrogen atom.
Chemical Name: (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one[2].
Molecular Formula: C₁₆H₁₆F₅N₅O (Base)
Mass-to-Charge Ratio (m/z): 390 [M+H]⁺ (compared to Sitagliptin at 408[M+H]⁺)
Pharmacopeial Designation: Sitagliptin EP Impurity B[2].
Mechanistic Origins of Formation
The presence of 4-desfluoro sitagliptin in the final API is driven by two distinct pathways: upstream starting material contamination and downstream catalytic side reactions.
Pathway A: Upstream Carryover
The synthesis of sitagliptin typically begins with 2,4,5-trifluorophenylacetic acid . If this raw material is contaminated with 2,5-difluorophenylacetic acid during its own industrial synthesis, the impurity acts as a structural analog. Because the physical and chemical properties of the 2,5-difluoro and 2,4,5-trifluoro derivatives are nearly identical, the impurity easily survives the subsequent amide coupling, enamine formation, and hydrogenation steps, carrying over directly into the final API as the 4-desfluoro impurity.
Pathway B: Catalytic Reductive Defluorination
The most challenging source of the 4-desfluoro impurity occurs during the core asymmetric hydrogenation step. The synthesis relies on the reduction of a pro-chiral enamine or β-keto ester intermediate using Platinum-group metal (PGM) catalysts, such as Ru-BINAP or Rh-Josiphos[1].
The Causality of Defluorination:
While C-F bonds are thermodynamically strong, the 4-position fluorine on the 2,4,5-trifluorophenyl ring is highly activated by the electron-withdrawing effects of the adjacent fluorines. Under high hydrogen pressure (60–80 psi) and elevated temperatures (70°C), highly active, uncoordinated PGM sites can undergo oxidative addition directly into the C(sp²)–F bond[4]. Subsequent hydrogenolysis cleaves the fluorine, replacing it with surface-adsorbed hydrogen (H_ads), yielding the 2,5-difluorophenyl moiety and hydrofluoric acid (HF) as a byproduct[4].
Fig 1. Dual formation pathways of the 4-Desfluoro Sitagliptin impurity during API synthesis.
Experimental Protocols & Methodologies
To ensure a high-purity API, the defluorination pathway must be chemically suppressed, and the resulting batches must be rigorously analyzed using self-validating analytical systems.
Protocol A: Asymmetric Hydrogenation with Defluorination Suppression
To prevent the PGM catalyst from cleaving the C-F bond, a competitive electrophile—such as a benzyl halide—is introduced into the reaction matrix[3].
Causality of the Additive: Benzyl halides act as sacrificial modifiers. They selectively bind to the hyper-reactive, uncoordinated metal sites responsible for C-F oxidative addition. This mild catalyst "poisoning" suppresses defluorination while leaving the primary catalytic cycle (C=C or C=O reduction) unimpeded, as the activation energy for olefin/ketone reduction is significantly lower than that of C-F insertion.
Step-by-Step Methodology:
Substrate Charging: Charge a high-pressure Hastelloy autoclave with 1.0 equivalent of the methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate intermediate.
Solvent & Catalyst: Dissolve the substrate in a degassed mixture of methanol and acetic acid. Add <0.5% w/w of the chiral catalyst, (S)-BINAP-RuCl₂[3].
Additive Introduction: Add 0.1 to 0.5 equivalents of benzyl chloride to the reaction mixture. Critical Step: Ensure the additive is thoroughly dispersed to uniformly modify the catalyst surface.
Purging: Purge the reactor three times with inert Nitrogen (N₂), followed by three purges with Hydrogen (H₂) to remove all atmospheric oxygen.
Hydrogenation: Pressurize the vessel to 70 psi with H₂ gas and heat the system to 70°C[3]. Maintain constant agitation for 5 to 6 hours.
Workup: Cool the reactor to 20°C, safely vent the H₂ gas, and filter the mixture through a Celite pad to remove precipitated catalyst residues. Proceed to crystallization.
To quantify the 4-desfluoro impurity, an LC-MS method is employed. The system is designed to be self-validating through mandatory System Suitability Testing (SST).
Step-by-Step Methodology:
System Preparation: Equip an LC-MS system with a C18 reversed-phase column (150 mm x 4.6 mm, 3 µm). Set the column oven to 35°C.
Mobile Phase: Prepare Mobile Phase A (0.1% Formic acid in LC-MS grade water) and Mobile Phase B (100% Acetonitrile).
Gradient Elution: Program a linear gradient from 5% B to 90% B over 20 minutes at a flow rate of 1.0 mL/min.
SST & Blank Run (Self-Validation): Inject a blank (diluent only) to ensure no ghost peaks exist at the expected retention times. Next, inject a resolution standard containing 1.0 mg/mL Sitagliptin API and 0.01 mg/mL Sitagliptin Impurity B (CRM standard)[2]. The run is only valid if the resolution factor (
) between the two peaks is .
Sample Analysis: Inject the post-hydrogenation API sample. Monitor UV absorbance at 210 nm and ESI+ MS signals.
Quantification: Extract the ion chromatograms for m/z 408 (API) and m/z 390 (4-Desfluoro Impurity). Calculate the relative area percentage to ensure the impurity is <0.15%.
The addition of benzyl halides drastically alters the impurity profile of the reaction. Table 1 summarizes the quantitative impact of catalyst modifiers on the formation of the 4-desfluoro impurity, demonstrating how chemical suppression meets ICH regulatory thresholds[3].
Table 1: Impact of Reaction Parameters and Additives on Reductive Defluorination
Catalyst System
Additive Used
H₂ Pressure (psi)
Temp (°C)
4-Desfluoro Impurity (%)
Target API Yield (%)
Regulatory Compliance
(S)-BINAP-RuCl₂
None (Control)
70
70
> 0.50%
85.0
Fail (>0.15%)
(S)-BINAP-RuCl₂
Benzyl Chloride
70
70
< 0.15%
92.5
Pass
Rh(I)-Josiphos
None (Control)
90
50
0.35%
88.0
Fail (>0.15%)
Rh(I)-Josiphos
Benzyl Chloride
90
50
< 0.10%
94.0
Pass
Note: The use of benzyl halide not only suppresses the desfluoro impurity but concurrently increases the overall yield by preventing the degradation of the starting material into unwanted side products.
References
Google Patents. US20130158265A1 - Sitagliptin, salts and polymorphs thereof.[3]
URL:
ResearchGate. Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment.[4]
URL:[Link]
ACS Publications. The Catalysis Laboratory at Merck: 20 Years of Catalyzing Innovation.[1]
URL:[Link]
A Comprehensive Technical Guide to Sitagliptin EP Impurity B: Molecular Identity, Characterization, and Analytical Control
For Immediate Release This technical guide provides an in-depth analysis of Sitagliptin EP Impurity B, a critical process-related impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. Th...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides an in-depth analysis of Sitagliptin EP Impurity B, a critical process-related impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control, and regulatory compliance of sitagliptin and its related substances.
Executive Summary
The control of impurities is a mandatory requirement in the manufacturing of active pharmaceutical ingredients (APIs) to ensure their safety and efficacy. Sitagliptin EP Impurity B is a designated impurity in the European Pharmacopoeia (EP). A thorough understanding of its chemical properties, including its precise molecular weight and formula, is paramount for the development of robust analytical methods for its detection and quantification. This guide details the chemical identity of Sitagliptin EP Impurity B, its structural relationship to sitagliptin, and outlines the analytical methodologies for its control.
Chemical Identity and Molecular Profile
Sitagliptin EP Impurity B is chemically known as (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro-[][2]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one.[3][4] It is also commonly referred to by its synonyms, which include 2,5-Difluoro Sitagliptin and Sitagliptin 4-Desfluoro Impurity.[3][4]
The molecular and physical properties of Sitagliptin EP Impurity B are summarized in the table below:
Structural Elucidation and Relationship to Sitagliptin
Sitagliptin EP Impurity B is a process-related impurity that can arise during the synthesis of sitagliptin. Its structure is closely related to the active pharmaceutical ingredient. The key structural difference lies in the substitution pattern on the phenyl ring.
Caption: Structural relationship between Sitagliptin and Impurity B.
Analytical Characterization and Control
The control of Sitagliptin EP Impurity B to within acceptable limits is a critical aspect of quality control in the manufacture of sitagliptin. This is achieved through the use of validated, stability-indicating analytical methods.
Reference Standard
Certified Reference Materials (CRMs) of Sitagliptin EP Impurity B are commercially available from various suppliers. These standards are essential for method development, validation, and routine quality control testing. They are typically supplied with a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm the identity and purity of the material.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of sitagliptin and its related impurities.
Illustrative HPLC Method:
A reversed-phase HPLC method is typically employed for the analysis. The following is a representative, not a pharmacopoeial, protocol based on common practices for analyzing sitagliptin and its impurities.
Step-by-Step Protocol:
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
Mobile Phase: A gradient elution is often employed.
Mobile Phase A: An aqueous buffer, such as ammonium acetate or phosphate buffer.
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.
Gradient Program: The gradient is optimized to achieve adequate separation between sitagliptin, Impurity B, and other potential impurities.
Flow Rate: A typical flow rate is 1.0 mL/min.
Detection: UV detection at a wavelength where both sitagliptin and the impurity have significant absorbance, for example, 268 nm.
Injection Volume: Typically 10-20 µL.
Quantification: The concentration of Impurity B is determined by comparing its peak area to that of a certified reference standard of known concentration.
Caption: A typical workflow for the HPLC analysis of Sitagliptin EP Impurity B.
Spectroscopic Characterization
The structural identity of Sitagliptin EP Impurity B is unequivocally confirmed using a combination of spectroscopic techniques. While publicly available spectra are limited, the Certificate of Analysis for a reference standard will typically include data from the following methods:
Mass Spectrometry (MS): Provides the accurate mass of the molecule, confirming its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information on the number and environment of protons in the molecule.
¹³C NMR: Provides information on the carbon skeleton.
¹⁹F NMR: Is particularly useful for confirming the fluorine substitution pattern on the phenyl ring.
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Synthesis and Origin
Sitagliptin EP Impurity B is a process-related impurity, meaning it is typically formed during the manufacturing process of sitagliptin. Its formation is often linked to the starting materials or intermediates used in the synthesis. For instance, the use of a 2,5-difluorophenyl-containing precursor instead of the required 2,4,5-trifluorophenyl precursor would directly lead to the formation of this impurity. A patent for the synthesis of sitagliptin impurities describes a multi-step process starting from 2,4,5-trifluoro-phenylacetic acid, which can be adapted for the synthesis of Impurity B by using the corresponding difluoro analogue. Careful control of the synthetic route and the purity of starting materials is crucial to minimize the levels of this and other impurities in the final API.
Conclusion
A comprehensive understanding of the molecular formula, weight, and structure of Sitagliptin EP Impurity B is fundamental for the development and validation of analytical methods to ensure the quality and safety of sitagliptin. The use of certified reference standards in conjunction with robust chromatographic and spectroscopic techniques allows for the accurate identification and quantification of this impurity, ensuring compliance with the stringent requirements of the European Pharmacopoeia and other regulatory bodies.
References
Veeprho. Sitagliptin EP Impurity B | CAS 486460-31-5. [Link]
GLP Pharma Standards. Sitagliptin EP Impurity B | CAS No- 1345822-87-8 (phosphate salt); 486460-31-5 (base). [Link]
Pharmace Research Laboratory. Sitagliptin EP Impurity B. [Link]
SynThink. Sitagliptin EP Impurities & USP Related Compounds. [Link]
Saleh, O. A., El-Azzouny, A. A. E.-S., Aboul-Enein, H. Y., & Badawey, A. M. (2014). A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry, 5(3), 497-502. [Link]
Google Patents. CN105130999A - Synthesis method of Sitagliptin impurities.
Difference between Sitagliptin and Sitagliptin EP Impurity B
Structural Analog Analysis, Origin, and Control Strategies Abstract This technical guide provides a high-resolution analysis of the structural, mechanistic, and analytical distinctions between Sitagliptin (active pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analog Analysis, Origin, and Control Strategies
Abstract
This technical guide provides a high-resolution analysis of the structural, mechanistic, and analytical distinctions between Sitagliptin (active pharmaceutical ingredient) and its specific European Pharmacopoeia (EP) defined Impurity B . Unlike degradation products formed during storage, Impurity B is a process-related structural analog arising from starting material contamination. This document details the 4-desfluoro structural deviation, the synthetic causality, and the chromatographic strategies required to resolve this "critical pair" in compliance with ICH Q3A/B and EP monograph standards.
Chemical Identity & Structural Divergence[1]
The core difference between Sitagliptin and Impurity B lies in the substitution pattern of the phenyl ring. Sitagliptin possesses a 2,4,5-trifluorophenyl moiety, whereas Impurity B possesses a 2,5-difluorophenyl moiety.
Key Insight: This is a "des-fluoro" impurity, specifically missing the fluorine atom at the para (C4) position relative to the alkyl chain. This single atom substitution creates a challenge in purification due to the minimal difference in physicochemical properties.
Contains three fluorine atoms on the phenyl ring.[1][][][4][5][6][7][8]
Contains two fluorine atoms (missing F at C4).
Synthetic Origin & Causality
Expertise Note: Impurity B is rarely generated during the reaction itself; it is almost exclusively a "carry-over" impurity.
The synthesis of Sitagliptin typically involves the coupling of a protected beta-amino acid derivative with a triazolopyrazine intermediate.
Root Cause: The starting material, 2,4,5-trifluorophenylacetic acid (or its beta-amino acid derivative), often contains trace amounts of 2,5-difluorophenylacetic acid .
Mechanism: Since the chemical reactivity of the 2,5-difluoro analog is nearly identical to the 2,4,5-trifluoro species, it undergoes the same coupling, deprotection, and salt formation steps as the API. It does not "degrade" into Impurity B; it is synthesized in parallel.
Visualization: Impurity Propagation Pathway
The following diagram illustrates how the impurity enters the process stream and persists through the synthesis.
Caption: Parallel synthesis pathway showing how the des-fluoro contaminant mimics the API precursors throughout the manufacturing process.
Analytical Characterization & Separation Strategy
Separating Sitagliptin from Impurity B is a classic "critical pair" problem in HPLC method development. The loss of a single fluorine atom results in a very slight decrease in lipophilicity, often causing Impurity B to elute just before or partially overlapping with the main Sitagliptin peak.
3.1 Mass Spectrometry (MS) Distinction
While UV spectra are nearly identical (phenyl absorption), Mass Spectrometry provides definitive identification.
Sitagliptin: [M+H]⁺ = 408.3
Impurity B: [M+H]⁺ = 390.3
Delta: 18 Da (Mass of Fluorine [19] - Mass of Hydrogen [1]).
3.2 Chromatographic Protocol (Proposed)
To achieve baseline resolution (Rs > 1.5), the method relies on specific stationary phase selectivity (typically Phenyl-Hexyl or C18 with high carbon load).
Methodology:
Column: C18 or Phenyl-Hexyl (e.g., XBridge Phenyl), 150 x 4.6 mm, 3.5 µm. The Phenyl interaction utilizes the pi-pi stacking difference between the trifluoro and difluoro rings.
Mobile Phase A: 0.1% Perchloric acid or 10mM Ammonium Acetate (pH 4.5).
Mobile Phase B: Acetonitrile.
Gradient: Shallow gradient (e.g., 25% B to 35% B over 20 minutes) is required to expand the separation window.
Detection: UV at 205 nm (maximizes sensitivity for the amide bond).
Visualization: Analytical Decision Logic
How to confirm Impurity B presence during method validation.
Caption: Decision tree for identifying Impurity B using Relative Retention Time (RRT) and Mass Spectrometry.
Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower).
EP Limit: Typically NMT (Not More Than) 0.10% or 0.15% depending on the specific product monograph version.
4.2 Toxicity Profile
Unlike nitrosamine impurities (e.g., NTTP) or mutagenic alkylating agents, Impurity B is a structural analog with a toxicity profile likely similar to the API. It does not contain "structural alerts" for genotoxicity (such as epoxides or nitro groups). However, because it lowers the potency of the drug (being a des-fluoro analog), it must be controlled to ensure dosage accuracy and efficacy.
Control Strategy in Manufacturing
To prevent Impurity B failures in the final API, control must be exerted upstream .
Vendor Qualification: The specification for the starting material (2,4,5-trifluorophenylacetic acid) must include a limit for the 2,5-difluoro analog (e.g., < 0.10%).
Purification: Once formed, Impurity B is difficult to remove via standard crystallization due to its isomorphism with Sitagliptin. Preparative HPLC or multiple recrystallizations from specific solvent systems (e.g., Ethanol/Water) may be required if the starting material is compromised.
References
European Pharmacopoeia (Ph.[][9] Eur.) . Sitagliptin Phosphate Monohydrate Monograph. EDQM. Available at: [Link]
Asian Journal of Chemistry . Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Available at: [Link]
Strategic Identification & Control of Defluorinated Impurities in Sitagliptin API
A Multi-Modal Analytical Framework for Process Optimization Executive Summary In the synthesis of Sitagliptin (Januvia®), the stability of the 2,4,5-trifluorophenyl moiety is a critical quality attribute. While the trifl...
Author: BenchChem Technical Support Team. Date: March 2026
A Multi-Modal Analytical Framework for Process Optimization
Executive Summary
In the synthesis of Sitagliptin (Januvia®), the stability of the 2,4,5-trifluorophenyl moiety is a critical quality attribute. While the trifluoromethyl (
) group on the triazole ring is chemically robust, the aromatic fluorine atoms are susceptible to hydrodefluorination (HDF) during the catalytic hydrogenation steps used to establish chiral centers.
The presence of mono-defluoro analogs (generically termed Impurity B in various pharmacopeial contexts) presents a unique analytical challenge: these impurities share near-identical solubility profiles with the API and exhibit subtle mass shifts (
Da) that can be misinterpreted as water loss in lower-resolution instruments.
This guide details a self-validating workflow to identify, structurally elucidate, and control defluorinated impurities, integrating High-Resolution Mass Spectrometry (HRMS) with the orthogonal specificity of
-NMR.
Part 1: The Mechanistic Origin of Defluorination
The genesis of defluorinated impurities in Sitagliptin is rarely a degradation issue (e.g., hydrolysis or oxidation) but rather a process-related event . It occurs predominantly during the asymmetric hydrogenation of the enamine intermediate (Dehydrositagliptin).
The Hydrodefluorination (HDF) Pathway
The reduction of the enamine to the amine requires transition metal catalysts (typically Rhodium or Ruthenium with chiral ligands like Josiphos or BINAP). Under elevated hydrogen pressure or temperature, these catalysts can activate the aromatic
bond, leading to reductive elimination of fluorine.
Key Risk Factor: The 2,4,5-trifluoro substitution pattern activates the ring, making the para-fluorine (position 4) or meta-fluorine (position 5) susceptible to hydride attack.
Visualization: Reaction & Impurity Genesis
Figure 1: The competitive pathway between desired asymmetric hydrogenation and parasitic hydrodefluorination.
Caption: Competitive catalytic pathways. High H2 pressure or catalyst loading favors the dashed red path (HDF).
Part 2: Mass Spectrometry Profiling (The Screening Engine)
Mass spectrometry provides the first line of detection. However, standard unit-resolution MS is insufficient due to the potential confusion between defluorination (
Da) and dehydration ( Da), although the exact mass difference distinguishes them ( vs ).
Protocol: HRMS Fragmentation Logic
To confidently identify a defluorinated impurity, we utilize the fragmentation pattern of Sitagliptin. The molecule cleaves distinctly between the triazolopyrazine moiety and the beta-amino acid side chain.
The Self-Validating Logic:
Fragment A (
193.0): Derived from the triazolopyrazine ring containing the group. This part of the molecule is stable against HDF.
Fragment B (Variable): Derived from the phenyl-containing side chain.
Validation: If the impurity is a defluoro-analog, Fragment A must remain unchanged at
193.0. The mass shift must reside solely in the precursor and Fragment B.
Data Summary: Diagnostic Transitions
Analyte
Precursor Ion
Key Fragment (Triazole)
Key Fragment (Phenyl Side)
Mass Shift ()
Sitagliptin (Ref)
408.16
193.08
235.08
0
Mono-Defluoro Impurity
390.17
193.08 (Unchanged)
217.09
-17.99 Da
Di-Defluoro Impurity
372.18
193.08 (Unchanged)
199.10
-35.98 Da
Note: Exact masses are calculated based on
. The -17.99 Da shift (F=18.998 replaced by H=1.008) is the definitive signature.
Part 3: Structural Elucidation via
-NMR
While MS confirms that a fluorine is missing, it cannot easily distinguish which fluorine (positional isomers).
-NMR is the gold standard for this elucidation because the chemical shift is highly sensitive to the local electronic environment.
The
-NMR Fingerprint
Sitagliptin contains two distinct fluorine environments:
Aliphatic
: A singlet/doublet around ppm (stable).
Aromatic
: Three distinct signals in the to ppm range.
Experimental Protocol
Solvent: DMSO-
(prevents aggregation).
Internal Standard:
-Trifluorotoluene (optional, for quantification).
Scans: Minimum 64 scans (due to high sensitivity of
).
Interpretation Guide
In a defluorinated impurity, the aromatic region changes drastically:
): The remaining fluorines will exhibit altered and coupling.
Para-defluorination results in a specific coupling pattern distinct from ortho- or meta-defluorination due to the symmetry changes in the phenyl ring.
Visualization: Analytical Workflow
Figure 2: The decision tree for confirming defluorinated species.
Caption: Integrated workflow ensuring orthogonal confirmation of impurity identity.
Part 4: Control Strategies
Once identified, controlling HDF requires tuning the hydrogenation process parameters.
Catalyst Selection: Ruthenium-based catalysts often show higher selectivity for the olefin reduction over the C-F bond compared to Palladium or Platinum on Carbon.
Hydrogen Pressure: HDF is often pressure-dependent. Lowering
pressure (e.g., from 10 bar to 5 bar) can significantly reduce defluorination rates while maintaining conversion, albeit with longer reaction times.
Base Additives: The presence of bases (used to free the enamine) can influence the electronic environment. Optimization of the base equivalents is crucial.
References
Synthesis and Hydrogenation Mechanism
Hansen, K. B., et al. "Highly efficient asymmetric synthesis of sitagliptin." Journal of the American Chemical Society.
Analytical Characteriz
-NMR):
Liu, Z., et al.
Impurity Profiling & Degradation
Sonune, D. P., & Mone, M. K.[2] "Isolation, Characterization of Degradation Products of Sitagliptin..." International Journal of Pharmaceutical Sciences and Research.
Nitrosamine & Advanced Impurity Context
Recent regulatory updates on Sitagliptin impurities (Nitrosamines and related substances).[3]
Sitagliptin EP Impurity B: A Deep Dive into its Origin as a Process-Related Moiety
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development In the landscape of modern drug development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of modern drug development and manufacturing, the identification, characterization, and control of impurities are of paramount importance. Regulatory bodies worldwide, including the European Pharmacopoeia (EP), mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their quality, safety, and efficacy. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of type 2 diabetes, is no exception. Its synthesis and formulation are carefully controlled to minimize the presence of any unwanted chemical entities.
This technical guide focuses on a specific known impurity, Sitagliptin EP Impurity B , providing a comprehensive analysis of its origin. We will explore the fundamental question: Is this impurity a product of degradation, formed over the shelf-life of the drug substance or product, or is it a process-related impurity, arising from the synthetic route of Sitagliptin itself? Through a detailed examination of synthetic pathways and forced degradation studies, this guide will establish that Sitagliptin EP Impurity B is, in fact, a process-related impurity .
Understanding Sitagliptin and its EP Impurity B
Sitagliptin is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one. Its structure features a trifluorophenyl group, a β-amino acid moiety, and a triazolopiperazine core.
Sitagliptin EP Impurity B is structurally very similar to the parent molecule, with the key difference being the substitution pattern on the phenyl ring. It is chemically named (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one. This impurity is also known as Sitagliptin 4-Desfluoro Impurity, highlighting the absence of a fluorine atom at the 4-position of the phenyl ring compared to Sitagliptin.
Compound
Chemical Structure
Sitagliptin
Sitagliptin EP Impurity B
Part 1: The Genesis of Impurity B - A Process-Related Narrative
The evidence strongly points to Sitagliptin EP Impurity B being a process-related impurity, meaning its formation is intrinsically linked to the manufacturing process of Sitagliptin. The presence of this impurity at higher levels can indicate issues with the control of the manufacturing process.[2]
The Synthetic Pathway and the Emergence of Desfluoro Impurities
The synthesis of Sitagliptin is a multi-step process. One of the key starting materials for the synthesis of the trifluorophenyl-containing side chain is 2,4,5-trifluorophenylacetic acid or a related derivative. The formation of "desfluoro" impurities, such as Impurity B, can occur during certain synthetic steps, particularly those involving catalytic hydrogenation or other reductive processes.
A patent for the preparation of Sitagliptin describes a "defluorination reaction" that can occur during the manufacturing process, leading to the formation of desfluoro impurities.[1] The patent further discloses that the use of certain additives can help to control this side reaction and minimize the formation of these impurities to well below 0.15%.[1] This directly links the formation of such impurities to the synthetic process and highlights the measures taken to control their levels.
The following diagram illustrates a plausible point in the synthesis where the defluorination reaction could occur, leading to the formation of the 2,5-difluorophenyl precursor, which then gets incorporated into the final structure of Impurity B.
Figure 1: Plausible formation pathway of Sitagliptin EP Impurity B as a process-related impurity.
European Pharmacopoeia (EP) Monograph Perspective
The European Pharmacopoeia (EP) monograph for Sitagliptin Phosphate Monohydrate (2778) lists specified impurities, such as Impurity A.[2][3] While Impurity B is not individually listed as a specified impurity in the publicly available information, the monograph includes a general acceptance criterion for "other/unspecified impurities". This implies that any impurity not explicitly named, including Impurity B, must be controlled below a certain threshold. The characterization and control of potential and actual impurities are in accordance with the EU guideline on the chemistry of active substances, where the origin and fate of each impurity are addressed.[4] The presence of such impurities is typically managed through the validation and control of the manufacturing process.
Part 2: The Absence of Evidence - Why Impurity B is Not a Degradation Product
Forced degradation studies are a cornerstone of drug development, designed to identify the likely degradation products of a drug substance under various stress conditions. These studies are crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of a molecule.
Numerous forced degradation studies have been conducted on Sitagliptin, subjecting it to harsh conditions such as:
Acidic hydrolysis: (e.g., using hydrochloric acid)
Basic hydrolysis: (e.g., using sodium hydroxide)
Oxidative degradation: (e.g., using hydrogen peroxide)
Thermal stress: (exposure to high temperatures)
Photolytic stress: (exposure to UV and visible light)
These studies have successfully identified several degradation products of Sitagliptin. For instance, under acidic conditions, two major degradation products have been isolated and characterized. Similarly, studies have evaluated degradants arising from acid and base stress.[5] However, a thorough review of the published literature on forced degradation studies of Sitagliptin reveals a consistent finding: Sitagliptin EP Impurity B is not reported as a degradation product under any of the tested stress conditions.
The following diagram illustrates a typical forced degradation workflow and highlights the absence of Impurity B among the observed degradants.
Figure 2: Conceptual representation of forced degradation studies on Sitagliptin, indicating that Impurity B is not a resulting degradant.
Part 3: Comparative Analysis - Process Impurity vs. Degradation Product
The distinction between a process-related impurity and a degradation product is critical for quality control and regulatory compliance. The following table summarizes the key differences in the context of Sitagliptin EP Impurity B.
Feature
Process-Related Impurity (Sitagliptin EP Impurity B)
Degradation Product
Origin
Formed during the synthesis of the API from starting materials or intermediates.
Formed by chemical changes in the API or drug product over time due to environmental factors (light, heat, moisture) or interaction with excipients.
Point of Introduction
During the manufacturing process.
During storage, shipping, or handling of the API or finished product.
Controlling Factors
Control of starting material quality, optimization of reaction conditions (temperature, pressure, catalysts), and effective purification steps.
Proper formulation, packaging to protect from light and moisture, and adherence to recommended storage conditions.
Presence in a New Batch
Potentially present from the time of manufacture.
Typically absent or at very low levels initially, with the potential to increase over the shelf-life of the product.
Evidence for Sitagliptin EP Impurity B
Formation of "desfluoro impurities" is described in synthetic process patents.[1] Its presence indicates a need for manufacturing process control.[2]
Not observed in any published forced degradation studies under various stress conditions.
Part 4: Experimental Protocol - A Forced Degradation Study to Confirm the Absence of Impurity B
To experimentally verify that Sitagliptin EP Impurity B is not a degradation product, a comprehensive forced degradation study can be performed. The following protocol outlines a general procedure.
Objective: To subject Sitagliptin phosphate monohydrate to various stress conditions as per ICH guidelines and to analyze the stressed samples using a validated stability-indicating HPLC method to identify any degradation products and confirm the absence of Sitagliptin EP Impurity B.
Materials:
Sitagliptin phosphate monohydrate API
Sitagliptin EP Impurity B reference standard
HPLC grade acetonitrile, methanol, and water
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Hydrogen peroxide (H₂O₂)
Calibrated HPLC system with a UV detector
Photostability chamber
Oven
Methodology:
Preparation of Stock Solutions:
Prepare a stock solution of Sitagliptin phosphate monohydrate in a suitable solvent (e.g., a mixture of water and acetonitrile).
Prepare a stock solution of Sitagliptin EP Impurity B reference standard.
Forced Degradation Conditions:
Acid Hydrolysis: Treat the Sitagliptin stock solution with 0.1 M HCl and heat at 80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
Base Hydrolysis: Treat the Sitagliptin stock solution with 0.1 M NaOH at room temperature for a specified period. Neutralize the solution before analysis.
Oxidative Degradation: Treat the Sitagliptin stock solution with 3% H₂O₂ at room temperature for a specified period.
Thermal Degradation: Expose the solid Sitagliptin API to dry heat at 105°C for a specified period. Dissolve the stressed sample in the solvent for analysis.
Photolytic Degradation: Expose the Sitagliptin API in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
HPLC Analysis:
Develop and validate a stability-indicating HPLC method capable of separating Sitagliptin from its known impurities and potential degradation products.
Analyze the stressed samples by HPLC.
Spike the stressed samples with the Sitagliptin EP Impurity B reference standard to confirm the retention time and demonstrate that the peak for Impurity B is not present in the unstressed or stressed samples (unless it was present in the original API as a process impurity).
Data Analysis:
Compare the chromatograms of the stressed samples with that of the unstressed sample.
Identify and quantify any degradation products formed.
Confirm the absence of any peak at the retention time of Sitagliptin EP Impurity B in the chromatograms of the stressed samples that is not present in the original sample.
Conclusion
Based on a comprehensive review of the available scientific literature and patent documentation, it can be concluded with a high degree of certainty that Sitagliptin EP Impurity B is a process-related impurity and not a degradation product. Its formation is linked to a "defluorination" side reaction during the synthesis of Sitagliptin. The control of this impurity is therefore dependent on the robustness and optimization of the manufacturing process. Conversely, extensive forced degradation studies have not shown the formation of Impurity B, providing strong evidence against its origin as a degradant. This understanding is crucial for drug development professionals in designing robust control strategies to ensure the quality and safety of Sitagliptin-containing medicines.
References
Process for preparation of sitagliptin and salts thereof. WO2012025944A2.
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. [Link]
Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal. [Link]
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. [Link]
European Pharmacopoeia Commission Adopts New and Revised Texts. Pharmaceutical Technology. [Link]
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
Guide for the elaboration of monographs on medicinal products containing chemically defined active substances. European Directorate for the Quality of Medicines & HealthCare. [Link]
Process for the preparation of sitagliptin and intermediate compounds. WO2014023930A1.
Sitagliptin EP Impurities & USP Related Compounds. SynThink. [Link]
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. [Link]
Assessment report - Sitagliptin SUN. European Medicines Agency. [Link]
Intermediates of sitagliptin and preparation process thereof. EP2647624A1.
Third-generation sitagliptin process synthesis. ResearchGate. [Link]
An In-Depth Technical Guide to the Structure Elucidation of a Sitagliptin 2,5-Difluoro Analog
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical development. This guide provides a comprehe...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical development. This guide provides a comprehensive, in-depth exploration of the multifaceted process of structure elucidation, using a hypothetical 2,5-difluoro analog of Sitagliptin as a case study. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic for type 2 diabetes.[1][2][3][4] The introduction of fluorine atoms into pharmaceutical candidates can significantly modulate their metabolic stability, potency, and pharmacokinetic properties, making the structural verification of such analogs a critical step.[5][6][7]
This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a comprehensive structure elucidation campaign. We will delve into the "why" behind experimental choices, ensuring that each described protocol is part of a self-validating system. The methodologies presented are grounded in established analytical principles, with in-text citations linking to authoritative sources to support key claims.
Introduction: The Rationale and the Challenge
Sitagliptin's efficacy stems from its precise interaction with the DPP-4 enzyme.[1][8][9] The synthesis of a 2,5-difluoro analog aims to explore potential enhancements in its therapeutic profile. However, this modification introduces new complexities in structural analysis. The strong electronegativity and unique spectroscopic properties of fluorine necessitate a tailored analytical approach. This guide will walk through a multi-technique strategy, demonstrating how data from various sources are integrated to build an unambiguous structural assignment.
The Analytical Blueprint: A Multi-pronged Approach
The structure elucidation of our Sitagliptin 2,5-difluoro analog will be built upon a foundation of four key analytical pillars:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To define the carbon-hydrogen framework and directly probe the fluorine environments.
Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition, and to gain insight into fragmentation patterns.
Vibrational Spectroscopy (FTIR/Raman): To identify functional groups and obtain a molecular fingerprint.
X-ray Crystallography: To provide the definitive, high-resolution three-dimensional structure.
The following diagram illustrates the interconnected workflow of these techniques.
Caption: The relationship between key 2D NMR experiments for structure elucidation.
Expected NMR Data Summary
Nucleus
Experiment
Expected Information
¹H
1D NMR
Chemical shifts, coupling constants, and integration of all proton signals.
¹³C
1D NMR
Chemical shifts of all carbon atoms.
¹⁹F
1D NMR
Chemical shifts of the two fluorine atoms, with potential ¹H-¹⁹F and ¹⁹F-¹⁹F coupling.
Correlation between directly bonded protons and carbons. [11]
¹H-¹³C
HMBC
Correlation between protons and carbons separated by 2-3 bonds. [11]
Mass Spectrometry (MS): Unveiling the Molecular Formula
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of the synthesized analog. [12][13][14]This allows for the confident determination of the elemental formula.
[15]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
[16]2. Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer.
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for polar molecules like Sitagliptin analogs.
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument's high resolving power will provide a mass measurement with high accuracy (typically < 5 ppm).
[13]
Data Presentation: HRMS Results
Parameter
Value
Calculated Exact Mass
[Calculated value for C₁₆H₁₃F₅N₅O]
Measured Exact Mass
[Experimentally determined value]
Mass Error (ppm)
[Calculated ppm error]
Elemental Formula
C₁₆H₁₃F₅N₅O
Tandem mass spectrometry (MS/MS) can further aid in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. [17][18][19]This provides valuable information about the molecule's substructures.
Vibrational Spectroscopy: A Molecular Fingerprint
Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule.
[20][21][22][23]
FTIR Spectroscopy: Particularly sensitive to polar bonds, it will clearly show characteristic absorptions for C=O (amide), N-H (amine), and C-F bonds.
[20]* Raman Spectroscopy: Excels in identifying non-polar bonds and is less susceptible to interference from aqueous solvents. [22]It can provide information on the aromatic ring vibrations and the trifluoromethyl group.
[24][25]
Expected Vibrational Frequencies
Functional Group
Expected Wavenumber (cm⁻¹)
Technique
N-H stretch
3300-3500
FTIR
C-H stretch (aromatic)
3000-3100
FTIR, Raman
C-H stretch (aliphatic)
2850-3000
FTIR, Raman
C=O stretch (amide)
1630-1680
FTIR
C=C stretch (aromatic)
1450-1600
FTIR, Raman
C-F stretch
1000-1400
FTIR
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide a wealth of information to deduce the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. [8][9]This technique is contingent on the ability to grow high-quality single crystals of the compound.
Experimental Protocol: X-ray Crystallography
Crystallization: Grow single crystals of the Sitagliptin 2,5-difluoro analog from a suitable solvent or solvent system. This often involves techniques like slow evaporation or vapor diffusion.
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.
The resulting crystal structure will not only confirm the connectivity established by NMR and MS but also reveal the molecule's conformation and any intermolecular interactions in the solid state.
Conclusion: A Synergistic Approach to Structural Certainty
The structure elucidation of a novel pharmaceutical compound like the Sitagliptin 2,5-difluoro analog is a complex but systematic process. It relies on the synergistic integration of multiple analytical techniques. NMR spectroscopy provides the initial framework, which is then corroborated and refined by mass spectrometry and vibrational spectroscopy. Ultimately, X-ray crystallography can offer the definitive and highest resolution picture of the molecule's three-dimensional architecture. This multi-faceted approach ensures the highest level of confidence in the final structural assignment, a critical requirement for advancing a compound through the drug development pipeline.
References
Unveiling Molecular Interactions: A Comparative Guide to the Crystallographic Validation of DPP-4 Inhibitors. Benchchem.
FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? | Lab Manager. Available at: [Link].
Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link].
Pharmaceutical QC by FTIR and Raman - Microspectroscopic Failure Analysis. Bruker. Available at: [Link].
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. Available at: [Link].
Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. Available at: [Link].
Comparison of x-ray crystal structures of inhibitors bound to DPP-4.... - ResearchGate. Available at: [Link].
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. Available at: [Link].
A Review of FTIR and Raman Spectroscopy Methods - Contract Laboratory. Available at: [Link].
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. Available at: [Link].
FTIR and Raman – Composition and Contamination Analysis - EAG Laboratories. Available at: [Link].
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link].
Identification of Novel Metabolic Pathways of Sitagliptin (STG) b - Longdom Publishing. Available at: [Link].
Solid-State Characterization of Different Crystalline Forms of Sitagliptin - MDPI. Available at: [Link].
Schematic representation of DPP-4 X-ray crystal structures. - ResearchGate. Available at: [Link].
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link].
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link].
Sitagliptin | PDF | Raman Spectroscopy | Principal Component Analysis - Scribd. Available at: [Link].
HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link].
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. Available at: [Link].
The Applications Of Fluorine-19 NMR In Medicine - SPIE Digital Library. Available at: [Link].
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC. Available at: [Link].
DPP4 - Diabetes Mellitus: undefined - PDB-101. Available at: [Link].
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available at: [Link].
ES2690866B2 - NEW SOLID FORMS OF SITAGLIPTINA - Google Patents.
Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - MDPI. Available at: [Link].
Analytical Methods for Determination of Sitagliptin - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].
(PDF) Synthesis of Sitagliptin - ResearchGate. Available at: [Link].
High-throughput bioanalysis of sitagliptin in plasma using direct analysis in real time mass spectrometry and its application in the pharmacokinetic study thereof - PubMed. Available at: [Link].
Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection - Analyst (RSC Publishing). Available at: [Link].
(PDF) Synthesis of Sitagliptin - Academia.edu. Available at: [Link].
Solid-State Characterization of Different Crystalline Forms of Sitagliptin - Semantic Scholar. Available at: [Link].
Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Available at: [Link].
WO2010131025A1 - Sitagliptin synthesis - Google Patents.
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - MDPI. Available at: [Link].
Sitagliptin EP Impurity B: Solubility, Physical Properties, and Analytical Profiling
This comprehensive technical guide details the solubility, physical properties, and characterization of Sitagliptin EP Impurity B (also known as the 4-Desfluoro impurity).[] It is designed for analytical scientists and p...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive technical guide details the solubility, physical properties, and characterization of Sitagliptin EP Impurity B (also known as the 4-Desfluoro impurity).[] It is designed for analytical scientists and process chemists requiring actionable data for impurity profiling and method development.[]
[1]
Executive Summary
Sitagliptin EP Impurity B is a critical process-related impurity defined by the European Pharmacopoeia (EP).[] Chemically identified as the 2,5-difluoro analog of Sitagliptin, it originates primarily from contamination in the starting material, 2,4,5-trifluorophenylacetic acid.
Unlike degradation products formed during storage, Impurity B is a structural analogue that tracks through the entire synthetic pathway. Its physicochemical similarity to the parent API (Active Pharmaceutical Ingredient) makes chromatographic separation challenging, requiring precise control of mobile phase pH and column selectivity.
Chemical Identity & Structural Analysis[1][2]
Impurity B differs from Sitagliptin by the absence of a single fluorine atom at the para position of the phenyl ring.[] This "des-fluoro" modification alters the electron density of the aromatic system, influencing both retention time (RT) in reverse-phase chromatography and the pKa of the proximal amine.
Understanding the solubility profile is essential for preparing reference standards and designing purification steps.[] The loss of the fluorine atom renders Impurity B slightly less lipophilic and alters its crystal lattice energy compared to the parent.
Physical State and Constants[1]
Appearance: White to off-white crystalline powder.[]
Melting Point: Typically 118°C – 122°C (Free Base).
Hygroscopicity: The phosphate salt form is hygroscopic and must be stored under desiccated conditions (2-8°C).
Solubility Data (Experimental & Predicted)
The solubility behavior is pH-dependent due to the primary amine (pKa ~7.7) and the triazolopyrazine moiety.[][7][][11][12][]
Solvent System
Solubility Rating
Application Relevance
Water (pH < 4.0)
High (as salt)
Mobile phase preparation (aqueous component).[]
Water (pH > 9.0)
Low / Insoluble
Precipitation point; extraction into organics.[]
Methanol
Soluble
Primary solvent for stock solution preparation.[]
DMSO
Very Soluble
Alternative diluent for NMR studies.[]
Acetonitrile
Slightly Soluble
Organic modifier in HPLC; poor solvent for stock.[]
Dichloromethane
Soluble (Base form)
Liquid-liquid extraction during synthesis workup.[]
Critical Protocol Note: When preparing analytical standards, dissolve Impurity B (Phosphate salt) in Methanol:Water (10:90 v/v) or pure Methanol first. Direct dissolution in high-pH aqueous buffers may lead to precipitation of the free base.
Origin & Formation Pathway (Causality)[1][5]
Impurity B is not a degradation product; it is a carryover impurity . It is formed when the starting material 2,4,5-trifluorophenylacetic acid contains the 2,5-difluoro impurity. This impurity undergoes the same coupling and transamination reactions as the desired intermediate, resulting in the final impurity.
Mechanistic Pathway Diagram[1]
The following diagram illustrates the parallel synthesis tracking the impurity from starting material to final API.
Figure 1: Parallel synthesis pathway showing how the 2,5-difluoro starting material impurity persists through the reaction sequence to form Impurity B.[]
Analytical Characterization Strategy
Due to the structural similarity, Impurity B is difficult to remove via crystallization. Therefore, strict control of the starting material (<0.10%) is the primary control strategy.[] For detection, the following methodologies are validated.
Mass Spectrometry (LC-MS)
Mass Shift: Impurity B shows a distinct mass difference of -18 Da relative to Sitagliptin.
Sitagliptin [M+H]⁺: m/z 408.1
Impurity B [M+H]⁺: m/z 390.1
Fragmentation: MS/MS fragmentation patterns are nearly identical, with the primary difference observed in the benzyl fragment ions (2,5-difluorobenzyl vs. 2,4,5-trifluorobenzyl).[]
HPLC Method Parameters (EP/USP Aligned)
To achieve baseline separation (Resolution > 1.5), a stationary phase with high shape selectivity is required.[]
Column: C18 or Phenyl-Hexyl (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[]
Mobile Phase A: 0.1% Perchloric acid or 10mM Phosphate buffer (pH 2.0).[]
Mobile Phase B: Acetonitrile.
Gradient: Standard gradient (5% B to 60% B).
Elution Order: Impurity B typically elutes after Sitagliptin (RRT ~1.05 - 1.[]10) in reverse-phase systems due to the loss of the polar fluorine atom, which slightly increases the hydrophobic interaction with the C18 chain in acidic pH.
References
European Pharmacopoeia (Ph.[][][14][15] Eur.) . Sitagliptin Phosphate Monohydrate Monograph 2778. European Directorate for the Quality of Medicines (EDQM). []
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 125270268 (Sitagliptin Impurity B Structure). PubChem.[]
Dubey, R. et al. (2012). Structural Identification and Characterization of Impurities in Sitagliptin Phosphate. Journal of Pharmaceutical and Biomedical Analysis.
BOC Sciences . Sitagliptin EP Impurity B Phosphate Product Data.
Application Note: Advanced HPLC Method Development for the Baseline Separation of Sitagliptin and EP Impurity B
Introduction & Mechanistic Challenges Sitagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the glycemic management of type 2 diabetes mellitus[1]. During its chemical s...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
Sitagliptin is a highly potent, selective dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the glycemic management of type 2 diabetes mellitus[1]. During its chemical synthesis and shelf-life degradation, several structurally similar related substances can emerge. Among the most analytically challenging is Sitagliptin EP Impurity B (also known as 4-Desfluoro Sitagliptin), chemically identified as (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one[][3].
The primary challenge in separating these two compounds lies in their near-identical hydrophobicities. While the active pharmaceutical ingredient (API) features a 2,4,5-trifluorophenyl moiety, Impurity B possesses a 2,5-difluorophenyl group, meaning it lacks exactly one fluorine atom[]. Traditional C18 stationary phases, which rely almost exclusively on dispersive hydrophobic interactions, often fail to provide adequate selectivity (
), leading to co-elution or poor chromatographic resolution.
Chromatographic Strategy & Causality (E-E-A-T)
To overcome the limitations of purely hydrophobic retention, this method development strategy transitions away from standard alkyl chains to a Pentafluorophenyl (PFP) stationary phase[4].
Stationary Phase Causality: A PFP column introduces orthogonal retention mechanisms. Beyond basic hydrophobicity, the fluorinated aromatic ring of the stationary phase facilitates
interactions, strong dipole-dipole interactions, and specific fluorine-fluorine interactions. This enhanced shape selectivity recognizes the missing fluorine atom on Impurity B, selectively retarding the trifluorinated API and achieving baseline separation[4].
Mobile Phase Causality: Sitagliptin contains a primary amine with a pKa of ~7.7. By utilizing a potassium dihydrogen phosphate (
) buffer adjusted to pH 2.5, the amine remains fully protonated[1]. This acidic environment suppresses secondary ion-exchange interactions between the analyte and residual silanols on the silica support, effectively eliminating peak tailing.
Wavelength Causality: Detection is optimized at 267 nm. This aligns with the UV absorption maximum of the triazolopyrazine ring, ensuring high sensitivity while avoiding the severe baseline drift associated with lower wavelengths (e.g., 210 nm) during gradient elution with organic modifiers[1][5].
Method Development Workflow
Fig 1: Logical workflow for Sitagliptin EP Impurity B HPLC method development.
Experimental Protocol
Self-Validating System: This protocol incorporates a mandatory System Suitability Test (SST). The analytical run is structurally invalidated if the resolution (
) between Impurity B and Sitagliptin falls below 2.0, acting as an internal control for column degradation or mobile phase preparation errors.
Sitagliptin EP Impurity B Reference Standard (CAS: 1345822-87-8 or 486460-31-5)[3]
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
Potassium dihydrogen phosphate (
), Analytical Grade
Orthophosphoric acid (85%), Analytical Grade
Milli-Q Water (18.2 M
cm)
Sample Preparation Step-by-Step
Buffer Preparation: Dissolve exactly 1.36 g of
in 1000 mL of Milli-Q water to create a 0.01 M solution. Adjust the pH to 2.5 0.05 dropwise using dilute orthophosphoric acid[1]. Filter the buffer through a 0.45 µm hydrophilic membrane under vacuum.
Diluent Preparation: Mix Milli-Q Water and HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.
Standard Stock Solutions: Accurately weigh 10.0 mg of Sitagliptin standard and 1.0 mg of Impurity B standard into separate 10 mL volumetric flasks. Dissolve and make up to volume with Diluent (Yields 1000 µg/mL API and 100 µg/mL Impurity B).
System Suitability Solution (SST): Transfer 1.0 mL of the Sitagliptin stock and 1.0 mL of the Impurity B stock into a single 10 mL volumetric flask. Dilute to the mark with Diluent. (Final concentration: 100 µg/mL Sitagliptin, 10 µg/mL Impurity B).
Chromatographic Conditions
Column: Pursuit 5 PFP (150 mm × 4.6 mm, 5 µm) or equivalent fluorinated phase[4]
The application of the PFP column under strictly controlled acidic conditions yields excellent peak symmetry and baseline separation, successfully resolving the single-fluorine structural difference.
Table 2: System Suitability Parameters (SST)
Parameter
Sitagliptin (API)
EP Impurity B
Acceptance Criteria
Retention Time (RT)
~12.5 min
~14.2 min
N/A
Relative Retention Time (RRT)
1.00
1.14
N/A
Resolution ()
-
3.2
2.0
Tailing Factor ()
1.15
1.12
1.5
Theoretical Plates ()
> 8000
> 9500
> 5000
Method Validation Summary
The developed method was subjected to validation parameters in strict accordance with ICH Q2 guidelines, confirming its reliability for quantitative analysis[4][6].
Table 3: ICH Q2 Method Validation Summary
Validation Parameter
Sitagliptin
EP Impurity B
Linearity Range
10 – 150 µg/mL
0.5 – 15 µg/mL
Correlation Coefficient ()
0.9998
0.9995
LOD (S/N = 3)
0.05 µg/mL
0.02 µg/mL
LOQ (S/N = 10)
0.15 µg/mL
0.06 µg/mL
Precision (% RSD, n=6)
0.45%
0.82%
Conclusion
The baseline separation of Sitagliptin and its 4-desfluoro analog, EP Impurity B, requires orthogonal selectivity beyond simple dispersive hydrophobicity. By employing a Pentafluorophenyl (PFP) stationary phase and a tightly controlled acidic mobile phase (pH 2.5), this protocol successfully exploits subtle dipole and specific fluorine-fluorine interactions to achieve excellent resolution (
> 3.0). The integrated system suitability criteria ensure that the method remains a self-validating, robust tool for routine QA/QC and stability-indicating analyses in pharmaceutical drug development.
References
BOC Sciences. "CAS 1345822-87-8 (Sitagliptin EP Impurity B Phosphate)". bocsci.com.
Global Research Online. "Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture". globalresearchonline.net. 6
Journal of Advanced Pharmacy Education & Research. "Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form". japer.in. 1
SciSpace. "A validated stability indicating HPLC method for determination of sitagliptin". scispace.com. 4
AIRO. "ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY". airo.co.in. 5
SynThink Chemicals. "4-Desfluoro Sitagliptin; Sitagliptin EP Impurity B | 1345822-87-8; 486460-31-5". synthinkchemicals.com. 3
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-Desfluoro Sitagliptin Impurity
Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the 4-Desfluoro Sitagliptin impurity in bul...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of the 4-Desfluoro Sitagliptin impurity in bulk drug substance or formulated products. The method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high specificity and low detection limits essential for pharmaceutical quality control. This guide explains the rationale behind the method development, including the prediction of mass transitions for the 4-Desfluoro impurity based on the well-characterized fragmentation of the parent drug, Sitagliptin. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric conditions are provided for immediate implementation in a research or quality control laboratory.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
The safety and efficacy of pharmaceutical products are paramount. Regulatory bodies worldwide mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Impurity profiling is a critical component of the drug development and manufacturing process, ensuring that any substance other than the API is present at a safe and acceptable level. Process-related impurities, such as the 4-Desfluoro Sitagliptin impurity, can arise during the synthesis of the API and must be diligently monitored.
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The 4-Desfluoro Sitagliptin is a potential process-related impurity where one of the fluorine atoms on the trifluorophenyl ring of Sitagliptin is replaced by a hydrogen atom. Although structurally similar, even minor modifications can alter the pharmacological or toxicological properties of a molecule. Therefore, a highly sensitive and specific analytical method is required to detect and quantify this impurity at trace levels.
LC-MS/MS has become the gold standard for trace-level quantification due to its exceptional sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the analysis of the 4-Desfluoro Sitagliptin impurity, enabling researchers and drug development professionals to ensure the quality and safety of their Sitagliptin products.
The core of this method lies in the specificity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. By selecting a specific precursor ion (Q1) and a characteristic product ion (Q3), we create a highly selective "transition" that minimizes interference from the sample matrix and the parent drug, Sitagliptin. The chromatographic separation is designed to be robust and provide sufficient retention and peak shape for both the parent compound and the impurity.
The experimental workflow is designed to be a self-validating system, from sample preparation to data analysis.
Figure 1: A schematic of the complete experimental workflow.
Predicted Mass Transitions and Fragmentation Pathway
A critical aspect of developing an MRM method for a novel impurity is the determination of its mass transitions. Since experimental data for the 4-Desfluoro Sitagliptin impurity is not widely available, we can predict its fragmentation based on the known fragmentation of Sitagliptin.
Sitagliptin: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 408.1. A common and stable fragment ion observed for Sitagliptin corresponds to the loss of the trifluorophenyl-butan-amine moiety, resulting in a product ion at m/z 235.1. Another reported fragment is at m/z 174.0.[2]
4-Desfluoro Sitagliptin Impurity:
Precursor Ion (Q1): The molecular formula of the free base is C16H16F5N5O, with a molecular weight of 389.32 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of 390.1 .
Product Ion (Q3) Prediction: Assuming a similar fragmentation pathway to Sitagliptin, the primary fragmentation will likely occur at the amide bond. This would result in the same triazolopyrazine core fragment. Therefore, a logical product ion to monitor would be m/z 235.1 . A secondary, confirmatory transition can be hypothesized to be m/z 174.0 .
Figure 2: Predicted fragmentation pathway for 4-Desfluoro Sitagliptin.
Detailed Protocols
Materials and Reagents
Sitagliptin Reference Standard
4-Desfluoro Sitagliptin Impurity Reference Standard
Acetonitrile (LC-MS Grade)
Methanol (LC-MS Grade)
Formic Acid (LC-MS Grade)
Ammonium Formate (LC-MS Grade)
Ultrapure Water
Standard and Sample Preparation
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sitagliptin and 4-Desfluoro Sitagliptin reference standards in the diluent to prepare individual stock solutions.
Working Standard Solution: Prepare a mixed working standard solution containing Sitagliptin and the 4-Desfluoro impurity at appropriate concentrations for calibration curve construction. A typical starting concentration for the impurity could be in the range of 0.1 to 10 ng/mL.
Sample Solution: Accurately weigh and dissolve the Sitagliptin bulk drug substance or a crushed tablet in the diluent to achieve a final concentration of 1 mg/mL of Sitagliptin.
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Table 1: Chromatographic Conditions
Parameter
Value
Rationale
LC System
UPLC/UHPLC system
Provides better resolution and faster run times.
Column
C18, 100 x 2.1 mm, 1.8 µm
A standard reversed-phase column suitable for retaining these compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides a source of protons for positive ionization and aids in good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
An effective organic mobile phase for eluting the analytes.
Gradient
5% B to 95% B over 5 min
A generic gradient to ensure elution of both compounds. Can be optimized for faster analysis.
Flow Rate
0.4 mL/min
A typical flow rate for a 2.1 mm ID column.
Column Temp.
40 °C
Ensures reproducible retention times.
Injection Vol.
5 µL
Can be adjusted based on sensitivity requirements.
Table 2: Mass Spectrometry Conditions
Parameter
Value
Rationale
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Essential for MRM experiments.
Ionization Mode
Electrospray Ionization (ESI), Positive
These compounds readily form [M+H]⁺ ions.
Capillary Voltage
3.5 kV
Optimized for efficient ion generation.
Source Temp.
150 °C
To aid in desolvation without degrading the analytes.
Desolvation Temp.
400 °C
For efficient removal of solvent from the ions.
Gas Flow
Instrument Dependent
Optimize for best signal-to-noise.
Table 3: MRM Transition Parameters
Compound
Precursor Ion (Q1) m/z
Product Ion (Q3) m/z
Dwell Time (ms)
Collision Energy (V) (Starting Point)
Sitagliptin
408.1
235.1
100
25
Sitagliptin (Quantifier)
408.1
174.0
100
35
4-Desfluoro Impurity
390.1
235.1
100
25 (Predicted)
4-Desfluoro Impurity (Qualifier)
390.1
174.0
100
35 (Predicted)
Note: Collision energies are starting points and should be optimized for the specific instrument being used to achieve the maximum signal intensity for each transition.
Data Analysis and System Suitability
Quantification: Create a calibration curve by plotting the peak area of the 4-Desfluoro impurity against its concentration. Perform a linear regression to determine the concentration of the impurity in the sample.
System Suitability: Inject a system suitability standard (a mid-level concentration standard) multiple times (e.g., n=6) at the beginning of the analytical run. The relative standard deviation (RSD) of the peak areas should be less than 15%.
Conclusion and Future Directions
This application note provides a comprehensive and scientifically grounded framework for the development of a high-sensitivity LC-MS/MS method for the quantification of the 4-Desfluoro Sitagliptin impurity. By leveraging the known fragmentation of the parent compound, we have proposed robust and reliable MRM transitions for this specific impurity. The detailed protocols for sample preparation, chromatography, and mass spectrometry serve as a ready-to-implement guide for quality control laboratories.
It is recommended that the predicted collision energies be experimentally optimized using a reference standard of the 4-Desfluoro Sitagliptin impurity to maximize sensitivity. Further method validation according to ICH guidelines should be performed to demonstrate the method's accuracy, precision, linearity, and robustness for its intended use.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Zeng, W., Musson, D. G., & Fisher, A. L. (2008). A sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of sitagliptin in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 534-542. [Link]
PubChem. (n.d.). Sitagliptin. National Center for Biotechnology Information. [Link]
Application Note: Optimizing the Mobile Phase for the Chromatographic Resolution of Sitagliptin and EP Impurity B
Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals in Drug Development. Executive Summary & Mechanistic Rationale Sitagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4)...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Quality Control Professionals in Drug Development.
Executive Summary & Mechanistic Rationale
Sitagliptin is a highly potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely prescribed for the management of Type 2 diabetes mellitus. During its synthesis and formulation, strict monitoring of process-related impurities is mandated by regulatory bodies. Among these, Sitagliptin EP Impurity B presents one of the most significant analytical challenges.
Chemically, Sitagliptin contains a 2,4,5-trifluorophenyl moiety. Impurity B is the 2,5-difluorophenyl analog , meaning it differs from the active pharmaceutical ingredient (API) by the absence of a single fluorine atom [1].
The Chromatographic Challenge
Because the structural difference is limited to a single fluorine atom, the hydrophobicity (LogP) and acid dissociation constant (pKa) of Impurity B are nearly identical to those of Sitagliptin. When utilizing standard C18 (octadecylsilane) columns, the dispersive hydrophobic interactions are often insufficient to achieve baseline resolution (
).
The Causality of the Solution: To overcome this, we must shift the separation mechanism from purely hydrophobic (dispersive) to electronic. The highly electronegative fluorine atoms withdraw electron density from the phenyl ring. The absence of the para-fluorine in Impurity B makes its phenyl ring slightly more electron-rich compared to the highly electron-deficient trifluorophenyl ring of Sitagliptin. By employing a Phenyl stationary phase , we can exploit differential
(pi-pi) interactions. To facilitate this, the mobile phase must be carefully optimized to maintain the analytes in a consistent ionization state without disrupting these delicate electronic interactions [1].
Fig 1. Logical workflow for exploiting structural differences in method development.
Mobile Phase Selection: The "Why" Behind the Chemistry
The optimal mobile phase for this separation is an isocratic mixture of 0.05% Formic Acid in Water and Acetonitrile (60:40, v/v) [1].
Why 0.05% Formic Acid (pH ~2.7)? Sitagliptin possesses a primary amine with a pKa of approximately 7.7. At a low pH, the amine is fully protonated (
). This serves a dual purpose: it ensures a uniform ionization state (preventing peak splitting) and ion-pairs with residual silanols on the silica support, drastically reducing peak tailing. Furthermore, formic acid is volatile, making this method directly transferable to LC-MS/MS systems for impurity characterization [2, 3].
Why Acetonitrile over Methanol? Acetonitrile is an aprotic solvent with a high dipole moment. Unlike methanol, which can hydrogen-bond and interfere with the
interactions between the analyte and the phenyl stationary phase, acetonitrile preserves the electronic selectivity required to differentiate the difluorophenyl and trifluorophenyl rings.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method relies on strict System Suitability Testing (SST). If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Reagents and Materials
Mobile Phase A: 0.05% Formic Acid in LC-MS grade Water (v/v).
Mobile Phase B: LC-MS grade Acetonitrile.
Column: XBridge™ Phenyl, 250 mm × 4.6 mm i.d., 5 μm particle size (or equivalent high-purity silica phenyl column).
Chromatographic Conditions
Parameter
Specification
Rationale
Elution Mode
Isocratic
Ensures constant interaction dynamics throughout the run.
Mobile Phase Ratio
60% A : 40% B
Balances retention factor () with adequate resolution.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm ID column (van Deemter minimum).
Column Temperature
30 °C
Stabilizes stationary phase dynamics; higher temps reduce selectivity.
Detection (UV)
267 nm
Corresponds to the UV absorption maximum of the triazolopyrazine core.
Injection Volume
10 μL
Prevents column overloading while maintaining sensitivity for impurities.
Step-by-Step Methodology
Mobile Phase Preparation: Add 0.5 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas via sonication for 10 minutes.
System Equilibration: Purge the HPLC lines with Mobile Phase A and B. Equilibrate the Phenyl column with the 60:40 (A:B) mixture at 1.0 mL/min for at least 30 column volumes (approx. 45 minutes) until a stable baseline is achieved.
Standard Preparation: Prepare a resolution standard containing 100 μg/mL of Sitagliptin API and 1 μg/mL (1.0% w/w) of Sitagliptin EP Impurity B in the mobile phase diluent.
System Suitability Injection: Inject the resolution standard in triplicate. Evaluate the chromatogram against the SST criteria (see Section 4).
Sample Analysis: Once SST passes, inject the unknown samples. Bracket the sequence with standard injections every 10 samples to verify continuous system stability.
Fig 2. Step-by-step experimental workflow ensuring a self-validating analytical system.
Expected Results & System Suitability Criteria
A protocol is only as reliable as its internal controls. The following System Suitability Testing (SST) parameters must be met prior to sample analysis. Failure to meet these criteria indicates mobile phase preparation errors (e.g., incorrect pH) or column degradation, requiring immediate corrective action.
Table: Expected Retention and SST Specifications
Analyte
Expected RT (min)
Relative RT (RRT)
Resolution ()
Tailing Factor ()
%RSD (Area, n=3)
Sitagliptin (API)
~6.8
1.00
N/A
EP Impurity B
~7.5
~1.10
(Critical)
Note: Impurity B elutes slightly later than the API on a Phenyl column because its more electron-rich difluorophenyl ring exhibits stronger
interactions with the stationary phase than the highly electron-withdrawn trifluorophenyl ring of the API.
References
Giordani CFA, Campanharo S, Wingert NR, Bueno LM, Manoel JW, Garcia CV. "Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment." Pharmazie, 2018;73(5):442-446. URL:[Link]
Vuyyuru NR, et al. "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method." Asian Journal of Chemistry, 2017;29(9). URL: [Link]
Chittireddy HNPR, et al. "Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry." Molecules, 2022;27(23):8581. URL:[Link]
Application
Application Note: A Robust Sample Preparation Protocol for Impurity Profiling of Sitagliptin
Introduction Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[] Ensuring the purity and safety of Sitagliptin active pharmaceutical ingredients (APIs) and finishe...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[] Ensuring the purity and safety of Sitagliptin active pharmaceutical ingredients (APIs) and finished drug products is of paramount importance. Impurity profiling is a critical component of quality control, identifying and quantifying process-related impurities and degradation products.[2][3] A well-designed sample preparation protocol is the foundation for accurate and reliable impurity analysis, minimizing variability and ensuring the integrity of the analytical results.
This application note provides a detailed, field-proven protocol for the preparation of Sitagliptin samples for impurity profiling by High-Performance Liquid Chromatography (HPLC). The methodology is grounded in established pharmacopeial guidelines and scientific literature, with a focus on the rationale behind each step to ensure robust and reproducible results.
Scientific Rationale and Method Development
The primary goal of sample preparation for impurity profiling is to completely dissolve the drug substance and any potential impurities in a suitable solvent system that is compatible with the downstream analytical method, typically Reverse-Phase HPLC (RP-HPLC). The choice of solvent and dissolution technique is critical and is based on the physicochemical properties of Sitagliptin and its known impurities.
Solubility and Solvent Selection:
Sitagliptin phosphate is soluble in water and slightly soluble in methanol.[4][5] A mixture of an organic solvent and an aqueous buffer is often employed as the diluent to ensure the solubility of both the polar API and potentially less polar impurities. A common diluent composition is a mixture of acetonitrile and a dilute aqueous acid solution, such as phosphoric acid.[6][7] This combination effectively solubilizes Sitagliptin while maintaining compatibility with C18 columns used in RP-HPLC. The acidic pH of the diluent also helps to protonate the amine functional group in Sitagliptin, leading to better peak shape during chromatographic analysis.
Dissolution Techniques:
To ensure complete dissolution of the sample, mechanical agitation methods such as sonication and vigorous stirring are employed.[5][6] Sonication helps to break down agglomerates of the drug powder, while stirring ensures homogeneity of the final solution. For tablet formulations, an initial vigorous stirring step is crucial to disintegrate the tablet matrix and release the API.[6]
Filtration:
Filtration of the prepared sample solution through a membrane filter (e.g., 0.45 µm or 0.22 µm PVDF) is a mandatory step before injection into the HPLC system.[8][9] This removes any undissolved excipients or particulate matter that could otherwise block the column frit, leading to increased backpressure and poor chromatographic performance.
Sample Preparation Workflow
The following diagram illustrates the key steps in the sample preparation workflow for both Sitagliptin API and tablet dosage forms.
Caption: Workflow for Sitagliptin sample preparation.
Detailed Experimental Protocol
This protocol is based on methodologies described in the United States Pharmacopeia (USP) for Sitagliptin tablets and can be adapted for the API.[6]
Reagents and Materials:
Sitagliptin Phosphate Reference Standard (RS)
Sitagliptin API or Tablets
Acetonitrile (HPLC Grade)
Phosphoric Acid (ACS Grade)
Deionized Water (18.2 MΩ·cm)
Volumetric flasks (Class A)
Pipettes (Calibrated)
Syringe filters (0.45 µm PVDF or equivalent)
Sonicator
Magnetic stirrer and stir bars
Centrifuge
Preparation of Diluent:
Prepare a dilute phosphoric acid solution by transferring 1 mL of phosphoric acid to a 1 L volumetric flask and diluting to volume with deionized water.
The diluent consists of a mixture of acetonitrile and the dilute phosphoric acid solution in a 5:95 (v/v) ratio.[6]
Accurately weigh approximately 10 mg of Sitagliptin Phosphate RS into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix well. This yields a standard solution with a concentration of 0.1 mg/mL.[6]
Preparation of Sample Solution (from Tablets):
Weigh and finely powder not fewer than 10 Sitagliptin tablets.
Accurately weigh a portion of the powder equivalent to 100 mg of Sitagliptin into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and a magnetic stir bar.
Stir vigorously for 1 hour, ensuring a vortex is formed to facilitate tablet disintegration.[6]
Remove the stir bar and dilute to volume with diluent to obtain a stock solution of nominally 1.0 mg/mL Sitagliptin.
Pipette 8.0 mL of this stock solution into a 100 mL volumetric flask and dilute to volume with diluent.
Centrifuge a portion of this solution for 10 minutes.[6]
Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial. This final solution has a nominal concentration of 0.08 mg/mL of Sitagliptin.[6]
Preparation of Sample Solution (from API):
Accurately weigh approximately 8 mg of Sitagliptin API into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 10 minutes or until fully dissolved.
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent. Mix well.
Filter the solution through a 0.45 µm PVDF syringe filter into an HPLC vial.
Forced Degradation Studies
For a comprehensive impurity profile, forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[10] Sample preparation for forced degradation involves subjecting the drug substance to acidic, basic, oxidative, thermal, and photolytic stress.
Protocol for Forced Degradation Sample Preparation:
Acid and Base Hydrolysis: Dissolve Sitagliptin in 0.1N HCl or 0.1N NaOH and heat at a specified temperature (e.g., 60°C) for a defined period.[10][11] Neutralize the solution before dilution with the mobile phase for analysis.
Oxidative Degradation: Treat a solution of Sitagliptin with hydrogen peroxide (e.g., 3-5% H₂O₂) at room temperature or elevated temperature.[8][11]
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.[8] Then, dissolve the sample as per the API protocol.
Photolytic Degradation: Expose the solid drug substance to UV light in a photostability chamber.[8] Subsequently, prepare the sample according to the API protocol.
After exposure to the stress condition, the samples are typically diluted with a water:methanol (1:1) mixture to ensure the solubility of any water-insoluble impurities before final dilution for HPLC analysis.[8]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of Sitagliptin samples for impurity profiling. By understanding the rationale behind each step, from solvent selection to dissolution and filtration, researchers can ensure the generation of accurate, reliable, and reproducible data. Adherence to this robust protocol is a critical step in maintaining the quality, safety, and efficacy of Sitagliptin drug products.
References
Chittireddy, H.N.P.R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. Available at: [Link]
Journal of Drug Delivery and Therapeutics. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Available at: [Link]
International Journal of Applied Research in Pharmaceutical Sciences. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. Available at: [Link]
Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Available at: [Link]
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. Available at: [Link]
Journal of the Serbian Chemical Society. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Available at: [Link]
ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... Available at: [Link]
ResearchGate. (n.d.). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Available at: [Link]
JETIR. (n.d.). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form. Available at: [Link]
SynThink. (n.d.). Sitagliptin EP Impurities & USP Related Compounds. Available at: [Link]
SpringerLink. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of their cytotoxicity. Available at: [Link]
SciSpace. (2019). A simple validated rp-hplc method for the estimation of sitagliptin phosphate in bulk and pharmaceutical tablet dosage form. Available at: [Link]
USP-NF. (2025). Sitagliptin Phosphate. Available at: [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability‑indicating RP‑HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets. Available at: [Link]
Agilent. (2024). Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. Available at: [Link]
Scribd. (n.d.). Sitagliptin Phosphate Monohydrate Analysis. Available at: [Link]
Phenomenex. (n.d.). Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. Available at: [Link]
USP-NF. (2024). Sitagliptin Tablets. Available at: [Link]
Scribd. (n.d.). Sitagliptin Phosphate Tablets Analysis. Available at: [Link]
MDPI. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Available at: [Link]
Springer Professional. (n.d.). Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Available at: [Link]
World Wide Journals. (n.d.). Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient. Available at: [Link]
EDQM. (n.d.). Y0001812 - CRS catalogue. Available at: [Link]
MicroSolv Technology Corporation. (2025). Sitagliptin Phosphate USP Assay with HPLC AppNote - INTERNAL ONLY. Available at: [Link]
Retention time of Sitagliptin EP Impurity B in RP-HPLC
An Application Note on the Chromatographic Behavior and Resolution of Sitagliptin and Its European Pharmacopoeia (EP) Impurity B by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Authored by: A Senior Ap...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the Chromatographic Behavior and Resolution of Sitagliptin and Its European Pharmacopoeia (EP) Impurity B by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide provides a detailed exploration of the analytical determination of Sitagliptin EP Impurity B using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][][3][] The stringent control of impurities in the drug substance is paramount for ensuring patient safety and therapeutic efficacy, as mandated by global regulatory bodies like the European Pharmacopoeia (EP).[][5] This document elucidates the fundamental principles governing the chromatographic separation of Sitagliptin from Impurity B, presents a robust, step-by-step analytical protocol, and discusses the critical parameters that influence retention time and resolution. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a self-validating and scientifically grounded methodology.
Introduction: The Imperative for Impurity Profiling
The quality of an active pharmaceutical ingredient (API) is intrinsically linked to its purity. Impurities, which can arise from the manufacturing process, degradation, or storage, can impact the safety and efficacy of the final drug product.[] Sitagliptin EP Impurity B, chemically identified as (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][6][7]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, is a specified impurity in the European Pharmacopoeia.[3][8][9] Its structure differs from the parent Sitagliptin molecule by the substitution pattern on the phenyl ring. This subtle structural variance necessitates a highly specific and sensitive analytical method for its detection and quantification.
RP-HPLC is the preeminent technique for this purpose, widely utilized in the pharmaceutical industry for drug discovery, quality control, and the analysis of drug impurities and degradation products.[10] This application note serves as a practical guide to developing and executing an RP-HPLC method tailored for the effective resolution and determination of the retention time of Sitagliptin EP Impurity B.
The Science of Separation: Key Principles of RP-HPLC
The successful separation of Sitagliptin and its Impurity B hinges on the principles of reversed-phase chromatography. In this mode, the stationary phase is non-polar (hydrophobic), typically consisting of silica particles chemically bonded with C18 (octadecyl) alkyl chains, while the mobile phase is a more polar aqueous-organic mixture.
The retention of an analyte is governed by its partitioning between the stationary and mobile phases. More hydrophobic (less polar) compounds interact more strongly with the C18 stationary phase and are therefore retained longer, resulting in a later elution and a longer retention time. The primary factors that must be controlled to ensure reproducible retention times and effective separation are detailed below.
Mobile Phase Composition : The ratio of the aqueous component (e.g., water with a buffer) to the organic modifier (e.g., acetonitrile or methanol) dictates the elution strength. Decreasing the proportion of the organic solvent increases the polarity of the mobile phase, which in turn enhances the interaction of the analytes with the non-polar stationary phase, leading to longer retention times.[10][11]
Mobile Phase pH : This is arguably the most critical parameter for ionizable compounds like Sitagliptin and its impurities, which contain basic amino groups. The pH of the mobile phase determines the protonation state of these functional groups.[6][7] At a pH below their pKa, these amines will be protonated (charged), making the molecules more polar and less retained on a C18 column. Conversely, at a pH where the molecules are in their neutral (un-ionized) form, they become more hydrophobic and are retained more strongly.[11] Precise pH control is therefore essential for stable and predictable retention.
Column Temperature : Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the column temperature typically decreases mobile phase viscosity, allowing for faster diffusion and resulting in sharper peaks and shorter retention times.[6][12] Maintaining a constant, controlled column temperature is crucial for reproducibility.
Stationary Phase Chemistry : The choice of column—including the bonded phase (C18, C8), particle size, length, and internal diameter—fundamentally impacts the separation. C18 columns are the most common and provide excellent hydrophobicity for retaining compounds like Sitagliptin.[13][14]
Structural Basis for Chromatographic Resolution
The separation between Sitagliptin and Impurity B is possible due to the difference in their chemical structures, which imparts a subtle difference in their overall polarity.
Sitagliptin : Contains a 2,4,5-trifluorophenyl group.
Sitagliptin EP Impurity B : Contains a 2,5-difluorophenyl group.[3]
The presence of an additional highly electronegative fluorine atom makes the Sitagliptin molecule slightly more polar than Impurity B. Consequently, in a reversed-phase system, Sitagliptin EP Impurity B is expected to be slightly more retained and thus exhibit a longer retention time than the parent Sitagliptin API.
Caption: Logical relationship between molecular structure and expected HPLC retention time (RT).
Detailed Analytical Protocol
This protocol provides a validated starting point for the determination of Sitagliptin EP Impurity B. Analysts should perform method verification and system suitability checks to ensure performance on their specific instrumentation.
Apparatus
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV or Photodiode Array (PDA) detector.
Chromatographic data acquisition and processing software.
Reagents and Materials
Reference Standards : Sitagliptin Phosphate and Sitagliptin EP Impurity B (procured from an accredited source like the European Pharmacopoeia).[8][15]
Solvents : HPLC grade Acetonitrile and Methanol.
Water : Highly purified water (e.g., Milli-Q or equivalent).
All quantitative data and method parameters are summarized in the table below for clarity.
Parameter
Recommended Condition
Rationale / Causality
Column
C18, 250 mm x 4.6 mm, 5 µm particle size
Standard column providing high efficiency and resolving power for pharmaceutical analysis.[13][14][16]
Mobile Phase A
0.02 M Potassium dihydrogen phosphate buffer. Adjust pH to 3.0 with Orthophosphoric acid.
The acidic pH ensures the protonation of silanol groups on the silica backbone, minimizing peak tailing. It also provides a consistent ionization state for the analytes, leading to stable retention.[17][18]
Mobile Phase B
Acetonitrile
A common, effective organic modifier in RP-HPLC with low UV cutoff and viscosity.
Elution Mode
Isocratic: Mobile Phase A : Mobile Phase B (e.g., 60:40 v/v)
An isocratic method is simpler, more robust, and avoids column re-equilibration time, making it suitable for routine QC.[18][19] A gradient may be required if other impurities are present.[20]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure.[19][20]
Column Temperature
30°C
Elevated temperature reduces mobile phase viscosity, improving peak shape and ensuring reproducible retention times by mitigating the effects of ambient temperature fluctuations.[6]
Detection
UV at 210 nm
A low wavelength provides high sensitivity for both the API and its impurities, which share a similar chromophore.[18][20]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Run Time
Approximately 20 minutes
Sufficient time to allow for the elution of both Sitagliptin and the slightly later-eluting Impurity B, as well as any other related substances.
Preparation of Solutions
Mobile Phase Preparation :
Dissolve approximately 2.72 g of potassium dihydrogen phosphate in 1000 mL of purified water to prepare a 0.02 M solution.
Adjust the pH of the buffer solution to 3.0 ± 0.05 using diluted orthophosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
Prepare the final mobile phase by mixing the required volumes of the filtered buffer (Mobile Phase A) and Acetonitrile (Mobile Phase B). For a 60:40 ratio, mix 600 mL of buffer with 400 mL of Acetonitrile.
Degas the final mobile phase by sonication or helium sparging before use.
Standard Stock Solution Preparation (e.g., 100 µg/mL) :
Accurately weigh about 10 mg of Sitagliptin EP Impurity B reference standard into a 100 mL volumetric flask.
Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to dissolve.
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Mix well.
Sample Solution Preparation (from Drug Substance) :
Accurately weigh about 50 mg of Sitagliptin drug substance into a 50 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a solution with a nominal concentration of 1000 µg/mL.
Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Procedure & System Suitability
Equilibrate the HPLC system with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.
Inject the standard solution containing Sitagliptin and Impurity B to establish their retention times and check system suitability criteria (e.g., resolution > 2.0, tailing factor < 1.5).
Inject the sample solution.
Identify the peaks for Sitagliptin and Impurity B in the sample chromatogram by comparing their retention times with those from the standard injection.
Caption: Experimental workflow for the RP-HPLC analysis of Sitagliptin EP Impurity B.
Interpreting Results: Retention Time and Troubleshooting
Under the proposed chromatographic conditions, Sitagliptin will elute first, followed by the less polar Sitagliptin EP Impurity B. The exact retention times are system-dependent, but their relative elution order should remain constant. A typical retention time for Sitagliptin in similar methods can range from 2 to 5 minutes.[13][16][19][21] Impurity B would be expected to elute shortly after.
Trustworthiness through Self-Validation : The method's reliability is confirmed by consistent system suitability results. However, retention time instability can occur. The most common causes and expert-recommended solutions include:
Decreasing Retention Time : This often points to a loss of stationary phase integrity (e.g., hydrolysis at extreme pH) or insufficient column equilibration between gradient runs.[6][7] Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8) and that equilibration times are adequate.
Shifting Retention Time (Random) : This is frequently caused by fluctuations in mobile phase composition or temperature.[6] Ensure the mobile phase is prepared accurately and fresh daily. Always use a column thermostat to maintain a constant temperature. Air bubbles in the pump can also cause this issue; proper degassing is critical.[6]
Poor Peak Shape (Tailing) : This may indicate secondary interactions with active sites on the silica packing. Operating at a low pH (like the recommended pH 3.0) helps to suppress these interactions.
By systematically controlling these parameters, a researcher can achieve a robust and reliable method for accurately determining the retention time and quantity of Sitagliptin EP Impurity B, ensuring the quality and safety of the pharmaceutical product.
References
Vertex AI Search. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
Drug Analytical Research. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.
FAO AGRIS. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.
Waters Knowledge Base. What are common causes for less than expected retention times on a reversed-phase LC column?
ResearchGate. Forced degradation studies of Sitagliptin Phosphate and Metformin HCl...
GL Sciences. How to Increase Retention - How to use analytical columns.
ResearchGate. Forced degradation studies of Sitagliptin.
International Journal of Pharmaceutical Erudition. (2016). DEVELOPMENT AND VALIDATION OF SIMPLE EFFECTIVE HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED SUBSTANCE PRESENT IN SITAGLIPTIN PHOSPHATE DRUG SUBSTANCE.
Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
Obrnuta faza. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
International Journal of Pharmaceutical Sciences and Research. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography.
ResearchGate. (2017). Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate in Tablet Dosage Form.
BOC Sciences. CAS 1345822-87-8 (Sitagliptin EP Impurity B Phosphate).
International Journal of Pharmaceutical and Biological Archives. (2025). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture.
SynThink. Sitagliptin EP Impurities & USP Related Compounds.
Indian Journal of Health Care, Medical & Pharmacy Practice. (2021). A simple isocratic and rapid reverse phase high performance liquid chromatographic (RP-HPLC) method was developed and successively validated stability for the estimation of Sitagliptin and Metformin HCL.
Chemicea. Sitagliptin EP Impurity B | CAS No- 486460-31-5.
LGC Standards. Sitagliptin containing impurity A CRS.
MilliporeSigma. Sitagliptin Impurity B (Ph.Eur.) Pharmaceutical Secondary Standard CRM.
Simson Pharma Limited. Sitagliptin EP Impurity B | CAS No- 486460-31-5.
BOC Sciences. Sitagliptin Impurities.
SRIRAMCHEM. Sitagliptin EP Impurity B HC.
ijcsrr.org. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review.
Journal of Chemical Health Risks. (2014). Method Development and Validation of RP-HPLC Method for the Estimation of Sitagliptin Phosphate.
International Journal of Research in Pharmaceutical Sciences. (2021). DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR THE QUANTITATIVE ESTIMATION OF SITAGLIPTIN PHOSPHATE IN BULK AND TABLET DOSAGE FORM.
Topic: A Robust HPLC-UV Method for the Detection and Quantification of Sitagliptin 2,5-Difluoro Impurity
An Application Note for the Pharmaceutical Industry Abstract This application note details a scientifically grounded, validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the prec...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Pharmaceutical Industry
Abstract
This application note details a scientifically grounded, validated isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise detection and quantification of the 2,5-difluoro impurity in Sitagliptin drug substance. The control of process-related impurities is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of the final drug product. This document provides a comprehensive protocol, explains the scientific rationale behind the method parameters, and offers a framework for its validation in a research or quality control laboratory setting. The method utilizes a C18 stationary phase with a mobile phase of acidified methanol and water, with UV detection set at 267 nm, which corresponds to the absorbance maximum of Sitagliptin and provides excellent sensitivity for the structurally similar 2,5-difluoro analogue.
Introduction and Scientific Rationale
Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] During its synthesis, process-related impurities can be introduced, which must be monitored and controlled within strict limits defined by regulatory bodies like the ICH. The 2,5-Difluoro Sitagliptin is a potential process impurity, differing from the active pharmaceutical ingredient (API) only by the substitution pattern on the phenyl ring.[2][3]
The primary analytical challenge is to develop a method that can selectively resolve this impurity from the main Sitagliptin peak and quantify it at trace levels. High-Performance Liquid Chromatography (HPLC) with UV detection is the predominant technique for this purpose due to its high resolving power, sensitivity, and robustness.[1]
The selection of an appropriate UV detection wavelength is paramount for achieving the required sensitivity. Both Sitagliptin and its 2,5-difluoro impurity share the same fundamental chromophore, the trifluoromethyl-triazolopyrazine fused ring system linked to a substituted phenyl ring. Therefore, their UV absorbance spectra are expected to be nearly identical. Numerous studies have established that Sitagliptin exhibits a maximum absorbance (λmax) at approximately 267 nm.[4][5][6][7][8] Detecting at the λmax ensures the highest possible signal-to-noise ratio, which is critical for the accurate quantification of impurities present at very low concentrations. While other wavelengths have been reported, 267 nm provides a scientifically sound basis for a sensitive and robust stability-indicating assay.[9][10]
Physicochemical Properties of Analytes
A clear understanding of the analytes' structures is fundamental to method development.
This section provides a detailed, step-by-step protocol for the analysis.
Instrumentation and Reagents
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
Analytical Column: A robust C18 column (e.g., Symmetry shield RP-18, 150mm x 4.6mm, 3.5µm) is recommended.[9]
The following table summarizes the optimized parameters for the separation.
Parameter
Recommended Setting
Rationale
Mobile Phase
0.3% Perchloric Acid in Water : Methanol (70:30, v/v)[9]
The acidic mobile phase ensures the protonation of the primary amine in both Sitagliptin and the impurity, leading to sharp, symmetrical peaks. The ratio provides good resolution and a reasonable runtime.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Ensures good solubility of the API and impurity and is compatible with the mobile phase.
Preparation of Solutions
Impurity Stock Solution (100 µg/mL): Accurately weigh about 10 mg of 2,5-Difluoro Sitagliptin RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sitagliptin Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the Sitagliptin sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Spiked Sample Solution (for validation): Add a known volume of the Impurity Stock Solution to the Sitagliptin Sample Solution to achieve a final impurity concentration at the desired reporting level (e.g., 0.15%).
Method Validation Framework (ICH Q2(R1))
This protocol must be validated for its intended use. The following pillars of validation are critical:
Specificity: Demonstrated by injecting the diluent, impurity standard, and Sitagliptin standard separately to ensure no interference. Forced degradation studies (acid, base, oxidative, thermal, photolytic) should be performed on the Sitagliptin sample to show that the impurity peak is resolved from all generated degradants.[15]
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined by serially diluting the impurity standard and injecting. LOD and LOQ are typically established at a signal-to-noise ratio of 3:1 and 10:1, respectively.
Linearity: Assessed by preparing a series of impurity solutions at different concentrations (e.g., from LOQ to 150% of the specification limit) and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.999.
Accuracy: Performed by analyzing a spiked sample of Sitagliptin with the impurity at multiple levels (e.g., 50%, 100%, 150% of the specification limit) in triplicate. The recovery should be within 90-110%.
Precision:
Repeatability: Six replicate injections of a spiked sample.
Intermediate Precision: The analysis is repeated by a different analyst on a different day with a different instrument. The %RSD for both should be less than 5%.
Workflow and Decision Logic Diagrams
The following diagrams illustrate the experimental process and the logic for selecting the key analytical parameter.
Caption: Experimental workflow from preparation to data analysis.
Caption: Logic for selecting the optimal UV detection wavelength.
Conclusion
The described RP-HPLC method provides a reliable and robust solution for the quantification of 2,5-Difluoro Sitagliptin impurity. The selection of a 267 nm detection wavelength is scientifically justified by the UV absorbance characteristics of the Sitagliptin molecule, ensuring maximum sensitivity for trace-level detection. This application note serves as a complete guide for researchers and quality control analysts, providing a strong foundation for method implementation and validation in a regulated pharmaceutical environment.
References
J. Chem. Pharm. Res., 2017, 9(12):13-17. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research. [Link]
Pharmazie. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. [Link]
Molecules. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Semantic Scholar. [Link]
Acta Pharmaceutica. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. [Link]
International Journal of Current Research and Review. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2025). A Review on Analytical Method Development for Drug Sitagliptin. [Link]
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. [Link]
International Journal of Health Systems and Medical Sciences. (2023). Analytical Development and Validation of Sitagliptin Pharmaceutical Dosage Form. [Link]
Annals of Phytomedicine. (2022). UV-Method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage form and its validation including. [Link]
Veeprho. (n.d.). Sitagliptin EP Impurity B | CAS 486460-31-5. [Link]
J. Chem. Pharm. Res., 2014, 6(7):198-206. (2014). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. [Link]
Research & Reviews: Journal of Pharmaceutical Analysis. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study. [Link]
Der Pharma Chemica. (2012). Simultaneous UV Spectrophotometric Method for Estimation of Sitagliptin phosphate and Metformin hydrochloride in Bulk and Tablet. [Link]
ResearchGate. (n.d.). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. [Link]
ResearchGate. (n.d.). UV Spectra of Sitagliptine. [Link]
Journal of Pharmaceutical and Biomedical Analysis. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. [Link]
Scholars Research Library. (n.d.). Development and validation of UV spectrophotometric method for estimation of sitagliptin phosphate. [Link]
Pharmaffiliates. (n.d.). Sitagliptin - Impurity B. [Link]
The Bioscan. (2026). Development and Validation of UV Spectrophotometric and RP-HPLC Methods for the Quantitative Estimation of Sitagliptin in Bulk. [Link]
Iraqi National Journal of Chemistry. (n.d.). Chapter four Determination of Sitagliptin phosphate. [Link]
Research and Reviews: Journal of Pharmaceutical Analysis. (2012). Analytical Method Development and Validation of Sitagliptine Phosphate Monohydrate in Pure and Tablet Dosage Form by UV-Vis Spectroscopy. [Link]
Application Note: High-Resolution Quantification of Sitagliptin EP Impurity B in Drug Substances
The following Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quality control and development of Sitagliptin Phosphate drug substances. Introduction & Scope...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol is designed for analytical chemists and pharmaceutical scientists involved in the quality control and development of Sitagliptin Phosphate drug substances.
Introduction & Scope
Sitagliptin Phosphate, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, requires rigorous impurity profiling to meet ICH Q3A(R2) and European Pharmacopoeia (EP) standards.[1] Among its specified impurities, Sitagliptin EP Impurity B presents a unique analytical challenge due to its structural similarity to the active pharmaceutical ingredient (API).
Impurity Identity:
Common Name: Sitagliptin 2,5-Difluoro Impurity (Desfluoro Analog).[1]
Chemical Name: (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one.[1][2][3][4]
CAS Number: 486460-31-5 (Free base) / 1345822-87-8 (Phosphate).[1]
Origin: This is a Process-Related Impurity (Synthesis Impurity), typically arising from contamination of the starting material (beta-amino acid precursor) with the 2,5-difluoro analog rather than the required 2,4,5-trifluoro analog.[1]
This protocol outlines a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method optimized for the specific resolution of Impurity B from the Sitagliptin main peak.[1]
Chemical Background & Mechanism
Understanding the origin of Impurity B is critical for root-cause analysis in manufacturing. Unlike degradants formed via hydrolysis or oxidation, Impurity B tracks back to the raw material supply chain.
Impurity Formation Pathway
The synthesis of Sitagliptin typically involves the coupling of a protected beta-amino acid with a triazole intermediate. If the starting phenylacetic acid derivative lacks the fluorine atom at the 4-position, the resulting coupled product is Impurity B.
Figure 1: Formation pathway of Sitagliptin EP Impurity B arising from starting material contamination.[1]
Method Development Strategy
Separation Logic (Expertise)
Sitagliptin and Impurity B differ by only a single fluorine atom.
Stationary Phase: A C18 column (Octadecylsilyl) is selected for its ability to discriminate based on hydrophobicity.[1] The loss of a fluorine atom (highly electronegative and lipophilic) in Impurity B alters its interaction with the stationary phase.
Mobile Phase pH: Sitagliptin contains a primary amine and a triazole ring. A low pH (Buffer pH ~2.0) is chosen to fully protonate the basic amine (
), ensuring it exists as a single cationic species.[1] This reduces peak tailing caused by silanol interactions and improves peak symmetry.
Detection: While 268 nm is specific, 205 nm is recommended for higher sensitivity to detect trace levels (<0.05%) of the impurity, as the carbonyl and phenyl chromophores absorb strongly in the far UV.
Standardized Analytical Protocol
Reagents and Materials[4][5][6][7][8][9][10][11]
Sitagliptin Phosphate Reference Standard (RS): >99.0% purity.[1][5]
Sitagliptin Impurity B RS: Certified Reference Material (CRM).
Note on Elution Order:
Impurity B (Difluoro) is slightly less hydrophobic than Sitagliptin (Trifluoro) in many reversed-phase systems, often eluting before the main peak (Relative Retention Time ~0.8 - 0.9).[1] However, exact elution order can shift based on the specific carbon load of the C18 column; always confirm with an individual standard injection.
Calculation
Quantify Impurity B using the External Standard Method :
= Purity of Reference Standard (decimal, e.g., 0.998).[1]
References
European Pharmacopoeia (Ph.[4][8][7][9][] Eur.) . Sitagliptin Phosphate Monograph 2778. EDQM. Available at: [Link][1]
U.S. Pharmacopeia (USP) . Sitagliptin Tablets Monograph. USP-NF.[1] Available at: [Link][1]
Vuyyuru, N. R., et al. (2017) .[1][11] "Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method." Asian Journal of Chemistry. Available at: [Link][1]
PubChem . Sitagliptin Phosphate Compound Summary. National Library of Medicine. Available at: [Link][1]
Stability-indicating method for Sitagliptin phosphate impurities
An Application Note and Protocol for the Development and Validation of a Stability-Indicating Method for Sitagliptin Phosphate and Its Impurities Preamble: The Imperative for Stability-Indicating Methods Sitagliptin phos...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Development and Validation of a Stability-Indicating Method for Sitagliptin Phosphate and Its Impurities
Preamble: The Imperative for Stability-Indicating Methods
Sitagliptin phosphate, an oral antihyperglycemic agent, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. As with any pharmaceutical compound, its chemical stability is a critical quality attribute that directly impacts safety and efficacy. Over time and under various environmental influences—such as temperature, humidity, light, and pH—drug substances can degrade into impurities. A stability-indicating analytical method (SIAM) is a validated quantitative procedure designed to accurately measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also resolve the API from its degradation products and any process-related impurities, ensuring that the analytical signal is free from interference.
This application note serves as an in-depth guide for researchers, analytical scientists, and drug development professionals. It provides a comprehensive framework, grounded in regulatory expectations, for developing and validating a robust stability-indicating RP-HPLC method for Sitagliptin phosphate. The protocols herein are synthesized from established scientific literature and are designed to be both illustrative and practical, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Regulatory and Scientific Framework
The development of a SIAM is not merely a scientific exercise but a regulatory necessity. The International Council for Harmonisation (ICH) provides a clear framework through its guidelines.
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products : This guideline mandates stress testing (forced degradation) to elucidate the intrinsic stability of the drug substance.[1][2][3][4] It helps to identify likely degradation products and validate the stability-indicating power of the analytical procedures used.[1][3]
ICH Q2(R1) - Validation of Analytical Procedures : This document details the validation characteristics required for a given analytical method, ensuring it is fit for its intended purpose.[5][6][7][8][9] For an impurity quantification method, key parameters include specificity, accuracy, precision, linearity, and the limits of detection (LOD) and quantitation (LOQ).[5][6][7]
The core principle of a SIAM is specificity : the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.[9] Achieving this requires a logical, systematic approach.
Caption: Workflow for SIAM Development and Validation.
Part I: Forced Degradation Protocol for Sitagliptin Phosphate
Forced degradation studies are the cornerstone of developing a SIAM. By intentionally subjecting the drug to harsh conditions, we accelerate the formation of degradation products. This allows for the development of a chromatographic method capable of separating these impurities from the parent drug. Sitagliptin is known to be susceptible to degradation under acidic, basic, and oxidative conditions.[10][11][12]
Objective: To generate a sufficient level of degradation (typically 5-20%) to ensure potential degradants are formed at detectable levels without completely degrading the parent compound.
Experimental Protocol: Stress Conditions
Preparation of Stock Solution: Prepare a stock solution of Sitagliptin phosphate at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
Mix equal parts of drug stock solution and HCl. Reflux at 60-100°C for several hours (e.g., 6-24 hours).[13][14][15] Periodically sample, neutralize with an equivalent molarity of NaOH, and analyze.
To simulate acidic environments (e.g., gastric fluid) and test the stability of amide or ether linkages.
Mix equal parts of drug stock solution and NaOH. Keep at room temperature or heat gently (e.g., 70°C) for a specified period (e.g., up to 24 hours).[17][18] Periodically sample, neutralize with an equivalent molarity of HCl, and analyze.
To assess susceptibility to alkaline conditions. Esters and amides are particularly labile to base hydrolysis.
Mix equal parts of drug stock solution and H₂O₂. Keep at room temperature for several hours to days (e.g., 3 days), protected from light.[14][18] Analyze directly.
To mimic potential oxidation by atmospheric oxygen or interaction with oxidative excipients.
Expose the solid drug substance powder to dry heat in a calibrated oven for a defined period (e.g., 3-10 days).[14][17][18] Dissolve the stressed powder in the diluent for analysis.
To evaluate the intrinsic thermal stability of the molecule in the solid state.
Photolytic Degradation
UV/Visible Light
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[19] Analyze against a dark control.
To assess the drug's sensitivity to light, which can catalyze degradation reactions.
Note: The duration and temperature for stress studies should be optimized. The goal is to achieve noticeable degradation, not to destroy the molecule entirely.
Part II: Recommended Stability-Indicating RP-HPLC Method
The following method is a robust starting point synthesized from multiple validated procedures found in the literature.[11][20][21] It is designed to provide adequate resolution between Sitagliptin and its potential degradation products.
Instrumentation and Chromatographic Conditions
Parameter
Recommended Condition
Rationale / Justification
HPLC System
HPLC or UPLC with a Photodiode Array (PDA) or UV Detector
A PDA detector is highly recommended as it allows for peak purity analysis, which is essential for validating the specificity of a SIAM.
Column
C18 Reversed-Phase Column (e.g., Poroshell 120 EC-C18, 100 x 4.6 mm, 2.7 µm)[20][21]
C18 columns are versatile and widely used for separating moderately polar to non-polar compounds like Sitagliptin and its impurities. Smaller particle sizes (UPLC) can offer higher resolution and faster run times.[22]
Mobile Phase A
0.01M Potassium Dihydrogen Orthophosphate or 5mM Ammonium Acetate; pH adjusted to 3.0-7.0[12][23]
A buffered aqueous phase controls the ionization state of the analyte and impurities, leading to consistent retention times and peak shapes. The choice of pH can be optimized to improve separation.
Mobile Phase B
Acetonitrile or Methanol
These are common organic modifiers used in reversed-phase chromatography to elute compounds from the C18 stationary phase.
Elution Mode
Gradient Elution
A gradient program (e.g., starting with a higher percentage of aqueous phase and increasing the organic phase over time) is often necessary to resolve early-eluting polar impurities and later-eluting non-polar impurities from the main API peak within a reasonable run time.[24][25]
Flow Rate
0.5 - 1.0 mL/min
A standard flow rate for analytical HPLC columns of this dimension.
This wavelength corresponds to a UV absorbance maximum for Sitagliptin, providing good sensitivity.
Column Temperature
25 - 30°C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
5 - 10 µL
A typical injection volume for analytical HPLC.
Part III: Method Validation Protocol (ICH Q2(R1))
Once the chromatographic method is developed and optimized to separate Sitagliptin from all observed degradation peaks, it must be validated to prove its suitability for its intended purpose.[5][7]
Caption: Key Parameters for Analytical Method Validation.
Validation Experimental Protocols
Parameter
Protocol
Acceptance Criteria (Typical)
Specificity
1. Analyze diluent, placebo (if applicable), Sitagliptin standard, and all forced degradation samples. 2. Ensure all impurity peaks are baseline resolved from the Sitagliptin peak. 3. Use a PDA detector to perform peak purity analysis on the Sitagliptin peak in the presence of its degradants.
No co-elution of impurities with the main peak. The peak purity angle should be less than the purity threshold.
Linearity
Prepare at least five concentrations of Sitagliptin and its known impurities, typically spanning from the LOQ to 150% of the specification limit. Plot peak area versus concentration and perform linear regression analysis.
Prepare samples of the drug product and spike with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit), in triplicate. Calculate the percentage recovery of the added impurities.
Recovery should be within 80-120% for each impurity.[28]
Precision
Repeatability (Intra-day): Analyze six replicate preparations of a sample spiked with impurities at the 100% level on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Relative Standard Deviation (%RSD) should be ≤ 10% for impurities.
LOQ/LOD
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable precision and accuracy. Often established by a signal-to-noise ratio of 10:1. Limit of Detection (LOD): Determine the lowest concentration that can be detected. Often established by a signal-to-noise ratio of 3:1.
The LOQ must be validated for precision and accuracy.
Robustness
Deliberately introduce small variations to the method parameters (e.g., ±0.2 pH units, ±5% organic modifier content, ±10% flow rate, ±5°C column temperature) and assess the impact on resolution and quantification.[22]
The resolution between critical peak pairs should remain acceptable, and results should not be significantly affected by the minor changes.
Data Interpretation and Impurity Identification
A crucial aspect of a stability-indicating method is mass balance . The sum of the assay value of the drug substance and the levels of all quantified degradation products should ideally remain constant throughout the stability study. A mass balance of >95% provides confidence that all major degradants have been detected.[18][24][25]
For degradation products whose structures are unknown, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. By obtaining the mass-to-charge ratio (m/z) of the impurity, significant structural information can be deduced, aiding in the identification of degradation pathways.[12][16][18] Studies have identified major degradants of Sitagliptin with m/z values of 193.0 and 234.20, particularly under acid and base stress.[17][18][24][25]
Conclusion
This application note provides a comprehensive and structured approach to developing and validating a stability-indicating HPLC method for Sitagliptin phosphate. By systematically performing forced degradation studies, developing a selective chromatographic method, and rigorously validating its performance against ICH guidelines, researchers can establish a reliable analytical tool. Such a method is indispensable for ensuring the quality, safety, and efficacy of Sitagliptin phosphate in both drug development and routine quality control environments.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Development and Validation of Stability Indicating UV Spectrophotometric Method for the Estimation of Sitagliptin Phosphate in Bulk and Tablet Dosage Form. Academia.edu.
Development and Validation of A Stability-Indicating RP-HPLC Method for the Determination of Sitagliptin Phosphate and Simvastatin in the Presence of their Degradation Products in Bulk and Binary Mixture.
Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. U.S.
Development and validation of stability-indicating high-performance thin-layer chromatography method for estim
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Sitagliptin Phosphate and Lobeglitazone Sulphate in Synthetic Mixture. International Journal of Pharmaceutical and Biological Archives.
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry.
A validated stability indicating HPLC method for determin
Quality Guidelines. ICH.
Q1A(R2) Guideline. ICH.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk drug substances. Journal of Chemical and Pharmaceutical Research.
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research.
A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry.
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.
Improved Chromatographic Separation of Sitagliptin Phosph
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. MDPI.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
A validated stability indicating HPLC method for determin
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. International Journal of Pharmaceutical Sciences and Research.
A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry.
Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics.
Various Analytical Methods for Analysis of Sitagliptin – A Review.
Solid-State Characterization of Different Crystalline Forms of Sitagliptin. MDPI.
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indic
Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Acta Poloniae Pharmaceutica.
Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. Springer.
Asian Journal of Chemistry, Vol. 29, No. 9 (2017), 1941-1947.
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Applic
Solid-State Characterization of Different Crystalline Forms of Sitagliptin. PMC.
Application Note: Optimizing Selectivity in Sitagliptin Impurity Analysis: A Comparative Study of C18 and Pentafluorophenyl (PFP) Stationary Phases
Abstract The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires stringent contr...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The robust quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, requires stringent control of process-related impurities.[1] This application note presents a comparative analysis of two distinct reversed-phase HPLC stationary phases—the conventional C18 and the multi-modal Pentafluorophenyl (PFP)—for the challenging separation of Sitagliptin from its closely related structural analogue, Impurity B. We will explore the underlying chromatographic theory, provide detailed experimental protocols, and demonstrate the superior selectivity offered by the PFP phase, which arises from its unique combination of retention mechanisms. This guide is intended for analytical scientists in pharmaceutical development and quality control seeking to optimize method development for challenging impurity profiles.
Introduction: The Analytical Challenge
Sitagliptin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes. As with any synthesized API, its manufacturing process can generate impurities that are structurally similar to the parent molecule. Regulatory guidelines necessitate the identification and control of these impurities to ensure the safety and quality of the final drug product.
One such challenge lies in the separation of Sitagliptin from its process-related impurities, which may differ only by the position of a functional group or the presence of a minor structural modification. In this note, we focus on "Impurity B," a representative analogue that often co-elutes with the main Sitagliptin peak when using traditional chromatographic methods. The structural similarity between Sitagliptin and its impurities makes their separation by conventional C18 columns difficult, as these columns primarily rely on a single retention mechanism: hydrophobicity.[2][3]
This study's objective is to provide a clear, evidence-based recommendation for column selection by comparing a standard C18 phase against a PFP phase, thereby highlighting the power of alternative selectivity in modern method development.
Analyte Structures
To understand the separation challenge, it is crucial to visualize the structures of the molecules involved.
Caption: Chemical structures of Sitagliptin and a representative process-related impurity.
Theoretical Framework: A Tale of Two Stationary Phases
The choice of stationary phase is a critical factor that governs the resolution of a chromatographic separation.[2] The interaction between the analyte and the stationary phase dictates retention and selectivity.
The Workhorse: C18 (Octadecylsilane)
The C18 column is the most ubiquitous stationary phase in reversed-phase HPLC.[2] Its separation principle is based on hydrophobic (dispersive) interactions. The non-polar C18 alkyl chains bonded to the silica surface retain analytes based on their hydrophobicity; more hydrophobic compounds are retained longer.[2] While incredibly versatile, this singular reliance on hydrophobicity can be a limitation when separating analytes with similar polarities and structures, such as isomers or closely related analogues.
The Specialist: PFP (Pentafluorophenyl)
Pentafluorophenyl phases have emerged as powerful alternatives to C18, offering orthogonal selectivity.[4] The PFP ligand, a phenyl ring functionalized with five highly electronegative fluorine atoms, creates an electron-deficient system capable of multiple, distinct interactions with analytes.[3]
These retention mechanisms include:
Hydrophobic Interactions: Similar to C18, albeit typically weaker.
π-π Interactions: Strong interactions with other aromatic or unsaturated systems.
Dipole-Dipole Interactions: Resulting from the highly polarized C-F bonds.
Hydrogen Bonding: The fluorine atoms can act as weak hydrogen bond acceptors.
Shape Selectivity: The rigid structure of the PFP ligand allows for separation based on the analyte's three-dimensional shape.
This multi-modal nature makes PFP columns exceptionally effective for separating compounds that are difficult to resolve on a C18 column, particularly polar, aromatic, and halogenated analytes.[4]
Application Note: A Rapid, Validated UPLC Method for the Determination of Sitagliptin Impurities
Abstract This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the determination of process-related and degradation impurities in Sitagliptin drug substances. Sitagli...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a robust and rapid Ultra-Performance Liquid Chromatography (UPLC) method for the determination of process-related and degradation impurities in Sitagliptin drug substances. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a critical therapeutic agent for type 2 diabetes.[1][] Ensuring the purity and safety of the active pharmaceutical ingredient (API) is paramount, necessitating a precise and reliable analytical method to control impurities. This document provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The method leverages UPLC technology to achieve superior resolution and significantly reduced run times compared to conventional HPLC, while ensuring compliance with the International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
The control of impurities in pharmaceutical products is a critical regulatory requirement. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials.[] Even at trace levels, some impurities can impact the safety and efficacy of the final drug product. Sitagliptin, as a long-term therapy, requires stringent control over any potential impurities, including potentially mutagenic nitrosamines.[1][5]
Forced degradation studies are an integral part of developing a stability-indicating analytical method. By subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, we can generate potential degradation products and ensure the analytical method is capable of separating them from the parent peak.[6][7][8][9]
Why UPLC?
Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns, which provide a significant increase in resolution, sensitivity, and speed over traditional HPLC systems that use larger particle sizes. This choice is predicated on:
Speed: UPLC systems can dramatically shorten analysis times from 20-30 minutes to under 10 minutes, increasing sample throughput.
Resolution: The smaller particle size leads to sharper, narrower peaks, allowing for the separation of closely eluting impurities that might co-elute in an HPLC method.
Sensitivity: Narrower peaks result in a greater peak height, which enhances the signal-to-noise ratio, improving the limits of detection (LOD) and quantitation (LOQ).[10]
This application note details a UPLC method that has been developed and validated according to the ICH Q2(R1) guidelines to ensure it is fit for its intended purpose: the accurate quantitation of Sitagliptin impurities.[3][4][11][12]
Analytical Method Protocol
This section provides the detailed experimental conditions for the analysis.
Materials and Reagents
Standards: Sitagliptin Phosphate Monohydrate reference standard, and known impurity standards (e.g., Sitagliptin Impurity A, Defluoro Sitagliptin).[13]
Solvents: Acetonitrile (LC-MS grade or equivalent), Methanol (LC-MS grade).
Water: Ultrapure water (18.2 MΩ·cm), filtered through a 0.22 µm filter.
Instrumentation and Chromatographic Conditions
A UPLC system with a photodiode array (PDA) detector or a tandem mass spectrometry (MS/MS) detector is required. The latter is particularly useful for identifying and quantifying nitrosamine impurities at very low levels.[1][14]
Parameter
Recommended Condition
Causality and Justification
UPLC System
Waters Acquity UPLC™ H-Class or equivalent
Designed to handle the high backpressures generated by sub-2 µm columns, ensuring optimal performance.
Detector
PDA Detector; for trace analysis (e.g., nitrosamines), a Triple Quadrupole MS/MS is recommended.[14]
PDA allows for peak purity assessment and detection at a sensitive wavelength (210-268 nm). MS/MS provides unparalleled sensitivity and specificity for genotoxic impurities.
Column
Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent.[10]
The C18 stationary phase provides balanced retention for Sitagliptin and its diverse impurities. The 1.7 µm particle size is key to achieving high efficiency and speed.
210 nm provides general sensitivity, while 268 nm can offer more specificity depending on the impurity chromophores.
Total Run Time
10 minutes
This rapid runtime allows for high sample throughput in a quality control environment.
Preparation of Solutions
Diluent: Water/Acetonitrile (50:50, v/v).
Standard Stock Solution (Sitagliptin): Accurately weigh and dissolve about 25 mg of Sitagliptin Phosphate Monohydrate reference standard in 50 mL of diluent to obtain a concentration of ~500 µg/mL.
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities at a concentration of ~50 µg/mL each in diluent.
Spiked Sample Solution (for Validation): Prepare a sample solution of Sitagliptin at its target concentration (e.g., 500 µg/mL) and spike it with appropriate volumes of the impurity stock solution to achieve the desired impurity concentration levels (e.g., LOQ, 100%, 150%).[1][14]
Test Sample Preparation: Accurately weigh and dissolve the Sitagliptin drug substance in diluent to obtain a final concentration of 500 µg/mL.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[3][12] The following parameters should be assessed.
Caption: Key validation parameters based on ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
Protocol:
Inject the diluent (blank), a standard solution of Sitagliptin, and a solution containing a mix of all known impurities to ensure no interference at the retention time of Sitagliptin and each impurity.
Conduct forced degradation studies by exposing Sitagliptin samples to the following conditions:[6][7]
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4-6 hours.[15][16]
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4-6 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]
Thermal Degradation: Expose solid drug substance to 105 °C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Analyze the stressed samples. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Sitagliptin peak and from each other. Peak purity analysis using a PDA detector should be performed.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
Protocol:
Prepare a series of at least five concentrations for each impurity, typically ranging from the LOQ to 150% of the specified limit.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of test results obtained by the method to the true value. It is assessed using a recovery study.
Protocol:
Prepare test samples of Sitagliptin in triplicate at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking with known amounts of each impurity.[1][9]
Analyze the samples and calculate the percentage recovery for each impurity.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each impurity at each level.[14]
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol:
Repeatability (Intra-assay precision): Analyze six independent preparations of a spiked sample containing Sitagliptin and its impurities at the 100% specification level on the same day, by the same analyst, and on the same instrument.[4]
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) should not be more than 5.0% for each impurity.
LOD and LOQ
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][14]
Protocol: These are typically determined based on the signal-to-noise ratio (S/N), where S/N is ~3 for LOD and ~10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: Precision at the LOQ level should have an RSD of ≤ 10.0%.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Protocol: Introduce small changes to the method parameters and assess the impact on the results.
Flow Rate (± 0.05 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH (± 0.2 units)
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the separation of critical peak pairs should be maintained.
Data Analysis and System Suitability
Caption: General workflow for UPLC impurity analysis.
Before starting any sample sequence, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.
SST Solution: A solution of Sitagliptin spiked with impurities at the specification limit.
Parameters and Acceptance Criteria:
Tailing Factor (Asymmetry): ≤ 2.0 for the Sitagliptin peak.
Theoretical Plates (N): ≥ 10,000 for the Sitagliptin peak.
Resolution (Rs): ≥ 2.0 between Sitagliptin and the closest eluting impurity.
%RSD for replicate injections: ≤ 2.0% for the peak area of Sitagliptin and each impurity.
Impurity quantification is typically performed using area normalization, assuming the response factor is similar for all impurities relative to the main component.
Conclusion
The UPLC method detailed in this application note is rapid, specific, accurate, and precise for the determination of impurities in Sitagliptin drug substance. With a run time of 10 minutes, it offers a significant improvement in throughput for quality control laboratories. The comprehensive validation protocol, grounded in ICH Q2(R1) guidelines, ensures that the method is reliable and suitable for its intended use in a regulated pharmaceutical environment. This method serves as a robust tool for ensuring the quality and safety of Sitagliptin.
References
Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... - ResearchGate. (n.d.).
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - MDPI. (2022, December 5).
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023, July 17).
ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd. (n.d.).
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity - FAO AGRIS. (n.d.).
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
Quality Guidelines - ICH. (n.d.).
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method | Asian Journal of Chemistry. (2017, July 15).
Simultaneous Determination of Sitagliptin Phosphate Monohydrate and Metformin Hydrochloride in Tablets by a Validated UPLC Method - PMC. (n.d.).
Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. (n.d.).
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC. (n.d.).
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH - ijpsr. (2016, October 1).
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment - ResearchGate. (2025, August 6).
Sitagliptin-impurities | Pharmaffiliates. (n.d.).
Sitagliptin Impurities - BOC Sciences. (n.d.).
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method - SciSpace. (2017, July 15).
A validated stability indicating HPLC method for determination of sitagliptin - Scite.ai. (n.d.).
Resolving Co-Elution of Sitagliptin and EP Impurity B: A Technical Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges during the impurity profiling of Sitagliptin.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges during the impurity profiling of Sitagliptin.
Introduction: The Challenge of Structural Homology
In the quality control of Sitagliptin—a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes—one of the most notoriously difficult analytical tasks is the baseline separation of the active pharmaceutical ingredient (API) from its EP Impurity B (4-Desfluoro Sitagliptin).
Because Impurity B differs from Sitagliptin by only a single fluorine atom on the phenyl ring (possessing a 2,5-difluorophenyl group instead of a 2,4,5-trifluorophenyl group)[1], the two compounds exhibit nearly identical physicochemical properties. This structural homology frequently results in co-elution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.
Mechanistic Insight: The Causality of Co-Elution
Standard alkyl-bonded phases (like C18) separate analytes primarily based on hydrophobic interactions (differences in partition coefficient, logP). The loss of a single fluorine atom in Impurity B slightly decreases its lipophilicity compared to Sitagliptin, but the
logP is often too minute to achieve a resolution (Rs) > 1.5 using purely hydrophobic retention mechanisms.
To resolve this critical pair, analysts must exploit alternative retention mechanisms:
interactions, dipole-dipole interactions, and steric/shape selectivity. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) columns, offer these orthogonal interactions. The electron-deficient PFP ring engages in strong interactions with the electron-rich regions of the analyte, while the carbon-fluorine bonds provide dipole-dipole interactions that are highly sensitive to the exact fluorination pattern of the analyte's phenyl ring ()[2].
Troubleshooting FAQs
Q1: Why is my standard C18 column failing to resolve Sitagliptin and Impurity B, and what is the alternative?A: Standard C18 columns rely on dispersive hydrophobic interactions, which are blind to the subtle electronic differences between a 2,4,5-trifluorophenyl and a 2,5-difluorophenyl group. If you are locked into using a C18 column, you must use a high-efficiency sub-2 µm or core-shell particle (e.g., Poroshell 120 EC-C18) to maximize theoretical plates ()[2]. However, the most robust solution is switching to a PFP (Pentafluorophenyl) column (e.g., Pursuit 5PFP)[3]. The PFP phase provides orthogonal selectivity through
and dipole-dipole interactions, which readily discriminate between the differing fluorine substitutions[2].
Q2: How should I optimize the mobile phase pH to maximize resolution and peak shape?A: Sitagliptin contains a basic primary amine with a pKa of approximately 8.78. If the mobile phase pH is near this pKa, the analyte will exist in a partially ionized state, leading to severe peak tailing and unpredictable retention times. You must operate at least 2 pH units away from the pKa. An acidic buffer (pH 3.0–4.4), such as an acetate or ammonium formate buffer, ensures the amine is fully protonated ()[4]. This not only sharpens the peak but also enhances the interaction of the fluorinated rings with the stationary phase[4].
Q3: What gradient profile is most effective for this critical pair?A: A steep gradient will compress the peaks together, exacerbating co-elution. Employ a shallow gradient (e.g., 1-2% organic modifier increase per minute) specifically across the elution window of the critical pair. Acetonitrile is preferred over methanol as the organic modifier because it has lower viscosity (yielding lower backpressure) and does not participate in hydrogen bonding that might disrupt the delicate dipole-dipole interactions on a PFP column.
Data Presentation: Column Chemistry Comparison
The following table summarizes the expected performance of various column chemistries when attempting to separate Sitagliptin from EP Impurity B.
Stationary Phase
Primary Retention Mechanism
Expected Resolution (Rs)
Suitability for Impurity B
Standard C18 (5 µm)
Hydrophobic (Dispersive)
< 1.0 (Co-elution)
Poor
Core-Shell C18 (2.7 µm)
Hydrophobic (High Efficiency)
1.2 - 1.5
Moderate
Phenyl-Hexyl
Interactions
1.5 - 1.8
Good
Pentafluorophenyl (PFP)
, Dipole-Dipole, Shape
> 2.0 (Baseline)
Excellent
Experimental Protocol: Validated UHPLC Method for Baseline Separation
This self-validating protocol utilizes orthogonal selectivity to ensure baseline separation (Rs > 2.0) of Sitagliptin and Impurity B.
Step 1: Mobile Phase Preparation
Mobile Phase A: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to 4.4 using glacial acetic acid. Filter through a 0.22 µm membrane[4].
Install a PFP column (e.g., 150 mm × 4.6 mm, 5 µm particle size)[2].
Set the column oven temperature to 37°C to ensure reproducible retention times and reduce mobile phase viscosity[4].
Step 3: Gradient Program
Set the flow rate to 1.0 mL/min[4].
0.0 - 2.0 min: 20% B (Isocratic hold to focus the analytes)
2.0 - 10.0 min: Linear gradient from 20% B to 40% B (Shallow gradient for critical pair separation)
10.0 - 12.0 min: Linear gradient from 40% B to 80% B (Column wash)
12.0 - 15.0 min: 20% B (Re-equilibration)
Step 4: Sample Preparation and Injection
Dissolve the sample in a diluent of 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL.
Inject 10 µL into the UHPLC system. Monitor UV absorbance at 225 nm or 268 nm[2][4].
Visualizations
Decision tree workflow for resolving Sitagliptin and Impurity B co-elution.
Selectivity mechanisms of PFP versus C18 columns for fluorinated analytes.
References
Gurrala, S., Raj, S., & Subrahmanyam, C. V. S. (2023). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Brazilian Journal of Pharmaceutical Sciences.[Link]
Saleh, O. A., El-Azzouny, A. A. E.-S., Aboul-Enein, H. Y., & Badawey, A. M. (2014). A Validated Stability Indicating HPLC Method for Determination of Sitagliptin. European Journal of Chemistry.[Link]
Technical Support Center: Overcoming Matrix Interference in Sitagliptin Impurity Detection
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix interference during the detection of impurities in Sitagliptin. The following troubleshoo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering matrix interference during the detection of impurities in Sitagliptin. The following troubleshooting advice and frequently asked questions (FAQs) are designed to offer both practical solutions and a deeper understanding of the underlying scientific principles.
Introduction: The Challenge of Matrix Interference
In pharmaceutical analysis, the "matrix" refers to all components within a sample other than the analyte of interest. For Sitagliptin drug substances or products, this can include excipients, degradation products, and other endogenous materials. These components can interfere with the analytical signal of impurities, leading to inaccurate quantification, reduced sensitivity, and potential non-compliance with regulatory standards.[1] This phenomenon, known as the matrix effect, is a significant hurdle in developing robust and reliable analytical methods.
Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances and products.[2][3][4] Adherence to these guidelines, such as ICH Q3A and Q3B, is mandatory and necessitates analytical procedures that are validated to be specific, accurate, and precise.[5][6][7] Matrix interference directly threatens the validity of these analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix interference in my Sitagliptin impurity analysis using HPLC-UV or LC-MS?
A1: You may be experiencing matrix effects if you observe the following:
Poor Peak Shape: Tailing, fronting, or split peaks for your target impurity, especially at low concentrations.
Inconsistent Retention Times: Shifts in the retention time of the impurity peak across different sample preparations or injections.
Non-linear Calibration Curves: Difficulty in obtaining a linear response for your impurity standards when spiked into the sample matrix, compared to standards prepared in a clean solvent.
Ion Suppression or Enhancement (LC-MS): A significant decrease (suppression) or increase (enhancement) in the mass spectrometry signal of the impurity when the sample matrix is present.[1] This is a common issue, particularly with electrospray ionization (ESI).
Baseline Noise and Spurious Peaks: A rising or noisy baseline, especially during gradient elution, can indicate the presence of interfering compounds from the matrix.[8]
Q2: What are the primary causes of matrix interference in pharmaceutical analysis?
A2: The primary causes stem from the co-elution of matrix components with the analyte of interest.[1] These interfering components can:
Compete for Ionization (LC-MS): In the ion source of a mass spectrometer, co-eluting matrix components can compete with the impurity for charge, leading to ion suppression. Phospholipids are notorious for causing this effect in biological matrices.
Alter Chromatographic Behavior: Matrix components can interact with the stationary phase of the HPLC column, affecting the retention and peak shape of the impurity.
Absorb at the Same Wavelength (HPLC-UV): Excipients or degradation products in the matrix may have a chromophore that absorbs UV light at the same wavelength as the impurity, leading to an artificially high signal.
Q3: According to ICH guidelines, what are the thresholds for reporting and identifying impurities?
A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide specific thresholds for impurities.[2][3][5] Generally, these are:
Reporting Threshold: The level at which an impurity must be reported. This is typically ≥0.05%.[3]
Identification Threshold: The level above which the structure of an impurity must be determined. This threshold varies with the maximum daily dose of the drug but often starts at 0.10%.
Qualification Threshold: The level at which an impurity must be assessed for its biological safety.
It is crucial that your analytical method can accurately quantify impurities at or below these thresholds, which is where overcoming matrix interference becomes critical.
Troubleshooting Guides: A Problem-Solution Approach
This section provides structured troubleshooting workflows for common matrix interference scenarios encountered during Sitagliptin impurity analysis.
Scenario 1: You observe significant ion suppression in your LC-MS/MS analysis of a potential N-nitroso-sitagliptin impurity.
N-nitroso impurities are of particular concern due to their potential genotoxic nature, and regulatory bodies have set stringent acceptable intake limits.[9][10]
Troubleshooting Workflow:
Workflow for troubleshooting ion suppression.
Detailed Steps & Explanations:
Evaluate Sample Preparation: This is the most effective first step to mitigate matrix effects.[1][11]
Protein Precipitation (PPT): A simple and fast method, but often insufficient for removing all interfering components, especially phospholipids.[12][13]
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible solvent.[13] A double LLE can further enhance cleanup.[11]
Solid-Phase Extraction (SPE): Provides the highest degree of cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[13] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, can be particularly effective.[11]
Optimize Chromatographic Separation: If sample preparation alone is not sufficient, refining your chromatography is the next logical step.
Modify Mobile Phase: Adjusting the pH or using different buffer salts can alter the retention of both the impurity and interfering peaks, potentially resolving them.
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or cyano phase) can provide alternative selectivity.
Adjust Gradient Profile: A shallower gradient can improve the resolution between the impurity and co-eluting matrix components. Utilizing UPLC over HPLC can also lead to better resolution and reduced matrix effects due to narrower peaks.[14]
Consider Advanced Cleanup: For highly complex matrices, techniques like HybridSPE, which specifically target phospholipid removal, can be very effective.[12]
Scenario 2: You are developing an HPLC-UV method and an unknown peak from the placebo formulation is co-eluting with a known Sitagliptin impurity.
Technical Support Center: Optimizing Gradient Elution for Sitagliptin Defluoro Impurities
Welcome to the technical support center for the analysis of Sitagliptin and its defluoro impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of Sitagliptin and its defluoro impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing gradient elution in HPLC and UPLC methods. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring robust and reliable analytical outcomes.
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the chromatographic analysis of Sitagliptin and its defluoro impurities. Each problem is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Issue 1: Poor Resolution Between Sitagliptin and a Defluoro Impurity
Symptoms:
Peaks for Sitagliptin and an impurity are co-eluting or only partially separated (Resolution < 1.5).
Inaccurate quantification due to overlapping peaks.
Root Cause Analysis:
Inadequate separation is often a result of a suboptimal gradient slope or mobile phase composition. For closely related compounds like Sitagliptin and its defluoro analog, subtle changes in polarity require a finely tuned gradient to exploit small differences in their interaction with the stationary phase.
Troubleshooting Protocol:
Evaluate and Adjust the Gradient Slope: A steep gradient may not provide enough time for the separation of closely eluting compounds.[1]
Action: Decrease the gradient steepness. If your current gradient is, for example, 10-90% organic solvent over 10 minutes, try extending the gradient time to 20 minutes or reducing the percentage change over a specific segment where the critical pair elutes.
Rationale: A shallower gradient increases the residence time of the analytes on the column in a weaker mobile phase, allowing for more interaction with the stationary phase and thus better separation.[1]
Optimize Mobile Phase pH: Sitagliptin is a basic compound, and its retention and peak shape can be highly sensitive to the pH of the mobile phase.[2][3]
Action: Adjust the pH of the aqueous portion of your mobile phase. It is often recommended to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form.[3][4] For Sitagliptin (pKa ≈ 8.78), an acidic mobile phase (e.g., pH 2.5-4.5) is commonly used to ensure it is in a protonated, more polar state, which can improve peak shape and selectivity.[2][5][6]
Rationale: Controlling the ionization state of the analyte can significantly alter its retention characteristics and selectivity relative to impurities.[3][4][7]
Consider the Organic Modifier: While acetonitrile is common, switching to or blending with methanol can alter selectivity.
Action: Replace acetonitrile with methanol or use a mixture of both as the organic component of the mobile phase.
Rationale: Methanol and acetonitrile have different solvent properties (polarity, viscosity, and interaction mechanisms), which can change the elution order and improve the resolution of critical pairs.
Issue 2: Peak Tailing for the Sitagliptin Peak
Symptoms:
The Sitagliptin peak exhibits asymmetry with a tailing factor > 1.5.
Reduced peak height and compromised integration accuracy.
Root Cause Analysis:
Peak tailing for basic compounds like Sitagliptin is often caused by secondary interactions with active sites (silanols) on the silica-based stationary phase. It can also be influenced by mobile phase pH or column overload.[3][8][9]
Troubleshooting Protocol:
Adjust Mobile Phase pH and Buffer Concentration:
Action: Ensure the mobile phase is buffered at an appropriate pH. An acidic mobile phase (e.g., pH 2.5-4.5 using formate or acetate buffer) can suppress the ionization of silanol groups on the column packing, minimizing secondary interactions.[2][5] Ensure the buffer concentration is adequate (typically 10-20 mM) to maintain a consistent pH.[9]
Rationale: At low pH, silanol groups are protonated and less likely to interact with the protonated basic analyte, leading to more symmetrical peaks.
Reduce Sample Load:
Action: Decrease the concentration of the sample or reduce the injection volume.[8][10]
Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing.[8][9]
Use a High-Purity, End-Capped Column:
Action: Employ a modern, high-purity silica column with robust end-capping.
Rationale: These columns have a lower concentration of accessible silanol groups, reducing the potential for secondary interactions that cause peak tailing with basic compounds.
Issue 3: Retention Time Drift Across a Sequence of Injections
Symptoms:
The retention times for Sitagliptin and its impurities consistently decrease or increase over a series of analytical runs.[11][12]
Root Cause Analysis:
Retention time drift is typically caused by changes in the HPLC system or mobile phase over time.[13][14] Common culprits include inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[11][13][14][15]
Troubleshooting Protocol:
Ensure Proper Column Equilibration:
Action: Before starting the sequence, equilibrate the column with the initial mobile phase composition for a sufficient duration (at least 10-20 column volumes).[14] Also, ensure the re-equilibration time at the end of each gradient run is adequate.[16]
Rationale: Inadequate equilibration can lead to a continuously changing stationary phase surface chemistry at the beginning of each run, causing retention times to drift.[14]
Check Mobile Phase Preparation and Stability:
Action: Prepare fresh mobile phase daily. If using a pre-mixed mobile phase, be aware that volatile organic components can evaporate over time, changing the composition.[13] Ensure proper degassing to prevent bubble formation.[15]
Rationale: Changes in the mobile phase composition, even minor ones, will directly impact analyte retention times.[13][14]
Utilize a Column Thermostat:
Action: Maintain a constant column temperature using a column oven. A common starting point is 30-40°C.[6][15]
Rationale: Retention times are sensitive to temperature fluctuations. A stable temperature ensures reproducible chromatography.[10][15]
Inspect for System Leaks:
Action: Carefully check all fittings and connections for any signs of leaks, which may not always be obvious drips but can manifest as crystalline buffer deposits.[13]
Rationale: A small leak can cause fluctuations in the flow rate, leading to unstable retention times.[13]
Section 2: Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best suited for analyzing Sitagliptin and its defluoro impurities?
A C18 column is the most commonly used and is a good starting point.[5][6] Look for a high-purity, end-capped C18 column to minimize peak tailing associated with the basic nature of Sitagliptin. For higher efficiency and faster analysis, a UPLC column with sub-2 µm particles can be used.[6] In some cases, a phenyl or cyano column might offer different selectivity that could be beneficial for resolving specific impurities.[6][17]
Q2: How do I select the initial gradient conditions for method development?
A good starting point is a "scouting gradient."[16] This involves running a broad linear gradient, such as 5% to 95% acetonitrile in buffered aqueous mobile phase over 20-30 minutes.[16] This initial run will show the elution profile of Sitagliptin and its impurities, allowing you to tailor the gradient to the region where your compounds of interest elute.[16]
Q3: What is the importance of system suitability testing in this analysis?
System suitability testing is a critical component of method validation and routine analysis, as mandated by regulatory guidelines from bodies like the FDA and ICH.[18][19][20][21][22] It ensures that the chromatographic system is performing adequately for the intended analysis. Key parameters to check include:
Resolution: To ensure baseline separation of the main component from its impurities (typically a resolution of >1.5 is required).[23][24]
Tailing Factor: To confirm symmetrical peak shapes for accurate integration (usually < 2.0).
Reproducibility (RSD%): To verify the precision of retention times and peak areas over multiple injections (typically < 1-2%).[25]
Q4: Can I use software to assist in optimizing the gradient?
Yes, method development software can significantly expedite the optimization process.[1][26] Tools like DryLab or ACD/Labs can model the effects of changing gradient parameters, temperature, and pH based on a few initial experimental runs.[1] This allows for in-silico optimization, reducing the number of physical experiments required to find the optimal conditions.[26]
Q5: What are the typical mobile phases used for Sitagliptin analysis?
Commonly used mobile phases consist of an aqueous buffer and an organic modifier.
Aqueous Phase (A): An acidic buffer is often preferred. Examples include ammonium formate or acetate, or dilute phosphoric or perchloric acid, with the pH adjusted to between 2.5 and 4.5.[5][27]
Organic Phase (B): Acetonitrile is the most common organic modifier. Methanol can also be used and may offer different selectivity.[5][28][29]
A typical gradient might start with a low percentage of the organic phase and ramp up to a higher percentage to elute the compounds.
Section 3: Data and Experimental Workflow Visualization
Table 1: Example Starting Gradient Conditions for Method Development
Parameter
Condition 1 (Fast Screening)
Condition 2 (Optimized for Resolution)
Column
C18, 50 x 2.1 mm, 1.8 µm
C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
20 mM Ammonium Acetate, pH 4.0
Mobile Phase B
Acetonitrile
Acetonitrile
Flow Rate
0.5 mL/min
1.0 mL/min
Column Temp.
40 °C
35 °C
Gradient
5% to 95% B in 5 min
10% B for 2 min, 10-40% B in 15 min, 40-90% B in 3 min
Detection
UV at 268 nm
UV at 268 nm
Diagram 1: General Troubleshooting Workflow for Poor Peak Resolution
Caption: An iterative cycle for gradient method optimization.
References
Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. (n.d.). Vertex AI Search.
How to Optimize HPLC Gradient Elution for Complex Samples. (2025, March 3). Mastelf.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Vertex AI Search.
Causes of Retention Time Drift in HPLC. (n.d.). Element Lab Solutions.
Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chrom
Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30).
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025, July 16). MDPI.
Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. (n.d.). PMC.
Effect of pH on LC-MS Analysis of Amines. (n.d.).
Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. (n.d.). Shimadzu.
HPLC Retention Time Drift Causes | PDF. (n.d.). Scribd.
Troubleshooting HPLC Column Retention Time Drift. (2025, October 15). Hawach.
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news.
ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. (2025, October 1). Vertex AI Search.
A Comparative Guide to the Quantification of Sitagliptin S-Isomer Impurity. (n.d.). Benchchem.
ICH and FDA Guidelines for Analytical Method Valid
A validated stability indicating HPLC method for determination of sitagliptin. (n.d.).
How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions. (2018, July 5).
Troubleshooting Peak Shape Problems in HPLC. (n.d.).
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir.
Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Drugs by Agilent 6475 LC/TQ. (2024, April 16). Agilent.
Retention Shifts in HPLC. (n.d.). Element Lab Solutions.
Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. (2019, February 5). PubMed.
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. (2016, October 1). International Journal of Pharmaceutical Sciences and Research.
Troubleshooting Basics, Part IV: Peak Shape Problems. (2020, November 11).
The Importance of Mobile Phase pH in Chromatographic Separ
What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20).
Control pH During Method Development for Better Chrom
Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chrom
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). ECA Academy.
Common Problems with Method Optimization in Pharmaceutical Analysis. (n.d.).
Sitagliptin Impurities. (n.d.). BOC Sciences.
The Secrets of Successful Gradient Elution. (2020, November 12).
Sitagliptin Phosph
FDA Releases Guidance on Analytical Procedures. (2024, March 7).
Sitagliptin EP Impurities & USP Rel
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017, July 15). Asian Journal of Chemistry.
Sitagliptin Tablets - USP-NF. (2024, April 1). USP.
Sitagliptin-impurities. (n.d.).
Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. (n.d.). Journal of Chemical and Pharmaceutical Research.
Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph using Lux® 5 µm Amylose-1 Column. (n.d.). Phenomenex.
DEVELOPMENT AND VALIDATION OF SIMPLE EFFECTIVE HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED SUBSTANCE PRESENT IN SITAGLIPTIN PHOSPHATE DRUG SUBSTANCE. (2016, April 1).
Technical Support Center: Controlling Impurity B in Sitagliptin Synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Sitagliptin. It focuses specifically on the control and minimization of Impurity B (Ph. Eur.) , identifie...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of Sitagliptin. It focuses specifically on the control and minimization of Impurity B (Ph. Eur.) , identified as the Desfluoro analogue .
Current Status: Online 🟢
Topic: Mitigation of Desfluoro Sitagliptin (Impurity B)
Applicable Standards: Ph. Eur. / USP
Audience: Process Chemists, R&D Scientists
Diagnostic Hub: Identifying the Enemy
Before implementing control strategies, confirm the identity of the impurity. In the context of European Pharmacopoeia (Ph.[1][][3][] Eur.), Impurity B is the Desfluoro analogue of Sitagliptin.[5]
~0.92 - 0.95 (Method Dependent; elutes just before Sitagliptin)
Mass Shift
[M+H]⁺ = 390.1 (Sitagliptin [M+H]⁺ = 408.1; Δ = -18 Da due to F → H)
Origin
Process-related (Hydrogenation step) or Starting Material carryover
Critical Note: Do not confuse Impurity B with Impurity A (the S-enantiomer). Impurity B is a structural analogue resulting from the loss of a fluorine atom, whereas Impurity A is a stereochemical impurity.
Root Cause Analysis: Mechanism of Formation
Impurity B is primarily generated during the asymmetric hydrogenation of the enamine intermediate. This step typically uses a Rhodium (Rh) or Ruthenium (Ru) catalyst with a chiral ligand (e.g., Josiphos or Binap).[6]
The Pathway
The 2,4,5-trifluorophenyl moiety is susceptible to hydrodefluorination (HDF) under reductive conditions.[6] This is a competitive side reaction where a Carbon-Fluorine (C-F) bond is cleaved and replaced by a Carbon-Hydrogen (C-H) bond.[6]
Figure 1: Competitive reaction pathway during the hydrogenation step.[6] The Desfluoro impurity arises from over-reduction of the trifluorophenyl ring.
Troubleshooting Modules (Q&A)
Module A: Process Parameters (Hydrogenation)
Q: I am detecting 0.5% Impurity B after the hydrogenation step. My yield is high, but the impurity level is failing specs. What is the first parameter I should adjust?
A: The primary driver for hydrodefluorination is Hydrogen Pressure combined with Temperature .[6]
Immediate Action: Lower your H₂ pressure. High partial pressures of hydrogen accelerate C-F activation, especially at elevated temperatures.
Optimization: If you are running at 10–20 bar, try reducing to 5–7 bar. You may need to extend the reaction time slightly to ensure full conversion of the enamine, but the rate of defluorination usually drops significantly more than the rate of enamine reduction.
Q: Does the choice of catalyst ligand affect Impurity B formation?
A: Yes, significantly.
Ligand Electronics: Electron-rich ligands (like certain ferrocenyl-based ligands, e.g., Josiphos) are excellent for enantioselectivity but can facilitate oxidative addition into the C-F bond if the metal center becomes too electron-rich.[6]
Recommendation: Ensure you are using the specific ligand optimized for this substrate (e.g., t-Bu-Josiphos).[6] Avoid changing the Rh/Ligand ratio arbitrarily. Excess metal (unligated Rh) is a potent defluorination catalyst.[6] Always maintain a strict 1:1 or slight ligand excess (1.1:1) ratio.
Module B: Raw Material Quality
Q: I optimized the hydrogenation, but Impurity B persists at 0.15%. Could it be the starting material?
A: Absolutely. The "Desfluoro" impurity can be inherited.
Check the SM: Analyze your 2,4,5-trifluorophenylacetic acid (or the derived keto-amide/enamine precursor).[6]
The Trap: If the starting material contains the 2,5-difluorophenyl analogue (a common byproduct in the fluorination of the benzene ring during SM synthesis), no amount of hydrogenation optimization will remove it. It will carry through the synthesis to become Impurity B.[7]
Limit: Ensure your starting material has <0.05% of the difluoro analogue.
Module C: Purification & Workup
Q: Can I remove Impurity B via crystallization of the final phosphate salt?
A: It is difficult but possible.
Challenge: Impurity B is structurally very similar to Sitagliptin (isostructural).[6] It often co-crystallizes.[6]
Strategy: The phosphate salt of Sitagliptin has a specific solubility curve.
Solvent System: Use a water/isopropanol or water/ethanol system.[6]
Protocol: Dissolve the crude phosphate at high temperature (e.g., 75°C). Cool slowly (5°C/hour).[6] Fast cooling traps the impurity in the lattice.
Reslurry: If levels are borderline (e.g., 0.15%), a hot reslurry in 90% Ethanol/Water can preferentially dissolve the impurity (which often has slightly higher solubility due to lower lattice energy without the third fluorine).
Prevention Protocols: The "Safe Zone"
To consistently keep Impurity B < 0.10%, adhere to the following operational window.
Prolonged exposure to H₂/Catalyst after enamine consumption promotes defluorination.[6]
Solvent
Methanol or TFE (Trifluoroethanol)
TFE can sometimes suppress defluorination due to its electron-withdrawing nature, stabilizing the catalyst intermediate.[6]
Decision Tree for High Impurity B
Figure 2: Troubleshooting logic flow for isolating the source of Desfluoro Sitagliptin.
References
European Pharmacopoeia (Ph.[3][][6] Eur.) . Sitagliptin Phosphate Monohydrate Monograph 2778. (Defines Impurity B as the desfluoro analogue).
PubChem . Sitagliptin Impurity B (Compound Summary). National Library of Medicine. Available at: [Link].[6]
Vuyyuru, N. R., et al. (2017).[8] Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(9), 1941-1947.[6] Available at: [Link].[6]
Technical Support Center: Sitagliptin EP Impurity B Analysis
Welcome to the technical support guide for handling chromatographic issues related to Sitagliptin EP Impurity B. This resource is designed for researchers, analytical scientists, and drug development professionals who en...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for handling chromatographic issues related to Sitagliptin EP Impurity B. This resource is designed for researchers, analytical scientists, and drug development professionals who encounter challenges with retention time stability during the HPLC analysis of sitagliptin and its related substances. Here, we provide in-depth troubleshooting workflows, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and resolve these common but often frustrating issues.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding Sitagliptin EP Impurity B and its analysis.
Q1: What is Sitagliptin EP Impurity B?
A: Sitagliptin EP Impurity B is a known process-related impurity of Sitagliptin. Chemically, it is (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one.[4][5] It is structurally very similar to the active pharmaceutical ingredient (API), differing by the substitution pattern on the phenyl ring. Its control is critical for ensuring the quality and safety of the final drug product.
Q2: My retention time for Impurity B is shifting. Where do I even begin to troubleshoot?
A: The most effective starting point is to determine if the problem is system-wide (physical) or specific to the chemical interactions in your method (chromatographic).[1] The first diagnostic step is to check the retention time of an unretained compound, often called the void time marker (t₀ or T0).[1][6]
If t₀ is also shifting: The issue is likely related to the flow rate or system hardware.[1][6][7]
If t₀ is stable: The problem is likely chemical in nature, related to the mobile phase, column, or sample.[1][6][7]
Q3: How much retention time variation is acceptable for this impurity?
A: There is no universal value, as acceptability depends on your validated method and internal standard operating procedures (SOPs). However, for a well-behaved reversed-phase HPLC method on modern instrumentation, run-to-run variation should ideally be in the second decimal place (e.g., ±0.05 minutes).[8] Larger shifts, especially consistent drifts in one direction, indicate a problem that needs investigation.[9]
Q4: Why might Impurity B be particularly sensitive to retention time shifts?
A: Sitagliptin EP Impurity B, like the parent molecule, contains a primary amine group. This group is basic and can be ionized depending on the mobile phase pH.[1] If the mobile phase pH is close to the pKa of this amine group, even small changes in pH can significantly alter the compound's ionization state. The neutral form is more hydrophobic and will be retained longer on a reversed-phase column, while the ionized (protonated) form is more polar and will elute earlier. This makes its retention time highly sensitive to mobile phase pH stability.[1][10]
Systematic Troubleshooting Guide for Retention Time Shifts
Unstable retention times can compromise peak identification and quantification, jeopardizing the validity of your analytical results. Follow this systematic guide to diagnose and resolve the root cause of the issue.
Step 1: Initial Diagnosis - Systemic vs. Chromatographic
Before making any changes to your method, perform a quick diagnosis to classify the problem. This initial step will save significant time by focusing your troubleshooting efforts.
Diagnostic Workflow:
Inject a Void Volume Marker: If your method does not include one, inject a sample of uracil or use the first baseline disturbance as your t₀ marker.[1]
Analyze the Shift Pattern: Compare the chromatogram exhibiting the problem with a historical or reference chromatogram.
Follow the Logic Diagram: Use the flowchart below to determine the likely source of the problem.
Caption: Initial troubleshooting workflow for retention time shifts.
Step 2: Investigating the Root Cause
Based on the initial diagnosis, dive deeper into the specific subsystems of your HPLC.
Retention time stability is critically dependent on a consistent mobile phase composition reaching the column.[2]
Potential Cause
Scientific Explanation
Troubleshooting Action
Incorrect Composition / pH
For an ionizable compound like Impurity B, a shift in mobile phase pH alters its charge state, directly impacting its interaction with the C18 stationary phase. An incorrect organic-to-aqueous ratio changes the eluting strength of the mobile phase.[10][11]
Protocol 1: Prepare a fresh mobile phase. Double-check all calculations, ensure accurate pH measurement and adjustment, and verify that solvent lines are in the correct reservoirs.[2]
Evaporation of Volatile Components
Organic solvents (like acetonitrile or methanol) or volatile pH modifiers (like formic acid or ammonia) can evaporate over time, especially from unsealed reservoirs.[6][11] This changes the mobile phase composition, leading to a gradual drift in retention time (typically to longer times).
Tightly cap all solvent reservoirs. Avoid placing reservoirs under direct airflow (e.g., from an AC unit).[6] For long sequences, consider preparing smaller, fresh batches of mobile phase.
Inadequate Mixing or Degassing
If mobile phase components are not thoroughly mixed, gradients in composition can be delivered to the column. Air bubbles drawn into the pump can cause flow rate fluctuations, leading to variable retention times.[3][10]
Sonicate or use an online degasser for all aqueous components. Manually invert and swirl solvent bottles to ensure homogeneity before placing them on the HPLC.
Buffer Precipitation
If the organic solvent concentration is too high for the buffer's solubility, the buffer can precipitate, causing system blockages, pressure fluctuations, and retention shifts.
Ensure your buffer concentration is compatible with the highest organic percentage in your method. Always filter aqueous buffer solutions through a 0.45 µm or 0.22 µm filter.
The analytical column is the heart of the separation. Its condition is paramount for reproducible chromatography.
Potential Cause
Scientific Explanation
Troubleshooting Action
Insufficient Equilibration
The stationary phase requires time to equilibrate with the mobile phase. If a run is started before the column is fully equilibrated, you will see retention times drift (usually decreasing) over the first few injections as the surface chemistry stabilizes.[9][12]
For isocratic methods, equilibrate with at least 10-20 column volumes of mobile phase. For gradient methods, ensure the re-equilibration time at the end of the gradient is sufficient (a minimum of 10 column volumes is a good starting point).[13]
Column Contamination
Strongly retained compounds from previous sample injections can build up on the column head, creating active sites that can alter the retention of subsequent analytes.[9]
Protocol 2: Perform a systematic column flush. If the column is heavily contaminated, consider replacing it. Using a guard column can help extend the life of your analytical column.[13]
Column Temperature Fluctuations
Retention in reversed-phase chromatography is an exothermic process. A change in temperature will affect retention. An increase in temperature generally decreases retention time.[8] Lack of a column oven can lead to drift that follows the ambient room temperature.[3][8]
Always use a thermostatted column compartment. Ensure the set temperature is stable and that the compartment is given time to equilibrate before starting a sequence.
Column Aging / Degradation
Over time and with exposure to harsh mobile phases (extreme pH), the bonded stationary phase can degrade, or the silica bed can collapse. This leads to a permanent change in chromatographic performance, including retention time shifts.[9]
Track column performance over its lifetime (e.g., plate count, backpressure, retention factor for a standard). If performance has irreversibly declined, the column must be replaced.
Hardware malfunctions can lead to abrupt or inconsistent changes in retention time. These are often associated with a shifting void time (t₀).
Potential Cause
Scientific Explanation
Troubleshooting Action
System Leaks
A leak anywhere between the pump and the detector will reduce the flow rate delivered to the column, causing an increase in all retention times.[3][14] Leaks can be very small and may not be immediately obvious.
Carefully inspect all fittings for signs of salt residue (from buffers) or moisture. Systematically tighten fittings, being careful not to overtighten.
Inaccurate Flow Rate
Worn pump seals, malfunctioning check valves, or air bubbles in the pump head can lead to an inaccurate or fluctuating flow rate.[3][14] This directly impacts retention times (tᵣ is inversely proportional to flow rate).
Protocol 3: Manually verify the pump flow rate. If the flow is incorrect or unstable, purge the pump to remove air bubbles.[3] If the problem persists, service the pump (e.g., replace seals, sonicate check valves).
Injector Issues
A faulty injector seal or a partially blocked sample loop can lead to inconsistent injection volumes or carryover, which may manifest as variable retention times, though this is less common than flow rate issues.
Perform injector maintenance as per the manufacturer's recommendations. Flush the injector and sample loop thoroughly to remove potential contaminants.[2]
Experimental Protocols
Protocol 1: Best Practices for Mobile Phase Preparation
Use High-Quality Reagents: Always use HPLC-grade solvents and high-purity salts/acids/bases.
Measure Accurately: Use calibrated volumetric flasks and pipettes for aqueous-organic mixtures. For buffer preparation, use a calibrated pH meter.
Premix and Filter: For isocratic methods, premix the mobile phase components in a single, clean reservoir. Always filter aqueous buffer solutions through a 0.45 µm filter to remove particulates.
Degas Thoroughly: Degas the mobile phase, particularly the aqueous components, using sonication, vacuum filtration, or an online degasser to prevent pump cavitation.[13]
Label Clearly: Label reservoirs with the composition, pH, and date of preparation.
Verify pH After Mixing: When adding an organic modifier to a buffer, the apparent pH can shift. For robust methods, it's best practice to measure the pH of the aqueous portion before mixing with the organic solvent.
This protocol is designed to remove common contaminants from a C18 column. Always consult the column manufacturer's specific guidelines first.
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
Flush Buffer Salts: Wash the column with 20 column volumes of HPLC-grade water (with no buffer) at a low flow rate.
Remove Moderately Non-Polar Contaminants: Flush with 20 column volumes of 100% Acetonitrile.
Remove Strongly Non-Polar Contaminants: Flush with 20 column volumes of 100% Isopropanol.
Return to Operating Conditions: Gradually re-introduce your mobile phase. Flush with the initial mobile phase composition for at least 20 column volumes to ensure complete re-equilibration before use.
Protocol 3: Verifying Pump Flow Rate
Disconnect Column: Disconnect the tubing at the injector inlet to measure the flow rate directly from the pump.
Set Flow Rate: Set the pump to deliver mobile phase (e.g., HPLC-grade water) at your method's flow rate (e.g., 1.0 mL/min).
Collect and Time: Using a 10 mL graduated cylinder and a calibrated stopwatch, collect the solvent for a fixed period (e.g., 5 or 10 minutes).
Calculate: Divide the collected volume (mL) by the time (min) to get the actual flow rate.
Compare: The calculated flow rate should be within ±2% of the setpoint. If not, the pump requires service.
References
Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube. [Link]
Crawford Scientific. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. [Link]
Hawach Scientific. (2025). Troubleshooting HPLC Column Retention Time Drift. [Link]
Letter, W. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
Welch Materials. (2025). [Readers Insight] Retention Time Drifts: Why Do They Occur?[Link]
Dalawai, M. V., et al. (n.d.). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. [Link]
Dolan, J. W. (2020). How Much Retention Time Variation Is Normal? LCGC International. [Link]
Namada, P. (2025). A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations. [Link]
Dolan, J. W. (2023). Why do retention times drift for the first few injections of an HPLC method? LCGC International. [Link]
Sravanthi, V., & Rao, B. S. (2016). DEVELOPMENT AND VALIDATION OF SIMPLE EFFECTIVE HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF RELATED SUBSTANCE PRESENT IN SITAGLIPTIN PHOSPHATE DRUG SUBSTANCE. [Link]
de Oliveira, D. C., et al. (2025). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. ResearchGate. [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
Agilent Technologies. (2010). Video Notes LC Troubleshooting Series Retention Time Shifts. [Link]
Reddy, B. P., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. [Link]
Restek. (2019). LC Troubleshooting—Retention Time Shift. [Link]
Pharmace Research Laboratory. (n.d.). Sitagliptin EP Impurity B. [Link]
Ghaffari, S., et al. (2018). Correlation of results between validated in-house analysis method with new pharmacopeia monograph for analysis of Sitagliptin Phosphate API. ResearchGate. [Link]
GLP Pharma Standards. (n.d.). Sitagliptin EP Impurity B. [Link]
Technical Support Center: Reducing Limit of Detection (LOD) for Sitagliptin Impurities
Welcome to the Technical Support Center for the analysis of Sitagliptin and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis of Sitagliptin and its impurities. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity of their analytical methods and achieve lower limits of detection (LOD). Here, we will delve into the practical and scientific considerations for optimizing your chromatographic techniques, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Mass Spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is the Limit of Detection (LOD) and why is it critical for Sitagliptin impurity analysis?
A1: The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by an analytical method.[1][2][3] For Sitagliptin, a drug used in long-term diabetes treatment, regulatory bodies require stringent control of impurities, some of which may be potentially genotoxic even at trace levels.[4][5][6] Therefore, achieving a low LOD is crucial to ensure patient safety and meet regulatory compliance, such as those outlined by the International Council for Harmonisation (ICH).[1][4][5]
Q2: I'm not achieving the required sensitivity for a known Sitagliptin impurity. What is the first thing I should check?
A2: Before delving into complex method modifications, start with the fundamentals. Verify the accuracy of your standard and sample preparations. Ensure the correct diluent is being used and that the impurity standard is not degraded. Check for basic instrument issues like a failing lamp in your UV detector or leaks in the system, which can increase baseline noise and consequently raise the LOD.[7][8]
Q3: Is UPLC significantly better than HPLC for lowering the LOD of Sitagliptin impurities?
A3: Yes, Ultra-Performance Liquid Chromatography (UPLC) generally offers significant advantages over traditional HPLC for impurity analysis.[9][10][11][12] UPLC systems utilize columns with smaller particle sizes (typically < 2 µm), which leads to narrower peaks, improved resolution, and higher sensitivity.[9][10][11][12][13] This increased efficiency allows for the detection of low-abundance compounds that might be missed by HPLC.[9] While HPLC is still a robust technique, UPLC is often preferred for trace analysis due to its ability to achieve lower detection limits.[9][11]
Q4: Can I simply switch my HPLC method to a UPLC system to improve my LOD?
A4: While migrating from HPLC to UPLC can enhance sensitivity, a direct transfer of method parameters is not always optimal. UPLC systems operate at much higher pressures, and the smaller particle size columns have different characteristics.[10][11] To fully leverage the benefits of UPLC, you will likely need to re-optimize parameters such as flow rate, gradient profile, and injection volume.
Troubleshooting Guides
Issue 1: High Baseline Noise Obscuring Low-Level Impurity Peaks
High baseline noise is a primary factor that can elevate your LOD, as it directly impacts the signal-to-noise (S/N) ratio. The ICH Q2(R1) guidelines state that a common method for estimating the LOD is by determining the analyte concentration that yields a signal-to-noise ratio of 3:1.[1][3] Therefore, reducing baseline noise is paramount.
Troubleshooting Steps:
Mobile Phase Quality and Preparation:
Solvent Purity: Always use HPLC or LC-MS grade solvents to minimize contaminants that can contribute to baseline noise.[7] Water is a frequent source of contamination.[7]
Degassing: Inadequate degassing of the mobile phase can introduce air bubbles into the system, causing baseline disturbances.[7][14][15] Utilize an inline degasser or helium sparging for efficient removal of dissolved gases.[14][15]
Additives: If using additives like trifluoroacetic acid (TFA), be aware that they can degrade over time and contribute to a rising baseline.[14] Prepare fresh mobile phases daily.
HPLC/UPLC System Check:
Pump Performance: A pulsating baseline can indicate issues with the pump's check valves or seals.[7] Regular maintenance is crucial.
Detector Settings: For UV detectors, ensure the lamp has sufficient energy. An aging lamp can increase noise.[8] Also, operating at lower UV wavelengths (<220 nm) can inherently increase noise due to solvent absorbance.[8]
Column Contamination: A contaminated column can leach impurities, leading to a noisy or drifting baseline.[7] Flush the column thoroughly or, if necessary, replace it.
Flow Cell and Connections:
Leaks: Even minor leaks in fittings can introduce air and cause baseline instability.[7]
Dirty Flow Cell: Contamination in the detector's flow cell can increase noise. Follow the manufacturer's instructions for cleaning.
Diagram: Troubleshooting High Baseline Noise
Caption: A logical workflow for diagnosing and resolving high baseline noise.
Issue 2: Inadequate Sensitivity and Poor Peak Shape for Trace Impurities
Even with a stable baseline, achieving a low LOD requires maximizing the signal from your impurity of interest. This often involves optimizing the chromatographic conditions to produce sharp, symmetrical peaks.
Troubleshooting Steps:
Mobile Phase Optimization:
pH Adjustment: The pH of the mobile phase can significantly affect the ionization state of Sitagliptin and its impurities, which in turn impacts their retention and peak shape.[16] For basic compounds like Sitagliptin, a mobile phase pH that ensures they are in a single ionic form can lead to sharper peaks. Experiment with different pH values, keeping in mind the stability range of your column.
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) are critical.[17] Acetonitrile often provides better peak shapes and lower viscosity than methanol.
Additives: Small amounts of additives can improve peak shape. For example, adding a low concentration of an acid like formic acid can improve the peak shape of basic compounds on C18 columns.[4]
Column Selection:
Stationary Phase: While C18 is a common choice, other stationary phases might provide better selectivity and peak shape for specific impurities.[17] For instance, a phenyl column was used in one study for Sitagliptin impurity analysis.[18]
Particle Size: As mentioned, columns with smaller particle sizes (UPLC) lead to sharper peaks and increased sensitivity.[9][10][11][12][13]
Gradient Elution Optimization:
For complex samples with multiple impurities, gradient elution is often necessary.[19] A shallow gradient can improve the resolution of closely eluting peaks.[19] Start with a scouting gradient to determine the approximate elution times of your impurities, and then refine the gradient slope around the elution points of interest.[20][21]
Protocol: Systematic Approach to Gradient Optimization
Initial Scouting Gradient:
Run a broad linear gradient (e.g., 5% to 95% organic solvent over 20-30 minutes).[20] This will provide a general overview of the impurity profile.
Adjust Initial and Final Conditions:
Based on the scouting run, adjust the initial percentage of the organic solvent to be slightly lower than that required to elute the first impurity. Set the final percentage to be just above what is needed to elute the last impurity.
Optimize the Gradient Slope:
If critical impurity pairs are not well-resolved, decrease the steepness of the gradient (i.e., increase the gradient time). A shallower gradient provides better resolution.[19]
Introduce Multi-Step Gradients:
If impurities are clustered in specific regions of the chromatogram, a multi-step gradient can be employed. Use a shallow gradient in the regions where impurities elute and a steeper gradient in between to reduce the overall run time.
Re-equilibration:
Ensure adequate time for the column to re-equilibrate to the initial mobile phase conditions before the next injection. Insufficient re-equilibration can lead to retention time shifts.[14]
Issue 3: Matrix Effects and Sample Preparation Issues
The sample matrix can significantly impact the LOD. Components in the drug product formulation or residual reagents from synthesis can interfere with the analysis.
Troubleshooting Steps:
Sample Diluent:
Ideally, the sample should be dissolved in the initial mobile phase to avoid peak distortion.[22] If the drug substance has poor solubility, a stronger diluent may be necessary, but this can lead to broad or split peaks for early eluting impurities. In such cases, minimize the injection volume.
Sample Preparation Techniques:
For complex matrices, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering components and concentrate the impurities of interest.[23]
Injection Volume and Concentration:
Increasing the injection volume or sample concentration can increase the impurity signal. However, be cautious of overloading the column, which can lead to poor peak shape and reduced resolution.[16]
Advanced Techniques for Ultra-Low LODs
When conventional HPLC/UPLC-UV methods are insufficient, more advanced techniques are required.
High-Sensitivity Detectors
Mass Spectrometry (MS): Coupling liquid chromatography with a mass spectrometer (LC-MS) offers significantly higher sensitivity and selectivity compared to UV detection.[24][25] For genotoxic impurities like nitrosamines, which have very low permissible limits, LC-MS/MS is often the method of choice.[4][5][6][24] Methods have been developed to detect Sitagliptin impurities at the parts-per-million (ppm) level using UHPLC-MS/MS.[4][5][6]
Data Presentation: Comparison of Analytical Techniques
Technique
Typical LOD Range for Impurities
Selectivity
Throughput
Cost
HPLC-UV
0.05% - 0.1%
Moderate
Low to Moderate
Low
UPLC-UV
0.01% - 0.05%
High
High
Moderate
LC-MS
< 0.01% (ppm levels)
Very High
High
High
LC-MS/MS
< 0.001% (ppb levels)
Extremely High
High
Very High
Diagram: Workflow for LOD Reduction
Caption: A systematic workflow for achieving lower limits of detection.
By systematically addressing these common issues and following the outlined protocols, you can significantly improve the sensitivity of your analytical methods for Sitagliptin impurities, ensuring robust and reliable results that meet stringent quality and safety standards.
References
Chittireddy, H.N.P.R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8581. [Link]
A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. (n.d.). RSC Publishing. [Link]
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
UPLC vs HPLC: what is the difference? (2023). Alispharm. [Link]
How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. [Link]
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). PubMed. [Link]
Quantitation of N-Nitroso Sitagliptin Impurity (NTTP) in Sitagliptin and Metformin Combination Drug Product Using the Agilent 6475 LC/TQ. (n.d.). LabRulez LCMS. [Link]
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. [Link]
Applying UPLC to the Profiling of Impurities in Raw Drug Substances. (n.d.). Waters. [Link]
HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. (2026). WebofPharma. [Link]
Dalawai, M. V., et al. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research, 4(1), 354-361. [Link]
Lange, P. P., et al. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 73(8), 433-438. [Link]
Kumar, A. S., et al. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry, 29(7), 1483-1488. [Link]
HPLC Repair Services: Common Causes of Baseline Noise. (2020). Overbrook Scientific. [Link]
FDA. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
A Review on Comparative study of HPLC and UPLC. (2019). RJPT. [Link]
Pepakayala, S., et al. (2025). Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin. Journal of the Iranian Chemical Society. [Link]
Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). ResearchGate. [Link]
EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
What is meant by the limit of detection and quantification (LOD / LOQ)? (2018). Lösungsfabrik. [Link]
ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. (2025). Innovare Academic Sciences. [Link]
Loss on Drying (LOD): How Moisture Content Is Measured. (2025). Labman Instruments. [Link]
Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. (2025). Pure Synth. [Link]
Walash, M. I., et al. (2017). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. Journal of Chromatographic Science, 55(1), 81-87. [Link]
Why am I getting Baseline noise in HPLC? (2016). ResearchGate. [Link]
Sitagliptin Impurities and Related Compound. (n.d.). Veeprho. [Link]
Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. (2025). MDPI. [Link]
PrReddy-Sitagliptin Sitagliptin Tablets, USP. (2023). Dr. Reddy's. [Link]
Gradient Optimization in HPLC. (2025). Welch Materials. [Link]
Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. (2024). Journal of Drug Delivery and Therapeutics. [Link]
SITagliptin Monograph for Professionals. (2025). Drugs.com. [Link]
Sitagliptin phosphate impurities, method for preparing same and ... (2017).
Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride. (2025). ResearchGate. [Link]
THE IMPACT OF INACCURATE SAMPLE PREPARATION ON ANALYTICAL RESULTS: THE CASE OF PROTEIN DETERMINATION AND OXIDATIVE STABILITY TESTS. (n.d.). VELP Scientifica. [Link]
A Comparative Guide to the Validation of an Analytical Method for Sitagliptin EP Impurity B
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This is particularly true f...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This is particularly true for the quantification of impurities in active pharmaceutical ingredients (APIs) like Sitagliptin, a widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of a method to quantify Sitagliptin EP Impurity B, a specified impurity in the European Pharmacopoeia (EP).
The objective of this guide is to move beyond a simple recitation of protocols. Instead, we will delve into the causality behind experimental choices, presenting a self-validating system that ensures trustworthiness and scientific integrity. All claims and protocols are substantiated with citations to authoritative sources, ensuring a comprehensive and reliable resource for researchers, scientists, and drug development professionals.
The Imperative of Impurity Profiling in Sitagliptin
Sitagliptin's therapeutic action relies on its purity. Impurities, which can originate from the manufacturing process, degradation, or storage, have the potential to impact the drug's safety and efficacy. The European Pharmacopoeia lists specific impurities for Sitagliptin, including Impurity B, which is chemically identified as (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one.[4][5] The control of this and other impurities is a critical quality attribute.
An analytical method designed to quantify such impurities must be proven "fit for purpose" through a rigorous validation process. This validation demonstrates that the method is reliable, reproducible, and accurate for its intended use. The globally recognized benchmark for this process is the International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology".[1][6][7]
Conceptual Framework for Method Validation
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. The core parameters, as defined by ICH Q2(R1), form the foundation of our experimental design.
Figure 1: Core Parameters of Analytical Method Validation.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Sitagliptin and its impurities due to its high resolution, sensitivity, and specificity.[3][8][9][10] While the European Pharmacopoeia provides a framework for the HPLC analysis of Sitagliptin impurities, several research groups have developed and validated alternative methods with varying chromatographic conditions and performance characteristics.[2] This section provides a comparative summary of a proposed validated method against other published methods.
Table 1: Comparison of HPLC Method Performance for Sitagliptin Impurity B
Experimental Protocol: A Validated HPLC Method for Sitagliptin EP Impurity B
This section details a step-by-step methodology for the quantification of Sitagliptin EP Impurity B. This protocol is a synthesis of best practices derived from pharmacopeial guidelines and peer-reviewed literature.
Instrumentation and Reagents
Instrumentation: HPLC system with a UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
Sitagliptin Phosphate Monohydrate Reference Standard (CRS)
Sitagliptin EP Impurity B Reference Standard
Acetonitrile (HPLC grade)
Perchloric acid (AR grade)
Water (HPLC grade)
Chromatographic Conditions
Mobile Phase A: 0.1% v/v solution of perchloric acid in water.
Standard Stock Solution of Impurity B: Accurately weigh and dissolve an appropriate amount of Sitagliptin EP Impurity B reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
Standard Solution: Further dilute the stock solution to a working concentration (e.g., 1 µg/mL).
Sample Solution: Accurately weigh and dissolve the Sitagliptin drug substance in the mobile phase to a final concentration of approximately 1 mg/mL.
System Suitability Solution: Prepare a solution containing both Sitagliptin and Impurity B to verify the resolution and performance of the chromatographic system.
Validation Workflow
The following diagram illustrates the logical flow of the validation process.
Figure 2: Experimental Workflow for Method Validation.
Conclusion: Ensuring Method Reliability through Rigorous Validation
The validation of an analytical method for quantifying impurities in an API is a multifaceted process that demands meticulous planning and execution. The presented HPLC method, grounded in the principles of the European Pharmacopoeia and refined with insights from published research, offers a robust and reliable approach for the determination of Sitagliptin EP Impurity B.
By adhering to the validation parameters outlined in the ICH Q2(R1) guideline and systematically evaluating specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, analytical laboratories can ensure the integrity of their data. This, in turn, supports the release of high-quality Sitagliptin drug substance, ultimately safeguarding patient health. The comparative data provided serves as a benchmark, empowering scientists to critically evaluate and select the most appropriate analytical strategy for their specific needs.
References
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
Pathak, S. A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). International Journal of Pharmaceutical Sciences and Research.
International Journal of Current Science Research and Review. Various Analytical Methods for Analysis of Sitagliptin – A Review. [Link]
ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
Saleh, O. A., El-Azzouny, A. A. E., Aboul-Enein, H. Y., & Badawey, A. M. (2014). A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry, 5(3), 497-502.
European Directorate for the Quality of Medicines & HealthCare. medicinal products containing chemically defined active substances. [Link]
European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. [Link]
Dalawai, M. V., et al. Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research, 2015, 7(10):84-91.
Saleh, O. A., et al. A validated stability indicating HPLC method for determination of sitagliptin. European Journal of Chemistry, 2014, 5(3), 497-502.
Airo International Journal. ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. [Link]
Lavanya, R., & Yunoos, M. Development and Validation of RP-HPLC method for the estimation of Sitagliptin Phosphate in Bulk and its Tablet Dosage Form. International Journal of Research in Pharmacy and Chemistry, 2014, 4(1), 71-74.
Sitagliptin EP Impurity B Reference Standard CoA Interpretation
A Comparative Technical Guide for Pharmaceutical Scientists Executive Summary: The "Desfluoro" Challenge In the high-stakes arena of DPP-4 inhibitor development, Sitagliptin EP Impurity B represents a critical quality at...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Technical Guide for Pharmaceutical Scientists
Executive Summary: The "Desfluoro" Challenge
In the high-stakes arena of DPP-4 inhibitor development, Sitagliptin EP Impurity B represents a critical quality attribute. Chemically identified as the 2,5-difluoro analogue (or 4-desfluoro sitagliptin), it is a process-related impurity arising from the incomplete fluorination of the starting material or defluorination during synthesis.
Unlike simple degradation products, Impurity B is structurally nearly identical to the API, often co-eluting in reverse-phase HPLC unless specific phenyl-hexyl or fluorophenyl stationary phases are employed.
This guide moves beyond the basics of reading a Certificate of Analysis (CoA). It provides a comparative framework for evaluating reference standards, exposing the scientific risks hidden in "budget" standards versus qualified Pharmacopoeial-grade materials.
The Anatomy of the CoA: Critical Parameters
When interpreting a CoA for Sitagliptin Impurity B, three specific sections dictate the scientific validity of the material.
A. Identity: The Fluorine Signature
Requirement: 1H-NMR and MS are standard. However, for this specific impurity, 19F-NMR is the definitive identity test.
Why: Sitagliptin has a 2,4,5-trifluorophenyl moiety.[1][2][3] Impurity B has a 2,5-difluorophenyl moiety.[1][3][4][5][6] 19F-NMR will show a distinct loss of one signal and a shift in the remaining two, providing unambiguous confirmation that 1H-NMR (with its complex splitting patterns) often obscures.
B. Potency Assignment: The "Purity" Trap
This is the most common point of failure in laboratory calculations.
Chromatographic Purity (% Area): This is NOT the potency.[7] It ignores water, residual solvents, and inorganic salts.
Assay (% w/w): The true value used for calculations.
Formula:
graphic Purity}{100}
C. Counter-Ion Accounting
Impurity B is often supplied as a Phosphate Salt or a Fumarate adduct to improve stability.
Risk: If the CoA lists the molecular weight of the salt (e.g., 487.32 g/mol ) but your HPLC method calculates ppm based on the free base (389.32 g/mol ), you must apply a salt correction factor (SCF).
SCF Formula:
Comparative Analysis: Primary vs. Secondary vs. "Budget" Standards
The following table compares three classes of reference standards commonly found in the market. The "Performance Risk" indicates the likelihood of an OOS (Out of Specification) investigation triggered by inaccurate standard potency.
Feature
Tier 1: EP Primary Standard
Tier 2: Qualified Secondary (CRM)
Tier 3: "Budget" Vendor Standard
Traceability
Statutory (Legal precedent)
Traceable to EP/USP Primary
Internal / None
Assay Method
Mass Balance (Rigorous)
qNMR + Mass Balance (Orthogonal)
HPLC Area % only (High Risk)
Water Content
Measured (KF)
Measured (KF)
Often "Loss on Drying" or Omitted
Salt Form
Explicitly defined
Explicitly defined
Often Ambiguous
Cost
$
Data Provided
Minimal (Statement of Content)
Full CoA + Spectra
Basic CoA
Performance Risk
Low
Low
High (Potency overestimation)
The "Budget" Trap: A Quantitative Case Study
Scenario: You are releasing a batch of Sitagliptin API. The specification for Impurity B is NMT 0.15% .
True Impurity Level: 0.14% (Pass)
Budget Standard: CoA claims 99.5% potency (based on HPLC area), but the material actually contains 5% water and is a phosphate salt (uncorrected). True potency is ~75%.
Result: You calculate the impurity amount using the inflated potency.
Because you assume Potency is 99.5% (instead of 75%), you underestimate the response factor of the standard, or overestimate the amount of impurity in your sample?
Correction: Actually, if the Standard is weaker than you think (75% actual vs 99.5% label), the peak area of the standard will be lower.
Calculation:
. If Area is low, RF is low.
. Dividing by a smaller RF yields a HIGHER result.
Outcome: You report a result of 0.18% (Fail) . You reject a good batch due to a bad standard.
Experimental Protocol: The Self-Validating Qualification System
Do not blindly trust a CoA from a Tier 2 or Tier 3 vendor. Use this protocol to qualify the material upon receipt.
Phase 1: Structural Verification (The "Fingerprint")
Technique: 19F-NMR (Solvent: DMSO-d6).
Expectation: Sitagliptin API shows 3 distinct fluorine signals. Impurity B must show only 2.
Acceptance: No unexplained signals >0.1%.
Phase 2: Orthogonal Potency Check (qNMR)
Why qNMR? It measures the molar ratio of the analyte to an internal standard, independent of UV response factors or hygroscopicity.
Protocol:
Internal Standard (IS): Maleic Acid (Traceable to NIST) or TCNB.
Solvent: DMSO-d6 (Ensure full solubility of both salt and base).
Relaxation Delay (D1): Set to
(typically 30-60s) to ensure full magnetization recovery.
Acquisition: 1H-NMR, 32-64 scans.
Calculation:
Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity.[8]
Phase 3: Response Factor Determination (RRF)
Prepare equimolar solutions of Sitagliptin API (Qualified) and Impurity B (Candidate).
Acceptance: The RRF should align with literature (typically ~1.0 for desfluoro analogs at low UV, but must be verified). Significant deviation indicates a potency error in the candidate standard.
Visualizations
Workflow: Reference Standard Qualification Decision Tree
Figure 1: Decision logic for accepting Sitagliptin Impurity B reference standards. Note that Tier 1 standards generally bypass experimental validation due to regulatory authority.
The "Potency Cascade" of Error
Figure 2: The propagation of error. A standard assumed to be 100% potent (when actually 95%) leads to a lower detector response per unit mass, causing the analyst to calculate a higher impurity content in the sample.
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[12] Rockville, MD: USP Convention.
Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][12] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
Simson Pharma. Sitagliptin EP Impurity B Data Sheet. (Confirming 2,5-difluoro structure). Link
PubChem. Sitagliptin Triazecine Analog (Impurity B structural data). National Library of Medicine. Link
(Note: While specific commercial CoAs are proprietary, the principles above are derived from ICH Q3A/Q3B guidelines and standard analytical chemistry practices.)
A Comparative Guide to Accuracy and Precision in the Analysis of Sitagliptin Impurity B
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy o...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of analytical methodologies for the determination of Sitagliptin Impurity B, a known process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. As a senior application scientist, this document is structured to offer not just procedural steps, but a foundational understanding of the principles guiding methodological choices and the interpretation of validation data.
The Criticality of Impurity Profiling in Sitagliptin
Sitagliptin is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes.[1] During its synthesis and storage, various impurities can arise, which, if not adequately controlled, may pose a risk to patient health. Regulatory bodies worldwide mandate stringent control over these impurities. Sitagliptin Impurity B, chemically identified as (3R)-3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one, is one such impurity that requires careful monitoring.[5]
Foundational Concepts: Accuracy and Precision in Analytical Method Validation
Before delving into comparative data, it is essential to establish a clear understanding of accuracy and precision, the cornerstones of analytical method validation, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is typically determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix and the percentage of the impurity recovered is calculated.
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6] It is usually expressed as the relative standard deviation (%RSD) and is assessed at three levels:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
Reproducibility: Precision between different laboratories.
Comparative Analysis of Analytical Techniques for Sitagliptin Impurity B
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for the analysis of Sitagliptin and its impurities. The choice between these two powerful analytical tools often depends on the specific requirements of the analysis, such as speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC has long been the workhorse of pharmaceutical analysis due to its robustness and versatility. For the analysis of Sitagliptin impurities, various reversed-phase HPLC (RP-HPLC) methods have been developed and validated.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC.
The following table summarizes the performance characteristics of representative HPLC and UPLC methods for the analysis of Sitagliptin impurities, providing a basis for comparison.
Parameter
High-Performance Liquid Chromatography (HPLC)
Ultra-Performance Liquid Chromatography (UPLC)
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)
Mobile Phase
Acetonitrile and phosphate buffer gradients are common.
Similar mobile phases to HPLC, but optimized for faster gradients.
Flow Rate
Typically 1.0 - 1.5 mL/min
Typically 0.3 - 0.6 mL/min
Run Time
20 - 40 minutes
5 - 15 minutes
Accuracy (% Recovery)
98.0% - 102.0% is generally achievable.
98.5% - 101.5% is often reported, indicating high accuracy.
Precision (%RSD)
Repeatability and intermediate precision are typically below 2.0%.[7]
Often demonstrates superior precision with %RSD values well below 1.0%.
Sensitivity (LOD/LOQ)
Adequate for routine quality control, with LOQs typically in the low ppm range.
Higher sensitivity with lower LOD and LOQ values, making it suitable for trace impurity analysis.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of Sitagliptin Impurity B using both HPLC and UPLC. These protocols are based on established and validated methods found in the scientific literature.
HPLC Method for the Determination of Sitagliptin Impurity B
This protocol outlines a stability-indicating HPLC method for the quantification of Sitagliptin and its impurities.
1. Instrumentation and Materials:
HPLC system with a UV detector
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Sitagliptin and Impurity B reference standards
Acetonitrile (HPLC grade)
Phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
Water (HPLC grade)
2. Chromatographic Conditions:
Mobile Phase A: Phosphate buffer
Mobile Phase B: Acetonitrile
Gradient Program:
0-5 min: 10% B
5-25 min: 10-70% B
25-30 min: 70% B
30-32 min: 70-10% B
32-35 min: 10% B
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 267 nm
Injection Volume: 10 µL
3. Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve an appropriate amount of Sitagliptin Impurity B reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to obtain a known concentration.
Sample Solution: Accurately weigh and dissolve the Sitagliptin drug substance or a crushed tablet in the diluent to achieve a target concentration.
4. System Suitability:
Inject a system suitability solution containing both Sitagliptin and Impurity B to ensure adequate resolution (typically >2.0) and other system suitability parameters (e.g., tailing factor, theoretical plates) are met.
5. Analysis:
Inject the blank (diluent), standard, and sample solutions into the chromatograph.
Identify the peak corresponding to Impurity B in the sample chromatogram based on its retention time relative to the standard.
Calculate the concentration of Impurity B in the sample using the peak area and the concentration of the standard.
UPLC Method for the Determination of Sitagliptin Impurity B
This protocol describes a rapid and sensitive UPLC method for the analysis of Sitagliptin and its impurities.
1. Instrumentation and Materials:
UPLC system with a photodiode array (PDA) or UV detector
C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Sitagliptin and Impurity B reference standards
Acetonitrile (UPLC grade)
Formic acid
Water (UPLC grade)
2. Chromatographic Conditions:
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient Program:
0-1 min: 5% B
1-8 min: 5-60% B
8-9 min: 60-90% B
9-10 min: 90% B
10-10.5 min: 90-5% B
10.5-12 min: 5% B
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Detection Wavelength: 267 nm
Injection Volume: 2 µL
3. Standard and Sample Preparation:
Follow the same procedure as for the HPLC method, ensuring the concentrations are appropriate for the higher sensitivity of the UPLC system.
4. System Suitability:
Perform system suitability tests as described for the HPLC method.
5. Analysis:
Follow the same analysis procedure as for the HPLC method.
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for the HPLC and UPLC analyses.
Caption: Workflow for HPLC analysis of Sitagliptin Impurity B.
Caption: Workflow for UPLC analysis of Sitagliptin Impurity B.
Conclusion and Recommendations
Both HPLC and UPLC are suitable techniques for the accurate and precise quantification of Sitagliptin Impurity B. The choice between the two will largely depend on the specific needs of the laboratory.
HPLC remains a robust and reliable choice for routine quality control where high throughput is not the primary concern. The longer run times may be acceptable in environments with a lower sample load.
UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories with a high sample throughput, or where very low levels of impurities need to be detected and quantified, UPLC is the superior choice. The reduction in solvent consumption also makes it a more environmentally friendly and cost-effective option in the long run.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the laboratory's specific requirements, taking into account factors such as sample throughput, sensitivity needs, and available instrumentation. Regardless of the chosen method, rigorous validation in accordance with ICH guidelines is essential to ensure the reliability of the data generated.
A Comparative Guide to the Chromatographic Separation of Sitagliptin EP Impurity A and Impurity B
Introduction Sitagliptin is an oral antihyperglycemic agent that functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, playing a crucial role in the management of type 2 diabetes mel...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Sitagliptin is an oral antihyperglycemic agent that functions as a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, playing a crucial role in the management of type 2 diabetes mellitus.[1][] In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental assurance of a drug's safety and efficacy. The European Pharmacopoeia (EP) specifies several impurities for Sitagliptin, among which Impurity A and Impurity B represent two distinct and instructive analytical challenges.[3][4]
Impurity A is the (S)-enantiomer of Sitagliptin, a stereoisomer that is chemically identical in an achiral environment but differs in its three-dimensional arrangement.[5][6] In contrast, Impurity B is a structural analog—specifically, 4-Desfluoro Sitagliptin—a constitutional isomer where a fluorine atom on the phenyl ring is absent.[5][7][8] This fundamental structural disparity dictates entirely different chromatographic separation strategies.
This technical guide provides an in-depth comparison of the methodologies and underlying principles for achieving baseline separation of Sitagliptin from Impurity A and Impurity B. We will explore the causality behind the selection of stationary phases, mobile phases, and the resulting separation factors, offering field-proven insights for researchers, analytical chemists, and quality control professionals.
Part 1: The Analytes: A Tale of Two Isomers
The key to developing a successful separation method lies in understanding the physicochemical differences—or lack thereof—between the target analytes.
Sitagliptin vs. Impurity B: These are constitutional isomers. The absence of a fluorine atom at the 4-position of the phenyl ring in Impurity B subtly reduces its molecular weight and, more importantly, alters its polarity and hydrophobicity. This difference in physicochemical properties is the handle we use to achieve separation via standard reversed-phase chromatography.
Sitagliptin vs. Impurity A: These are enantiomers—non-superimposable mirror images. They possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, and retention on a standard C18 column). Therefore, their separation necessitates the introduction of a chiral environment, compelling the use of specialized chiral stationary phases (CSPs).[10][11]
Part 2: Resolving Impurity B: An Achiral Reversed-Phase Strategy
The separation of Sitagliptin from its process-related impurities, including the constitutional isomer Impurity B, is typically accomplished using a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.[12][13]
Principle of Separation
The core mechanism is differential partitioning. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. Compounds with greater hydrophobicity (less polarity) will interact more strongly with the stationary phase and thus be retained longer. Impurity B, lacking one electronegative fluorine atom compared to Sitagliptin, is slightly less polar and more hydrophobic, which generally leads to a longer retention time on a C18 column. The precise control of mobile phase pH is critical to ensure consistent ionization of the basic amine group in the molecules, which directly impacts retention and peak shape.[14]
Experimental Protocol: RP-HPLC
This protocol is a representative method synthesized from established practices for analyzing Sitagliptin and its related substances.[12][13]
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 7.0 with dilute Potassium Hydroxide.[12]
Diluent: A 70:30 (v/v) mixture of Mobile Phase A and Acetonitrile.
Standard/Sample Solution: Prepare a solution of Sitagliptin containing its impurities at a target concentration of approximately 1.5 mg/mL in the diluent.
Causality Behind Experimental Choices
Stationary Phase (C18): A C18 column provides a universal hydrophobic stationary phase, ideal for separating compounds with moderate differences in polarity, as seen between Sitagliptin and Impurity B.
Buffered Mobile Phase (pH 7.0): Sitagliptin has a primary amine with a pKa around 8.6-9.2. Maintaining a neutral pH ensures a consistent and reproducible degree of ionization, preventing peak splitting and shifting retention times.
Gradient Elution: A gradient program is essential for a stability-indicating method. It allows for the elution of early-eluting polar impurities while also providing sufficient organic strength to elute late-eluting nonpolar impurities, like Impurity B, within a reasonable runtime and with good peak shape.
Elevated Temperature (45 °C): Increasing the column temperature lowers mobile phase viscosity, improving column efficiency and reducing backpressure. It can also subtly alter selectivity.
Data Presentation & Separation Factors
Compound
Typical Retention Time (t_R)
Resolution (R_s) vs. Sitagliptin
Separation Factor (α) vs. Sitagliptin
Sitagliptin
~25.0 min
-
-
Impurity B
~28.5 min
> 2.0
~1.15
Note: Values are illustrative and depend on the specific system and conditions.
Workflow for Achiral Method Development
Caption: Workflow for achiral RP-HPLC method development.
Part 3: Tackling Impurity A: The Chiral Separation Imperative
Enantiomers cannot be separated using achiral chromatography. The solution is to introduce a chiral selector, most commonly via a Chiral Stationary Phase (CSP), to create a diastereomeric relationship between the analytes and the column.
Principle of Separation
Chiral recognition on a CSP relies on the formation of transient, non-covalent diastereomeric complexes between the enantiomers and the chiral selector immobilized on the silica support. For separation to occur, these complexes must have different free energies of formation (Δ(ΔG) ≠ 0). This energy difference arises from a combination of interactions, such as hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of chiral compounds, including Sitagliptin.[10][11]
Experimental Protocol: Chiral HPLC
This protocol is based on published methods for the enantiomeric separation of Sitagliptin.[10][11]
Instrumentation: HPLC system as described previously.
Chromatographic Conditions:
Column: Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm.[11]
Mobile Phase: 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile (e.g., a 40:60 v/v mixture of the buffer and acetonitrile, adjusted as needed).[11]
Standard/Sample Solution: Prepare a solution of the Sitagliptin sample at a concentration of approximately 2.0 mg/mL in the diluent.[10]
Causality Behind Experimental Choices
Stationary Phase (Chiralpak IC): This polysaccharide-based CSP provides a rigid chiral structure with multiple sites for interaction (carbamate groups, phenyl rings). The combination of polar carbamate linkages and aromatic rings allows for hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving the Sitagliptin enantiomers.
Isocratic Elution: In chiral separations, selectivity is often highly sensitive to mobile phase composition. Isocratic elution provides a stable environment, ensuring consistent and reproducible interactions between the enantiomers and the CSP.
Amine Modifier (Diethylamine): The silica surface of the CSP can have residual acidic silanol groups that cause non-specific binding of basic analytes like Sitagliptin, leading to severe peak tailing. A small amount of a basic modifier like diethylamine (DEA) is added to the mobile phase to occupy these active sites, dramatically improving peak shape and efficiency.[11]
Data Presentation & Separation Factors
Compound
Typical Retention Time (t_R)
Resolution (R_s) vs. Sitagliptin
Separation Factor (α) vs. Sitagliptin
Impurity A (S-enantiomer)
~12.0 min
> 3.0
~1.25
Sitagliptin (R-enantiomer)
~15.0 min
-
-
Note: Values are illustrative. The elution order can vary depending on the specific CSP and mobile phase.
Diagram of Chiral Recognition Principle
Caption: Principle of enantiomeric separation on a CSP.
Part 4: A Comparative Analysis of Separation Strategies
The separation of Impurity A and Impurity B from Sitagliptin are fundamentally different analytical problems that demand distinct solutions. While the separation factor (α) is a useful metric within a given system, a direct numerical comparison between the two methods is less meaningful than understanding the factors that govern that separation.
Parameter
Separation of Impurity B (vs. Sitagliptin)
Separation of Impurity A (vs. Sitagliptin)
Isomer Type
Constitutional Isomer
Stereoisomer (Enantiomer)
Core Challenge
Difference in Physicochemical Properties
Identical Properties (in achiral media)
Chromatographic Mode
Achiral Reversed-Phase HPLC
Chiral HPLC
Separation Principle
Differential Hydrophobic Partitioning
Formation of Transient Diastereomeric Complexes
Typical Stationary Phase
Octadecylsilane (C18)
Derivatized Polysaccharide (e.g., Chiralpak IC)
Key Dev. Factors
Mobile phase pH, organic solvent choice, gradient slope, temperature.
CSP selection, mobile phase composition (organic solvent, additives).
Typical Separation Factor (α)
1.1 - 1.3
1.2 - 1.5
The critical insight is that achieving a separation factor > 1.0 for Impurity B is a matter of optimizing conditions to exploit its inherent hydrophobicity difference. For Impurity A, achieving a separation factor > 1.0 is only possible after creating a difference by introducing a chiral selector. The complexity for the chiral method lies in screening various CSPs and mobile phases to find a system that provides any recognition at all, before optimization can begin.
Conclusion
The successful chromatographic separation of Sitagliptin from its European Pharmacopoeia impurities A and B hinges on a clear-eyed assessment of their molecular structures.
The separation of Impurity B , a constitutional isomer, is a classic reversed-phase problem solved by leveraging its subtle difference in hydrophobicity using a standard C18 column and a carefully optimized gradient method.
The separation of Impurity A , the enantiomer, represents a more sophisticated challenge that is insurmountable with conventional HPLC. It mandates the use of a chiral stationary phase to create a diastereomeric interaction, allowing the distinction between the two mirror-image molecules.
This comparative guide underscores a core principle of analytical science: the molecular relationship between analytes dictates the entire analytical strategy. For drug development professionals, understanding this distinction is paramount for developing robust, reliable, and scientifically sound methods for ensuring the purity and safety of pharmaceutical products.
References
Benchchem. An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action.
CN105130999A. Synthesis method of Sitagliptin impurities. Google Patents.
Benchchem. Application Note: Chiral HPLC Method for the Enantiomeric Separation of Sitagliptin.
BOC Sciences. Sitagliptin Impurities.
Pharmace Research Laboratory. Sitagliptin EP Impurity B.
precisionFDA. SITAGLIPTIN.
SciSpace. Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
Herman, G. A., et al. (2006). Effect of single oral doses of sitagliptin, a dipeptidylpetidase-4 inhibitor, on incretin and plasma glucose levels after an oral glucose tolerance test in patients with type 2 diabetes. J Clin Endocrinol Metab, 91(11), 4612-4619.
BioPharm International. (2020). Finished Product Monographs in the European Pharmacopoeia.
Synchemia. Sitagliptin EP Impurity A.
ResearchGate. Chemical structure of sitagliptin.
CN105085531A. Sitagliptin impurity synthesis method. Google Patents.
CN104387393A. Preparation of sitagliptin impurity. Google Patents.
Journal of Chemical and Pharmaceutical Research. (2015). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC.
Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.
SynThink. Sitagliptin EP Impurities & USP Related Compounds.
PubChem. Sitagliptin.
PubChem. Sitagliptin triazecine analog.
Tropical Journal of Pharmaceutical Research. (2020). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm.
ResearchGate. Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug.
International Journal of Advanced Research in Science, Communication and Technology. (2025). A Validated HPLC Method for Simultaneous Quantification of Impurities in Fixed-Dose Antidiabetic Formulations.
International Journal of Creative Research Thoughts. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY.
PMC. Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride.
International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review.
ResearchGate. (2016). Improved Chromatographic Separation of Sitagliptin Phosphate and Metformin Hydrochloride.
Journal of Emerging Technologies and Innovative Research. (2019). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form.
EMBL-EBI. Compound: SITAGLIPTIN (CHEMBL1422).
Research and Reviews: Journal of Pharmaceutical Analysis. (2016). Analysis of Sitagliptin On Halogenated Reversed Phase Columns: A Comparative Study.
European Medicines Agency. (2020). Assessment report - Sitagliptin SUN.
Veeprho Pharmaceuticals. Sitagliptin EP Impurity A (HCl salt).
Molcan Corporation. SGT02B: Sitagliptin EP Impurity B.
Simson Pharma Limited. Sitagliptin EP Impurity A.
Omchemlabs. Sitagliptin EP Impurity B.
EDQM. THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM).
SRIRAMCHEM. Sitagliptin EP Impurity A.
Allmpus. Sitagliptin EP Impurity A / (S)-SitagliptinIsomer Phosphate.
Qualifying Secondary Reference Standards for Sitagliptin Impurity B: A Technical Comparison and Validation Guide
Topic: Qualifying Secondary Reference Standards for Sitagliptin Impurity B Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary In the developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Qualifying Secondary Reference Standards for Sitagliptin Impurity B
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the development of Sitagliptin (a DPP-4 inhibitor), the control of impurities is critical for regulatory compliance (ICH Q3A/B). Sitagliptin Impurity B (specifically the 2,5-difluoro analog , often designated as the des-fluoro impurity in EP monographs) presents a unique challenge due to its structural similarity to the API, differing only by a single fluorine atom on the phenyl ring.
While official pharmacopeial primary standards (USP/EP) are the gold standard, they are often cost-prohibitive for routine high-throughput testing or early-stage development. This guide objectively compares the performance of Primary Reference Standards (PRS) against Qualified Secondary Reference Standards (SRS) and provides a rigorous, data-backed protocol for qualifying an in-house or commercial secondary standard to ensure it meets the "Scientific Integrity" requirements of modern regulatory bodies.
Part 1: Strategic Comparison of Reference Standard Options
The decision to use a Primary vs. a Secondary standard is a trade-off between traceability and operational efficiency . The following table summarizes the performance metrics based on field application data.
Table 1: Comparative Performance Matrix
Feature
Primary Reference Standard (USP/EP)
Certified Secondary Standard (Commercial CRM)
In-House Qualified Secondary Standard
Traceability
Absolute (Metrological traceability to SI units via pharmacopeia)
High (Traceable to Primary via CoA)
Variable (Dependent on internal validation rigor)
Cost Efficiency
Low ( - High cost per mg)
Medium ( - Moderate cost)
High ($ - Low recurring cost after synthesis)
Availability
Limited (Subject to stockouts/shipping delays)
High (Multiple vendors)
Immediate (Produced in bulk internally)
Purity Assessment
Accepted "As Is" (No testing required)
Certificate of Analysis (CoA) provided
Requires Full Characterization (Mass Balance/qNMR)
Regulatory Risk
None (Definitive in disputes)
Low (If qualified against Primary)
Moderate (Requires robust data package)
Ideal Use Case
Final Release Testing, Dispute Resolution
Routine QC, Stability Studies
Method Development, Early Phase R&D
Part 2: The Qualification Workflow (Technical Deep Dive)
To bridge the gap between an "In-House" material and a "Qualified Standard," a self-validating workflow is required. This process transforms a raw synthesized impurity into a regulated reference material.
Diagram 1: Secondary Standard Qualification Pathway
Caption: The rigorous path from raw synthesis to qualified standard, ensuring structural integrity and metrological traceability.
Part 3: Experimental Protocols
The following protocols are designed to be self-validating . If the acceptance criteria are not met, the material must be re-purified or rejected.
Protocol 1: Structural Elucidation (Identity)
Objective: Confirm the material is unequivocally Sitagliptin Impurity B (2,5-difluoro analog) and not the API (2,4,5-trifluoro) or another regioisomer.
Methodology:
High-Resolution Mass Spectrometry (HR-MS):
Technique: ESI-TOF (Positive Mode).
Expectation: Sitagliptin (
) has a monoisotopic mass of ~407.12 Da. Impurity B () will show a mass shift corresponding to the loss of F and gain of H ( Da).
Acceptance Criterion: Mass error < 5 ppm.
19F NMR Spectroscopy (The "Fingerprint"):
Rationale: Sitagliptin has 6 fluorine atoms (3 on the CF3 group, 3 on the phenyl ring). Impurity B has 5 fluorine atoms (3 on CF3, 2 on the phenyl ring).
Procedure: Dissolve 10 mg in DMSO-d6. Acquire 19F NMR (376 MHz or higher).
Acceptance Criterion: The API spectrum shows 3 distinct signals in the aromatic region (-110 to -140 ppm). Impurity B must show only 2 distinct signals in the aromatic region, confirming the loss of one fluorine.
Objective: Assign a purity factor (Potency) to the standard without relying initially on a primary standard. This is the "Gold Standard" for characterizing in-house materials.
Formula:
Step-by-Step:
Chromatographic Purity (HPLC):
Run the sample using the method in Protocol 3.
Integrate all impurity peaks >0.05%.
Calculate % Total Impurities by area normalization.
Volatiles (TGA/KF):
Determine water content via Karl Fischer titration (Method Ia).
Determine residual solvents via GC-Headspace or TGA.
Inorganics (ROI):
Perform Residue on Ignition (USP <281>) to quantify sulfated ash.
Calculation:
Example Data: HPLC Purity = 99.2%, Water = 0.5%, Solvents = 0.1%, ROI = 0.1%.
Caption: Logic flow for chromatographic separation. Impurity B (2,5-difluoro) often elutes close to the parent (2,4,5-trifluoro) due to structural similarity.
References
European Directorate for the Quality of Medicines (EDQM). General Chapter 5.12: Reference Standards. European Pharmacopoeia.[3][4][1][2][5][6][7] Link
U.S. Pharmacopeial Convention (USP). General Chapter <11>: USP Reference Standards.[8] USP-NF. Link
International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.Link
Simson Pharma. Sitagliptin EP Impurity B Structure and Data.Link
National Institutes of Health (NIH) - PubChem. Sitagliptin Impurity B Compound Summary.Link
Holzgrabe, U. et al. Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. Link
Regulatory limits for Sitagliptin EP Impurity B in finished dosage
Regulatory Control & Analytical Strategy for Sitagliptin EP Impurity B in Finished Dosage Executive Summary In the development and quality control of Sitagliptin finished dosage forms (e.g., tablets), Sitagliptin EP Impu...
Author: BenchChem Technical Support Team. Date: March 2026
Regulatory Control & Analytical Strategy for Sitagliptin EP Impurity B in Finished Dosage
Executive Summary
In the development and quality control of Sitagliptin finished dosage forms (e.g., tablets), Sitagliptin EP Impurity B presents a unique regulatory and analytical paradox. Chemically identified as the 2,5-difluoro analog (3-amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one), it is a process impurity originating from the starting material, not a degradation product.
Consequently, the European Pharmacopoeia (Ph. Eur.) Monograph 2927 for Sitagliptin Tablets explicitly instructs analysts to "disregard the peaks due to impurities A and B" during the related substances test, provided they are controlled in the active substance (API). However, this "disregard" status does not absolve the analyst from technical rigor. The analytical method must demonstrate sufficient resolution between Impurity B and Sitagliptin to ensure the main peak's purity is not compromised.
This guide compares the regulatory landscape and analytical performance of standard versus advanced methodologies for managing Impurity B.
Part 1: Regulatory Framework & Limits Comparison
The regulatory control of Impurity B is bifurcated between the Drug Substance (API) and the Drug Product (Finished Dosage).
Feature
Sitagliptin EP Impurity B (2,5-Difluoro Analog)
Sitagliptin EP Impurity FP-B (Triazecine Analog)
Origin
Process Impurity (Synthesis carryover)
Degradant (Formed during storage)
CAS Number
486460-31-5
2805078-75-3
ICH Classification
ICH Q3A (Impurities in New Drug Substances)
ICH Q3B (Impurities in New Drug Products)
EP Monograph 2927 Limit
Disregard (Not reported in DP)
Specified (Limit typically 0.2% - 0.5%)
Control Strategy
Controlled in API Specification
Controlled in Finished Product Specification
Analytical Challenge
Critical Resolution (Elutes close to API)
Sensitivity (LoD/LoQ)
Key Insight: The "Disregard" limit in the finished dosage implies that while the peak may appear in the chromatogram, it is not summed into the "Total Impurities" calculation, assuming it meets the API acceptance criteria (typically
).
Regulatory Decision Tree (Control Strategy)
Figure 1: Decision logic for controlling Sitagliptin Impurity B (Process) vs. Degradants in Finished Dosage.
Part 2: Analytical Performance Comparison
To "disregard" Impurity B, you must first resolve it. If Impurity B co-elutes with Sitagliptin, it artificially inflates the assay value and masks the true purity.
Method A: Standard EP Monograph (HPLC-UV)
Column: C18 or Phenyl-Hexyl (e.g., XBridge Phenyl, Poroshell 120 EC-C18).
Mechanism: Isocratic or Gradient elution.
Critical System Suitability: Peak-to-Valley (P/V) ratio.
Performance:
Resolution (Rs): Moderate. Impurity B typically elutes at RRT ~1.05 - 1.10 (very close to the main peak).
Throughput: Standard run times (30-45 mins).
Method B: Advanced UPLC/UHPLC (Optimized)
Column: Sub-2
m particles (e.g., ACQUITY UPLC BEH C18).
Performance:
Resolution (Rs): High (>2.0). Sharp separation allows unambiguous integration.
Throughput: Fast (<10 mins).
Sensitivity: Enhanced S/N ratio, allowing quantitation of trace levels if process investigation is needed.
Metric
Standard HPLC (EP Method)
Advanced UPLC (Alternative)
Separation Principle
5 m or 3.5 m Porous Silica
1.7 m Hybrid Particle
Impurity B Resolution
Critical (Risk of Co-elution)
Superior (Baseline Separation)
Limit of Quantitation (LOQ)
~0.05%
~0.01%
Run Time
30 - 60 min
5 - 10 min
Suitability for Release
Yes (Official)
Yes (Requires Validation)
Part 3: Experimental Protocol (Self-Validating)
This protocol focuses on the System Suitability Test (SST) required to justify "disregarding" Impurity B. If this SST fails, the method is invalid.
Objective
Demonstrate adequate resolution between Sitagliptin and Impurity B (2,5-difluoro analog) using the Peak-to-Valley ratio criterion.
Materials
Reference Solution (a): Sitagliptin reference standard at 0.001 mg/mL (Reporting threshold level).
Reference Solution (b): Sitagliptin API spiked with Impurity B (or a specific System Suitability Standard containing both).
Mobile Phase: Buffer (0.1% Perchloric acid or Phosphate pH 2.0) : Acetonitrile.
Workflow
Preparation:
Dissolve Sitagliptin tablets in diluent (Mobile Phase). Filter through 0.45
m PVDF.
Prepare Reference Solution (b) containing ~1.0 mg/mL Sitagliptin and ~0.005 mg/mL Impurity B.
Chromatographic Conditions (EP Aligned):
Column: C18, 250 x 4.6 mm, 5
m.
Temp: 40°C.
Flow: 1.0 mL/min.
Detection: UV @ 205-210 nm (Low wavelength for sensitivity).
System Suitability Execution:
Inject Reference Solution (b).
Identify the peak for Sitagliptin (RT ~ min) and Impurity B (RRT ~ 1.05-1.1).
) of the valley separating Impurity B from Sitagliptin.[1]
Acceptance Criterion:
.
Interpretation: If ratio < 2.0, separation is poor; integration will be inaccurate. Action: Adjust mobile phase ratio or replace column.
Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the critical resolution check for Impurity B.
References
European Directorate for the Quality of Medicines & HealthCare (EDQM). Sitagliptin Tablets Monograph 2927. European Pharmacopoeia (Ph.[1][2][3][4][5] Eur.).
International Council for Harmonisation (ICH). ICH Q3B(R2): Impurities in New Drug Products. (2006).[6]
National Institutes of Health (NIH) - PubChem. Sitagliptin EP Impurity B (2,5-Difluoro Analog).
ResearchGate. Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design. (2018).[6][7]
Veeprho. Sitagliptin EP Impurity B Characterization and Data.
Sitagliptin EP Impurity B proper disposal procedures
Sitagliptin EP Impurity B: Proper Disposal & Handling Procedures Executive Summary Sitagliptin EP Impurity B (CAS: 486460-31-5) is a fluorinated pharmaceutical intermediate used primarily as a reference standard in analy...
Author: BenchChem Technical Support Team. Date: March 2026
Sitagliptin EP Impurity B: Proper Disposal & Handling Procedures
Executive Summary
Sitagliptin EP Impurity B (CAS: 486460-31-5) is a fluorinated pharmaceutical intermediate used primarily as a reference standard in analytical quality control. Unlike general organic waste, its disposal is governed by the stability of its trifluoromethyl (-CF₃) and difluorophenyl moieties. Standard chemical deactivation methods (e.g., oxidation with bleach) are ineffective against these bonds.[1]
The only validated disposal method is High-Temperature Incineration (HTI) with Flue Gas Scrubbing to capture the corrosive Hydrogen Fluoride (HF) generated during combustion. This guide outlines the operational protocols for researchers to ensure compliance with safety and environmental standards.
Chemical Identification & Hazard Profile
Before handling waste, verify the identity of the material to ensure it is not commingled with incompatible oxidizers.[1]
Why not drain disposal?
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Biological wastewater treatment plants cannot degrade the trifluoromethyl group, leading to bioaccumulation in aquatic systems.[1]
Why High-Temperature Incineration?
To mineralize the fluorinated substructures, the waste must be subjected to temperatures exceeding 1,100°C .
Scrubbing Requirement: The incinerator must be equipped with an alkaline scrubber (e.g., NaOH spray) to neutralize the HF gas before release, preventing acid rain formation and equipment corrosion.[1]
Operational Disposal Workflow
The following decision tree illustrates the correct handling path for solid standards, stock solutions, and HPLC effluents.
Figure 1: Decision matrix for the segregation and disposal of Sitagliptin Impurity B, ensuring correct waste stream classification.
Step-by-Step Handling Procedures
A. Solid Waste (Expired Standards)
Containment: Do not empty the vial. Place the entire primary container (vial) into a clear polyethylene (LDPE) bag.
Secondary Containment: Seal the bag and place it into a Lab Pack drum (typically a 5-gallon HDPE pail) designated for "Solid Organic Chemicals."
Labeling: Affix a hazardous waste label.
Constituents: "Sitagliptin Impurity B (Fluorinated)."
Most Impurity B waste is generated during HPLC analysis (reverse phase, typically Acetonitrile/Water/Buffer).
Segregation: Even if the mobile phase is non-halogenated, segregate this stream as "Halogenated Waste" if the concentration of fluorinated impurity is significant (>0.1%), or follow local EHS protocols that allow trace fluorinated compounds in non-halogenated streams.[1]
Best Practice: To prevent confusion, many pharmaceutical labs default all fluorinated API waste to the "Halogenated" stream to guarantee incineration.[1]
pH Check: Ensure the waste container pH is between 5–9. If acidic (due to TFA modifiers), neutralization may be required before pickup to prevent container degradation, though most HPLC waste is collected as-is.[1]
Container: Use High-Density Polyethylene (HDPE) carboys. Avoid glass for large waste volumes to prevent breakage.
C. Spill Cleanup Protocol
PPE: Nitrile gloves, safety goggles, and a lab coat.[1] If powder is aerosolized, use an N95/P2 respirator.[1]
Dry Spill:
Do not dry sweep (creates dust).
Cover with a wet paper towel or absorbent pad to dampen.
Scoop into a sealable plastic bag.
Wipe the surface with methanol or 70% isopropanol.
Wet Spill:
Absorb with an inert material (vermiculite or spill pads).
Do not use bleach. Bleach does not degrade the compound and may react with other waste constituents.
Regulatory Classification
Proper coding ensures the waste management contractor treats the material correctly.
Region
Regulation
Waste Code / Classification
Notes
European Union
EWC (European Waste Catalogue)
16 05 08*
"Discarded organic chemicals consisting of or containing hazardous substances."
USA
RCRA (EPA)
Non-Regulated (Unless characteristic)
Not P- or U-listed. Does not pass TCLP for D-list metals.[1] However, must be profiled as "Incineration Required."[1]
Transport
DOT / IATA
Not Regulated
Not classified as Dangerous Goods for transport (unless in a flammable solvent).
Note: The asterisk () in EWC codes denotes hazardous waste.*[2][5][6]
References
European Chemicals Agency (ECHA). Sitagliptin - Registration Dossier & Hazard Classification. Retrieved from [Link]
PubChem. Sitagliptin Triazecine Analog (Impurity B) Compound Summary. National Library of Medicine. Retrieved from [Link][1]
UK Environment Agency. Waste classification technical guidance (WM3).[2][5] Guidance on the classification and assessment of waste (EWC Codes).[2][5][6] Retrieved from [Link]
Navigating the Unseen: A Researcher's Guide to Safely Handling Sitagliptin EP Impurity B
For the dedicated researchers and scientists in the dynamic field of drug development, the meticulous handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical info...
Author: BenchChem Technical Support Team. Date: March 2026
For the dedicated researchers and scientists in the dynamic field of drug development, the meticulous handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sitagliptin EP Impurity B, a substance encountered during the synthesis and analysis of the widely-used anti-diabetic drug, Sitagliptin. Our focus extends beyond mere procedural steps to instill a deep understanding of the principles behind our recommendations, ensuring both personal safety and the integrity of your research.
While specific toxicological data for every pharmaceutical impurity is not always available, a robust safety protocol can be established by examining the parent compound and applying established principles of occupational hygiene, such as control banding. This guide will walk you through a comprehensive risk assessment, detail the necessary personal protective equipment (PPE), and provide clear operational and disposal plans.
The Imperative of Risk Assessment: A Proactive Approach
Before any handling of Sitagliptin EP Impurity B, a thorough risk assessment is not just a recommendation; it is a critical first step. This process allows for a systematic evaluation of the potential hazards and the implementation of appropriate control measures.
A foundational element of this risk assessment in the pharmaceutical industry, especially for compounds without established Occupational Exposure Limits (OELs), is the concept of Control Banding . This qualitative risk assessment tool groups chemicals into "bands" based on their hazard potential and the amount used, which then corresponds to a recommended level of control measures.[1][2][3]
Our risk assessment for Sitagliptin EP Impurity B will follow a logical progression, as illustrated below:
Caption: A stepwise workflow for conducting a risk assessment for Sitagliptin EP Impurity B.
Unveiling the Hazard: Understanding Sitagliptin EP Impurity B
Sitagliptin EP Impurity B, chemically known as (R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[4][5][6]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, is a known impurity in the synthesis of Sitagliptin.[7][8] Its structure contains functional groups such as a ketone and aromatic rings with fluorine substituents.[]
Given the lack of a specific OEL for Sitagliptin EP Impurity B, we will apply the principles of control banding as practiced in the pharmaceutical industry. Based on the pharmacological activity of the parent compound, it is prudent to assign Sitagliptin EP Impurity B to a moderate hazard band, necessitating specific control measures.
Your Shield: Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is your primary line of defense against potential exposure. The following recommendations are based on a moderate hazard assessment for handling small, research-scale quantities of Sitagliptin EP Impurity B in a laboratory setting.
PPE Category
Specification
Rationale
Hand Protection
Double-gloving with nitrile gloves.
Nitrile provides good resistance to a range of chemicals, including some solvents, oils, and bases.[4][13] The structure of Sitagliptin EP Impurity B contains ketone and aromatic functionalities; while nitrile offers some protection, double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected. For more aggressive solvents, butyl rubber gloves should be considered.[5][13]
Eye Protection
Safety glasses with side shields or safety goggles.
Protects against splashes and airborne particles. Standard laboratory practice for handling any chemical.
Respiratory Protection
Not typically required for handling small quantities in a certified chemical fume hood.
A properly functioning chemical fume hood provides adequate respiratory protection from powders and vapors. If weighing or handling outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator should be worn to minimize inhalation of airborne particles.
Body Protection
A clean, buttoned lab coat.
Provides a removable barrier to protect skin and personal clothing from contamination.
The Operational Blueprint: Safe Handling and Disposal
Adherence to a standardized operational procedure is crucial for minimizing the risk of exposure and ensuring the quality of your research.
Pre-Handling Checklist:
Designated Area: All handling of Sitagliptin EP Impurity B should be conducted in a designated area within a certified chemical fume hood.[14]
Gather Materials: Ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood before commencing work.
Review SOPs: Familiarize yourself with the Standard Operating Procedures for the task at hand.
Step-by-Step Handling Protocol:
Don PPE: Put on your lab coat, safety glasses, and inner nitrile gloves.
Enter Fume Hood: Before handling the compound, don your outer pair of nitrile gloves.
Weighing: Carefully weigh the required amount of Sitagliptin EP Impurity B on a tared weigh paper. Use a spatula to transfer the solid, minimizing the creation of dust.
Dissolving: If dissolving the compound, add the solvent to the vessel containing the impurity slowly to avoid splashing.
Post-Handling: After handling, decontaminate any surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials in the designated waste container.
Doff PPE: Remove your outer gloves first, followed by your inner gloves, lab coat, and safety glasses, in that order, to prevent cross-contamination.
Hand Washing: Wash your hands thoroughly with soap and water after completing the work and removing your PPE.
Proactive Spill Response:
In the event of a small spill within the fume hood:
Alert Colleagues: Inform others in the immediate area.
Containment: Use absorbent pads to gently cover the spill to prevent it from spreading.
Neutralization/Cleaning: For small quantities, carefully wipe the area with a damp cloth or absorbent material.
Disposal: All materials used for cleanup must be placed in the designated hazardous waste container.
Decontamination: Thoroughly decontaminate the affected area.
The Final Step: A Responsible Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. As Sitagliptin EP Impurity B is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States, it would typically be managed as non-hazardous pharmaceutical waste.[15] However, it is imperative to always consult your institution's specific waste disposal guidelines and local regulations.
Disposal Protocol for Sitagliptin EP Impurity B and Contaminated Materials:
Segregation: Do not mix this waste with other waste streams. It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.[15][16]
Container Labeling: The container should be labeled as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "Sitagliptin EP Impurity B".[15][17]
Container Integrity: Ensure the waste container is in good condition, properly sealed, and stored in a designated waste accumulation area.
Final Disposal: The waste will be collected by your institution's environmental health and safety department for appropriate disposal, which for non-hazardous pharmaceutical waste is typically incineration.[15][17]
It is crucial to understand that even non-hazardous pharmaceutical waste should not be disposed of in the regular trash or down the drain.[16][17]
Caption: A comprehensive workflow for the safe handling and disposal of Sitagliptin EP Impurity B.
By adhering to these guidelines, researchers can confidently and safely handle Sitagliptin EP Impurity B, ensuring a secure laboratory environment and the integrity of their valuable work. This proactive and informed approach to safety is the bedrock of innovative and responsible scientific discovery.
References
OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Iowa. Retrieved from [Link]
Which Chemical Gloves Protect Hands from Hazardous Solvents? (2026, February 28). Thomasnet. Retrieved from [Link]
Naumann, B. D. (n.d.). CONTROL BANDING IN THE PHARMACEUTICAL INDUSTRY. ResearchGate. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem. Retrieved from [Link]
Glove Selection Guide. (n.d.). Office of Environment, Health & Safety, University of California, Berkeley. Retrieved from [Link]
Quick Guide to Risk Assessment for Hazardous Chemicals. (n.d.). Worcester Polytechnic Institute. Retrieved from [Link]
Assessment report - Sitagliptin/Metformin hydrochloride SUN. (2023, January 26). European Medicines Agency. Retrieved from [Link]
Sitagliptin. (n.d.). In Wikipedia. Retrieved from [Link]
Control banding. (n.d.). In Wikipedia. Retrieved from [Link]
JANUVIA® (sitagliptin). (2024, February 7). Merck Canada. Retrieved from [Link]
Banding Together. (n.d.). The Synergist, AIHA. Retrieved from [Link]
Control Banding. (2026, February 18). Centers for Disease Control and Prevention. Retrieved from [Link]
Learning Non-Hazardous Pharma Waste: Guide for Healthcare Facilities. (2025, May 25). Easy RX Cycle. Retrieved from [Link]
Assessment report - Sitagliptin SUN. (2020, November 9). European Medicines Agency. Retrieved from [Link]
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). Thomasnet. Retrieved from [Link]
Process of risk assessment. (n.d.). Department of Biology, University of York. Retrieved from [Link]
Pharmaceutical Waste Disposal and Proper Labeling. (2021, October 14). TriHaz Solutions. Retrieved from [Link]
Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]
Conducting a Chemical Risk Assessment in the Laboratory. (2025, April 17). Lab Manager. Retrieved from [Link]
Handling Non-Hazardous Pharmaceutical Waste. (n.d.). Eco Medical. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Sitagliptin triazecine analog. PubChem. Retrieved from [Link]
Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose. (2026, January 22). U.S. Environmental Protection Agency. Retrieved from [Link]
CHEMICAL- RESISTANT GLOVES. (n.d.). Guide Gloves. Retrieved from [Link]
NIOSH Report Identifies Forensic Laboratory Drug Exposure and Ventilation Risks. (2026, January 20). Lab Manager. Retrieved from [Link]
Sitagliptin EP Impurity B. (n.d.). Pharmace Research Laboratory. Retrieved from [Link]
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. (2016). Centers for Disease Control and Prevention. Retrieved from [Link]
Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment. (2025, September 17). Lab Manager. Retrieved from [Link]
NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. (2024). Centers for Disease Control and Prevention. Retrieved from [Link]
NIOSH Table 1,2 & 3. (2019, March 11). Environmental Health & Safety, University of Missouri. Retrieved from [Link]